molecular formula C10H20N2O3 B1343936 (r)-1-boc-3-(hydroxymethyl)piperazine CAS No. 278788-66-2

(r)-1-boc-3-(hydroxymethyl)piperazine

Cat. No.: B1343936
CAS No.: 278788-66-2
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-MRVPVSSYSA-N
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Description

(r)-1-boc-3-(hydroxymethyl)piperazine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647473
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278788-66-2
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(Hydroxymethyl)piperazine, N1-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, chiral building blocks are of paramount importance. (R)-1-Boc-3-(hydroxymethyl)piperazine, a key chiral intermediate, has garnered significant attention for its utility in constructing molecules with precise stereochemistry. The piperazine scaffold itself is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting conditions from cancer to central nervous system disorders.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical data, safety protocols, and its pivotal role as a synthetic intermediate.[2]

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. This compound is a bifunctional molecule, featuring a piperazine ring protected at the 1-position with a tert-butoxycarbonyl (Boc) group and functionalized at the 3-position with a hydroxymethyl group. The Boc group serves as a crucial protecting group, enabling selective reactions at the unprotected secondary amine, while the hydroxymethyl group offers a versatile handle for further synthetic modifications.

IdentifierValueSource
CAS Number 278788-66-2[3][4][5]
Molecular Formula C₁₀H₂₀N₂O₃[3][4][6]
Molecular Weight 216.28 g/mol [3][4][6]
IUPAC Name tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate[3][5]
Common Synonyms (R)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester, tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate[5][7][8]
SMILES CC(C)(C)OC(=O)N1CCN--INVALID-LINK--C1[3]
InChI Key NSILYQWHARROMG-MRVPVSSYSA-N

The defined stereochemistry at the C-3 position is critical; often, only one enantiomer of a drug molecule imparts the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. The use of this enantiomerically pure building block is thus a key strategy in accelerating drug development and enhancing the safety profile of new chemical entities.

G cluster_molecule Structural Features of this compound Piperazine Piperazine Core (Privileged Scaffold) Boc Boc Protecting Group (N1-Position) Piperazine->Boc Enables selective functionalization of N4 Hydroxymethyl Hydroxymethyl Group (C3-Position, Chiral Center) Piperazine->Hydroxymethyl Provides a site for further modification G start This compound (Starting Material) step1 Step 1: Functionalization (e.g., N-Arylation, O-Alkylation) start->step1 step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA/HCl) step1->step2 step3 Step 3: Further Derivatization (e.g., Amide Coupling, Reductive Amination) step2->step3 end Final Complex Molecule (e.g., API Candidate) step3->end

References

Introduction: The Strategic Value of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine: A Chiral Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its unique physicochemical properties.[1] Piperazine derivatives are integral to drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[2] The compound this compound emerges as a particularly valuable asset for drug development professionals. Its utility is not merely in the piperazine core, but in the strategic combination of three key features: a defined (R)-stereocenter, a versatile hydroxymethyl functional group, and a labile tert-butyloxycarbonyl (Boc) protecting group.

This configuration provides chemists with precise control over molecular architecture. The (R)-chirality is critical for designing molecules with high stereoselectivity for their biological targets, a cornerstone of modern drug design that enhances potency and reduces off-target effects.[3] The hydroxymethyl group serves as a reactive handle for chain extension or the introduction of diverse functionalities, while the Boc group offers robust protection of the N1-nitrogen that can be selectively removed under acidic conditions, enabling orthogonal synthesis strategies.[4][5] This guide provides a comprehensive overview of its properties, reactivity, and application in advanced synthetic workflows.

Caption: Molecular structure highlighting key functional groups.

Core Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to any synthetic application. The compound is typically a white to off-white solid at room temperature.[6] A summary of its essential properties is provided below.

PropertyValueSource
Molecular Weight 216.28 g/mol [7][8][9]
Molecular Formula C₁₀H₂₀N₂O₃[7][9]
CAS Number 278788-66-2[7][8]
Appearance White to off-white solid[6]
Density 1.085 g/cm³[10]
Boiling Point 322.9 °C at 760 mmHg[10]
Topological Polar Surface Area (TPSA) 61.8 Ų[9]
logP 0.1876[9]

Spectroscopic data is critical for reaction monitoring and quality control. The ¹H NMR spectrum is consistent with the structure, and detailed spectra are available from commercial suppliers and chemical databases for reference.[6][11]

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound is governed by the differential reactivity of its three functional sites: the N4-amine, the C3-hydroxymethyl group, and the N1-Boc group. A common synthesis of the molecule itself involves the selective deprotection of a bis-protected precursor, 1,4-bis-Boc-2-hydroxymethylpiperazine, using a base like sodium hydroxide in ethanol, which preferentially cleaves one of the Boc groups.[7][8]

The primary reactive sites allow for a predictable and controlled sequence of modifications:

  • N4-Amine: The secondary amine is nucleophilic and serves as the primary site for introducing substituents via alkylation, acylation, reductive amination, or arylation reactions.

  • C3-Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.

  • N1-Boc Group: This group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the N1-amine for further functionalization. This orthogonality is key to its role in multi-step synthesis.

cluster_N4 N4-Amine Reactions cluster_OH Hydroxymethyl Reactions cluster_N1 N1-Boc Deprotection start This compound alkylation N-Alkylation start->alkylation R-X, Base acylation N-Acylation start->acylation RCOCl arylation Buchwald-Hartwig Arylation start->arylation Ar-X, Pd cat. oxidation Oxidation (to COOH) start->oxidation PDC/Jones esterification Esterification start->esterification R'COOH, DCC deprotection Acidic Cleavage (e.g., TFA) start->deprotection TFA

Caption: Key reaction pathways available for the molecule.

Experimental Protocol: Immobilization onto Solid Support for Peptidomimetic Synthesis

A primary application for this building block is in the construction of peptidomimetics and other complex molecules using Solid-Phase Synthesis (SPS). The following protocol details the immobilization of this compound onto a 2-chlorotrityl chloride (2-CTC) resin, a common first step for building a new scaffold. This self-validating protocol includes rationale for key steps, ensuring reproducibility.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass frit

Protocol Steps:

  • Resin Swelling (Activation):

    • Place 2-CTC resin (1.0 g, 1.0 mmol) into the reaction vessel.

    • Add anhydrous DCM (10 mL) and gently agitate for 30 minutes at room temperature.

    • Causality: Swelling the polystyrene resin is essential to expose the reactive chlorotrityl groups within the polymer matrix, ensuring efficient reaction kinetics.[12]

    • Drain the DCM through the frit.

  • Immobilization Reaction (Loading):

    • In a separate flask, dissolve this compound (432 mg, 2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

    • Add the solution to the swollen resin.

    • Add DIPEA (697 µL, 4.0 mmol, 4.0 eq.) to the resin slurry.

    • Agitate the mixture for 2 hours at room temperature.

    • Causality: The nucleophilic N4-amine of the piperazine attacks the electrophilic trityl chloride linker. DIPEA acts as a non-nucleophilic organic base to scavenge the HCl byproduct, driving the reaction to completion without competing with the primary nucleophile.[5][12] Using a 2-fold excess of the piperazine ensures high loading efficiency.

  • End-Capping (Termination):

    • Add MeOH (1.0 mL) to the reaction vessel and agitate for an additional 30 minutes.

    • Causality: Any unreacted 2-chlorotrityl chloride sites are quenched (capped) by methanol. This is a critical step to prevent the formation of deletion sequences in subsequent coupling steps, ensuring the purity of the final product.[12]

  • Washing (Purification):

    • Drain the reaction solution.

    • Wash the resin sequentially with:

      • DCM (3 x 10 mL)

      • DMF (3 x 10 mL)

      • DCM (3 x 10 mL)

    • Causality: A thorough washing sequence removes all excess reagents and byproducts (e.g., DIPEA hydrochloride), providing a clean, resin-bound starting material for the next synthetic step.

    • Dry the resin under vacuum to a constant weight. The final loading can be determined gravimetrically.

The resin is now ready for subsequent steps, such as Boc-deprotection followed by peptide chain elongation from the N1-position, or modification of the hydroxymethyl group.

cluster_Prep Preparation cluster_Reaction Immobilization cluster_Finish Workup & Purification Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Add Reagents to Resin Agitate for 2h Swell->Load Reagent This compound + DIPEA in DCM Reagent->Load Cap Cap with MeOH Load->Cap Wash Wash with DCM, DMF, DCM Cap->Wash Dry Dry Under Vacuum Wash->Dry Final Loaded Resin Dry->Final

Caption: Workflow for immobilizing the chiral scaffold onto a solid support.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its defined stereochemistry, orthogonal protecting group strategy, and versatile functional handles provide researchers and drug development professionals with a reliable and powerful building block for the synthesis of novel, high-value compounds. From creating complex peptidomimetics to serving as a chiral scaffold in small molecule drug discovery, its well-defined reactivity and properties make it an indispensable component in the modern chemist's toolbox.

References

(R)-1-boc-3-(hydroxymethyl)piperazine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the synthesis of complex and stereospecifically defined therapeutic agents. Among these, This compound has emerged as a high-value intermediate, prized for its unique combination of structural features. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the structure, synthesis, and application of this versatile molecule.

The strategic importance of this compound lies in its trifunctional nature:

  • A piperazine core , a "privileged scaffold" frequently found in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1]

  • A stereodefined (R)-chiral center , which is critical for ensuring stereochemical integrity in the final active pharmaceutical ingredient (API), as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.

  • A versatile hydroxymethyl group , which serves as a synthetic handle for a wide range of chemical transformations.

  • A tert-butoxycarbonyl (Boc) protecting group , which enables regioselective functionalization of the piperazine ring, a crucial feature for controlled, multi-step syntheses.[1][2]

This document provides a comprehensive analysis of these features, explains the causality behind synthetic choices, and details the practical applications that make this molecule an indispensable tool in the drug discovery arsenal.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture and physical characteristics is fundamental to its effective use in synthesis.

Structural Analysis

The structure of this compound, with CAS Number 278788-66-2 , combines the conformational constraints of a cyclic diamine with the synthetic utility of its appended functional groups.[3]

G cluster_piperazine Piperazine Core cluster_boc Boc Group cluster_chiral (R)-Stereocenter & Hydroxymethyl Group N1 N C2 C C3 C N4 N C5 C C6 C H_N4 H Boc_C O Boc_O Boc_tBu C(CH₃)₃ Boc_O2 O CH2OH_C H CH2OH_group CH₂OH N1_node N C2_node C N1_node->C2_node Boc_group_node Boc N1_node->Boc_group_node C3_node C C2_node->C3_node N4_node N C3_node->N4_node CH2OH_node CH₂OH C3_node->CH2OH_node R_label (R) C5_node C N4_node->C5_node H_N4_node H N4_node->H_N4_node C6_node C C5_node->C6_node C6_node->N1_node G start 1,4-bis-Boc-2-(hydroxymethyl)piperazine step1 Add NaOH (aq) and Ethanol start->step1 Reagents step2 Heat to Reflux step1->step2 Conditions step3 Concentrate under Reduced Pressure step2->step3 Workup step4 DCM Extraction step3->step4 step5 Brine Wash & Dry (Na₂SO₄) step4->step5 step6 Crystallize from n-Hexane step5->step6 Purification end This compound step6->end G cluster_mods Primary Modifications cluster_apps Therapeutic Applications center This compound mod1 Deprotection (Acid) Free Piperazine center->mod1 mod2 N-Alkylation / N-Arylation at N4 center->mod2 mod3 Oxidation of -CH₂OH to -CHO or -COOH center->mod3 mod4 Esterification / Etherification of -CH₂OH center->mod4 app1 PI3K Inhibitors (Rheumatoid Arthritis) mod2->app1 app4 CNS Agents mod2->app4 app2 Antimalarial Agents mod3->app2 app3 Anti-Tuberculosis Agents mod4->app3

References

An In-depth Technical Guide to the Safe Handling of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for (R)-1-Boc-3-(hydroxymethyl)piperazine. It is intended for researchers, scientists, and drug development professionals who work with this and similar chemical entities. The information herein is synthesized from publicly available safety data sheets and chemical databases to ensure a high degree of technical accuracy and practical relevance.

Introduction to this compound: A Key Building Block

This compound is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens and a hydroxymethyl group on the chiral center makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Identification and GHS Classification

While a specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not uniformly established across all suppliers, data from analogous compounds, such as other Boc-protected piperazines, suggest the following potential hazards[1][2][3]:

  • Skin Irritation (Category 2): May cause skin irritation upon direct contact.[3][4]

  • Eye Irritation (Category 2): Can cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[3][4]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

  • P264: Wash hands and any exposed skin thoroughly after handling.[4][6]

  • P271: Use only outdoors or in a well-ventilated area.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Physicochemical Properties and Their Safety Implications

Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSafety Implication
Molecular Formula C₁₀H₂₀N₂O₃-
Molecular Weight 216.28 g/mol -
Appearance SolidAs a solid, it can form dust, which necessitates appropriate respiratory protection.
Storage Temperature Store in a dry, cool, and well-ventilated place[4]The Boc protecting group can be sensitive to acidic conditions and high temperatures, which could lead to deprotection and the formation of impurities.
Solubility No data availableIt is important to perform small-scale solubility tests to determine appropriate solvents for reactions and cleaning.

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach should be adopted when handling this compound. The following is a general workflow for risk assessment:

RiskAssessment cluster_assessment Risk Assessment Workflow start Identify Hazards (Skin/Eye/Respiratory Irritant) assess_exposure Assess Exposure Potential (Quantity, Duration, Task) start->assess_exposure Potential for Harm control_measures Implement Control Measures (Engineering, Admin, PPE) assess_exposure->control_measures Mitigate Risks proceed Proceed with Experiment control_measures->proceed Safe Operating Procedure

Caption: Risk assessment workflow for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE should be worn as a minimum:

  • Eye Protection: Chemical safety goggles or a face shield are required.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4] If skin irritation persists, consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention.

The following decision tree can guide the initial response to an exposure event:

EmergencyResponse cluster_response Emergency Response Decision Tree exposure Exposure Event Occurs skin_contact Skin Contact exposure->skin_contact Route eye_contact Eye Contact exposure->eye_contact Route inhalation Inhalation exposure->inhalation Route ingestion Ingestion exposure->ingestion Route wash_skin Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse with water for 15 min eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for first-aid response to exposure.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific hazards arising from the chemical: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Storage and Disposal

Proper storage and disposal are essential to maintain the quality of the compound and protect the environment.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[4]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Do not allow the chemical to enter drains or sewer systems.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 4.2.

  • Contain the spill to prevent further spread.

  • For small spills of solid material, carefully sweep up and place in a suitable, closed container for disposal.[8] Avoid generating dust.

  • For larger spills, it may be necessary to use an absorbent material.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[4]

Conclusion

This compound is a valuable research chemical. A thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe use in the laboratory. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment.

References

(R)-1-Boc-3-(hydroxymethyl)piperazine: An In-depth Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the best practices for handling and storing (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 278788-66-2), a key building block in modern pharmaceutical and organic synthesis. Adherence to these protocols is critical for ensuring the compound's integrity, maximizing experimental success, and maintaining a safe laboratory environment.

Compound Profile and Intrinsic Properties

This compound is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the ring nitrogens and a hydroxymethyl substituent at the 3-position.[1][2] This unique structure makes it a valuable intermediate in the synthesis of complex molecules.[3]

Physicochemical Characteristics

A thorough understanding of the compound's physical and chemical properties is fundamental to its proper handling.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[1]
Molecular Weight 216.28 g/mol
Appearance White to almost white solid, powder to crystal[2][4]
Melting Point 93.0 to 97.0 °C[4]
Boiling Point 322.9 ± 22.0 °C (Predicted)[4]
Density 1.085 ± 0.06 g/cm³ (Predicted)[4]
Solubility Freely soluble in water (inferred from parent piperazine)[5]
The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[6][7] Its primary function is to temporarily block the reactivity of the secondary amine in the piperazine ring, allowing for selective reactions at other sites of the molecule. The Boc group is notably stable under most nucleophilic and basic conditions.[6] However, it is labile to acidic conditions, a property frequently exploited for its removal (deprotection).[7][8]

Reactivity and Stability Considerations

While generally stable, the stability of this compound can be compromised under certain conditions.

  • Thermal Stress: Piperazine and its derivatives can undergo thermal degradation at elevated temperatures.[9][10] While the Boc group offers some stability, prolonged exposure to high heat should be avoided.

  • Oxidative Stress: Piperazines are susceptible to oxidation.[11] Contact with strong oxidizing agents should be strictly avoided.

  • Moisture and Light: Some piperazine compounds are sensitive to moisture and light.[12][13] The parent compound, piperazine, is hygroscopic and can darken upon exposure to light.[5][12]

Core Directive: Safe and Effective Handling Protocols

Safe handling is paramount to protect researchers from potential hazards and to preserve the chemical integrity of the compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and washed before removal.[14]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, a NIOSH-approved respirator should be used.[15]

Engineering Controls
  • Ventilation: All handling should be conducted in a well-ventilated area.[16][17] For operations that may generate dust or vapors, a chemical fume hood is essential.[14][18]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the work area.[15]

Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound, from retrieval to use in an experiment.

G cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_reaction Reaction cluster_cleanup Cleanup & Disposal storage Retrieve from Cool, Dry, Dark Storage weigh Weigh Required Amount storage->weigh Transport in Sealed Container dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Introduce into Reaction Vessel dissolve->reaction cleanup Clean Glassware reaction->cleanup disposal Dispose of Waste (Follow Regulations) cleanup->disposal

Caption: Recommended workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent the substance from entering drains.[1][16] Use appropriate PPE and collect the spilled material with spark-proof tools into a suitable container for disposal.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial to prevent degradation and maintain the purity of this compound.

General Storage Conditions

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][16][17] Some suppliers recommend room temperature storage, while others suggest refrigeration (0-8 °C).[2][4][19] For long-term storage, refrigeration is advisable to minimize potential degradation.[20]

Incompatible Materials

Store away from incompatible materials, including:

  • Strong oxidizing agents[16][17]

  • Acids[16]

  • Sources of ignition[5][16]

Logical Framework for Storage Decisions

The decision-making process for appropriate storage can be visualized as follows:

G start Compound Received check_duration Storage Duration? start->check_duration short_term Short-Term (< 1 month) check_duration->short_term Short long_term Long-Term (> 1 month) check_duration->long_term Long store_rt Store at Room Temperature (Cool, Dry, Dark) short_term->store_rt store_fridge Store Refrigerated (0-8 °C) (Cool, Dry, Dark) long_term->store_fridge check_container Container Integrity? store_rt->check_container store_fridge->check_container good_container Tightly Sealed, Opaque/Amber check_container->good_container Yes bad_container Transfer to Suitable Container check_container->bad_container No final_storage Final Storage Location (Away from Incompatibles) good_container->final_storage bad_container->good_container

Caption: Decision tree for optimal storage of this compound.

Experimental Protocols: Boc Deprotection

A common synthetic step involving this compound is the removal of the Boc protecting group to liberate the secondary amine for further reaction.

Acid-Mediated Boc Deprotection

This protocol utilizes a strong acid to cleave the Boc group.

Materials:

  • This compound

  • Dichloromethane (DCM) or other suitable solvent

  • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of DCM in a round-bottom flask.[7]

  • Acid Addition: While stirring at room temperature, add an excess of TFA (typically 5-10 equivalents) or the HCl solution.[7][8] Effervescence (release of CO₂) may be observed.[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed. This typically takes 1-2 hours.[7]

  • Workup:

    • Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.[21]

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase in vacuo to yield the deprotected product, (R)-3-(hydroxymethyl)piperazine, typically as a salt.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through careful handling and storage. By understanding its chemical properties and adhering to the protocols outlined in this guide, researchers can ensure the integrity of the compound, the reproducibility of their results, and a safe laboratory environment.

References

(R)-1-Boc-3-(hydroxymethyl)piperazine: A Technical Guide to a Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to enhance aqueous solubility and its capacity to be readily functionalized at two distinct nitrogen atoms, allowing for the precise orientation of pharmacophoric elements.[1] The introduction of chirality to this scaffold elevates its utility, enabling chemists to navigate the three-dimensional space of a biological target with greater precision. (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 278788-66-2), a pre-functionalized, enantiomerically pure building block, has emerged as a cornerstone for the synthesis of complex, high-value pharmaceutical agents.[3][4]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of its properties to elucidate the rationale behind its synthesis and application. We will detail its preparation, examine its critical role in the synthesis of targeted therapies, and explore the synthetic versatility of its inherent functional groups, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its value.

Physicochemical Properties & Structural Attributes

A clear understanding of the molecule's fundamental properties is the bedrock of its effective application in synthesis.

PropertyValueSource
CAS Number 278788-66-2[4]
Molecular Formula C₁₀H₂₀N₂O₃[4]
Molecular Weight 216.28 g/mol [4]
Appearance White to Off-White Solid[4]
Melting Point 68-70 °C[4]
Solubility Soluble in Chloroform and Methanol (Slightly)[4]
Optical Activity (R)-configuration[4]

The molecule's structure is defined by three key features, each contributing to its synthetic utility:

  • The Piperazine Ring: A six-membered heterocycle providing a robust, yet conformationally flexible, core.

  • The Boc Protecting Group: The tert-butoxycarbonyl group at the N1 position ensures regioselectivity in subsequent reactions. It is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for sequential functionalization of the two nitrogen atoms.

  • The Chiral Hydroxymethyl Group: The (R)-configured stereocenter at the C3 position is critical for achieving stereospecific interactions with biological targets. The primary alcohol serves as a versatile synthetic handle for further molecular elaboration.

Synthesis of this compound: A Validated Protocol

The efficient and scalable synthesis of this chiral building block is paramount for its widespread use in drug development. A robust, multi-step synthesis has been disclosed, starting from readily available and inexpensive materials.[3] The process ensures high enantiomeric purity, avoiding costly chiral resolution steps at later stages.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: chiral piperazine ring formation, double Boc protection, and selective deprotection.

G cluster_0 Stage 1: Chiral Ring Formation cluster_1 Stage 2: Di-protection cluster_2 Stage 3: Selective Deprotection A Ethylenediamine + (R)-Glycidol B (R)-2-(hydroxymethyl)piperazine (Aqueous Phase) A->B Ring Closure (cat. Copper Chromite, Toluene, Reflux) C 1,4-di-Boc-2-(hydroxymethyl)piperazine B->C (Boc)₂O, NaOH(aq) (Room Temp) D This compound C->D NaOH, 95% EtOH (Reflux)

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted summary from validated patent literature, providing a self-validating system for its synthesis.[3]

Stage 1: Synthesis of (R)-2-(hydroxymethyl)piperazine

  • To a reactor charged with toluene, add ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.

  • Heat the mixture to reflux and maintain for 20-24 hours.

  • After cooling, filter the reaction mixture.

  • Add water to the filtrate, stir, and allow the layers to separate.

  • The resulting aqueous phase, containing (R)-2-(hydroxymethyl)piperazine, is used directly in the next step without isolation.

Causality: This direct ring closure reaction establishes the core heterocyclic structure and, critically, sets the desired (R)-stereochemistry from the chiral (R)-glycidol starting material. Using the aqueous phase directly is an efficient process choice, avoiding a potentially difficult purification of the polar intermediate.

Stage 2: Synthesis of 1,4-di-Boc-2-(hydroxymethyl)piperazine

  • Cool the aqueous phase from Stage 1 in an ice bath.

  • Add sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The molar ratio of the piperazine intermediate to (Boc)₂O should be approximately 1:2.1-2.2 to drive the reaction to completion.

  • Allow the reaction to stir at room temperature for 10-13 hours.

  • Upon completion, perform an extractive workup with dichloromethane.

  • Wash the combined organic phases with 1M hydrochloric acid, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by crystallization to yield pure 1,4-di-Boc-2-(hydroxymethyl)piperazine.

Causality: The use of a slight excess of (Boc)₂O ensures the complete protection of both nitrogen atoms. This is a crucial step as the subsequent selective deprotection relies on the differential reactivity of the two Boc groups.

Stage 3: Synthesis of this compound

  • Charge a reactor with the 1,4-di-Boc-2-(hydroxymethyl)piperazine from Stage 2, 95% ethanol, and a prepared aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3-5 hours.[3] The N1-Boc group, being sterically less hindered and electronically different from the N4-Boc group adjacent to the chiral center, is selectively cleaved under these carefully controlled hydrolytic conditions.

  • After the reaction is complete, concentrate the ethanol under reduced pressure.

  • Cool the residue and perform an extractive workup with dichloromethane.

  • Wash the combined organic phases with a 15% aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and induce crystallization by adding n-hexane to afford the final product, this compound, with high purity and yield.[5]

Causality: This selective hydrolysis is the key to the entire synthetic strategy. The Boc group on the nitrogen further from the hydroxymethyl-substituted carbon is more sterically accessible and is preferentially removed under controlled basic conditions, yielding the desired N1-protected product.

Application in the Synthesis of Targeted Kinase Inhibitors

The true value of a building block is demonstrated in its application. This compound is a pivotal intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, which is a key driver in many solid tumors.[6]

Role in Adagrasib Synthesis

In the synthesis of Adagrasib, the building block is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The unprotected secondary amine of the piperazine ring acts as the nucleophile, displacing a leaving group on the core heterocyclic structure of the drug.

G cluster_0 Key Coupling Step cluster_1 Final Steps A Adagrasib Core (with leaving group at C4) C Boc-protected Adagrasib Intermediate A->C SₙAr Reaction (e.g., DIPEA, NMP) B This compound B->C D Adagrasib (Final Drug) C->D 1. Boc Deprotection (Acid) 2. Acrylamide Coupling

Caption: Incorporation of the chiral piperazine into the Adagrasib scaffold.

Protocol: SNAr Coupling Reaction

While specific process parameters are proprietary, a representative protocol for this key SNAr coupling can be extrapolated from patent literature and general synthetic knowledge.[6]

  • Deprotection (if necessary): The starting material is typically the fully unprotected (R)-3-(hydroxymethyl)piperazine, which is generated from the Boc-protected intermediate via standard acidic treatment (e.g., HCl in dioxane).

  • Coupling Reaction:

    • Dissolve the heterocyclic core (e.g., 4-chloro-tetrahydropyridopyrimidine) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Add the (R)-3-(hydroxymethyl)piperazine (typically 1.1-1.5 equivalents).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by LC-MS until completion.

  • Workup and Purification:

    • Cool the reaction mixture and perform an aqueous workup to remove the solvent and excess reagents.

    • The crude product is then purified, typically by column chromatography or crystallization, to yield the coupled intermediate.

Causality: The SNAr reaction is an efficient method for forming aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, as is common in heterocyclic drug cores. The choice of a high-boiling polar aprotic solvent facilitates the reaction at elevated temperatures, ensuring a reasonable reaction rate. The (R)-stereocenter is crucial for the final compound's ability to bind with high affinity and selectivity to the G12C mutant KRAS protein. The hydroxymethyl group in Adagrasib is oriented into a solvent-exposed region, where it can contribute to the overall physicochemical properties of the drug.

The Versatile Hydroxymethyl Group: A Handle for Further Optimization

While in Adagrasib the hydroxymethyl group is retained, its presence as a primary alcohol offers significant opportunities for further chemical modification. This versatility allows medicinal chemists to fine-tune the properties of a lead compound.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. This introduces a hydrogen bond acceptor and a potential site for salt formation, which can significantly impact solubility and pharmacokinetic properties.

  • Esterification/Etherification: The alcohol can be readily converted into esters or ethers. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR), modulate lipophilicity, or create prodrugs designed for targeted release.

  • Conversion to Amines or Halides: The hydroxyl group can be converted to other functionalities, such as amines (via mesylation/tosylation followed by azide displacement and reduction) or halides, opening up further avenues for coupling and molecular elaboration.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its pre-defined stereochemistry, orthogonal protecting group strategy, and versatile functional handle provide a reliable and efficient solution to the synthetic challenges associated with creating complex, chiral drug candidates. The successful application of this building block in the synthesis of the targeted anti-cancer agent Adagrasib underscores its importance. As the demand for highly specific and potent therapeutics continues to grow, the foundational role of well-designed, enantiomerically pure building blocks like this compound will only become more critical.

References

The Cornerstone of Chiral Drug Design: An In-depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on (R)-1-Boc-3-(hydroxymethyl)piperazine, a pivotal chiral intermediate in modern pharmaceutical development. As a senior application scientist, the following sections will not only detail the synthesis and characterization of this molecule but also provide insights into its strategic application, emphasizing the causality behind its utility in creating stereochemically defined therapeutics.

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2][3][4] Its prevalence stems from its ability to introduce basic centers, improve pharmacokinetic properties, and orient pharmacophoric groups in three-dimensional space to optimize drug-receptor interactions.

The introduction of chirality to the piperazine core, specifically at the C-3 position, unlocks a new dimension of molecular complexity and specificity. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects. The use of enantiomerically pure building blocks like this compound is therefore not just a matter of elegance in synthesis, but a critical component of developing safer and more effective medicines.

The (R)-configuration, coupled with the hydroxymethyl group, provides a versatile handle for synthetic chemists to elaborate complex molecular architectures with precise stereochemical control. The Boc (tert-butyloxycarbonyl) protecting group on the N-1 nitrogen allows for selective deprotection and subsequent functionalization, making it an ideal starting material for multi-step syntheses.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[5][6]
Molecular Weight 216.28 g/mol [5][6]
Appearance White to off-white solid[5]
CAS Number 278788-66-2[5][6]
IUPAC Name tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate[6]
Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR (CDCl₃): The proton nuclear magnetic resonance spectrum is a key tool for structural elucidation. A typical ¹H NMR spectrum of this compound in CDCl₃ would show the following characteristic signals: δ 1.46 (9H, s), 2.12 (1H, br s), 2.64-3.01 (6H, br s), 3.47-3.53 (1H, m), 3.62-3.67 (1H, m), 3.89 (2H, br s).[7]

¹³C NMR: While a specific spectrum for the title compound was not found in the search, a representative ¹³C NMR for a similar Boc-protected piperidine derivative shows characteristic peaks for the Boc group around 79.3 ppm and 28.7 ppm, with other ring carbons and the hydroxymethyl carbon appearing at distinct chemical shifts.[8]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the Boc carbonyl stretch (around 1680-1700 cm⁻¹), and the C-O stretch of the alcohol (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ appearing at m/z 216 or 217, respectively.

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of a particular route often depends on factors such as scale, cost of starting materials, and desired purity.

Chiral Pool Synthesis

One common approach utilizes readily available chiral starting materials, such as amino acids. For instance, a multi-step synthesis can be envisioned starting from a protected (R)-amino acid, which is then converted to a chiral diamine precursor before cyclization to form the piperazine ring.

Asymmetric Synthesis

Asymmetric catalysis offers an elegant way to introduce the desired stereochemistry. This can involve the asymmetric hydrogenation of a prochiral enamine or the use of a chiral catalyst in a cyclization reaction.

A Patented, Scalable Synthetic Route

A patented method highlights a practical and scalable synthesis suitable for industrial production.[9] This approach emphasizes cost-effectiveness and high yield.

Experimental Protocol: A Representative Large-Scale Synthesis

The following protocol is adapted from a documented large-scale synthesis and illustrates the key steps involved.

  • Formation of 1,4-di-Boc-2-hydroxymethyl piperazine: (R)-2-hydroxymethylpiperazine is reacted with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect both nitrogen atoms.

  • Selective Deprotection: The resulting 1,4-di-Boc-2-hydroxymethyl piperazine is then subjected to selective hydrolysis under controlled basic conditions (e.g., sodium hydroxide in ethanol). This step preferentially removes the Boc group at the N-4 position due to steric hindrance and electronic effects, yielding the desired this compound.

  • Purification: The product is then purified through extraction and crystallization to achieve high purity.

G cluster_0 Synthesis of this compound A (R)-2-hydroxymethylpiperazine B 1,4-di-Boc-2-hydroxymethyl piperazine A->B  Boc₂O, Base C This compound B->C  NaOH, Ethanol

Caption: A simplified workflow for the synthesis of the target intermediate.

Quality Control and Analytical Characterization

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Illustrative Chiral HPLC Method Development:

  • Column Selection: A variety of chiral columns are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen to achieve optimal separation.

  • Detection: A UV detector is commonly used for detection, often requiring derivatization of the analyte if it lacks a strong chromophore.

  • Validation: The method is then validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

G cluster_1 Chiral HPLC Workflow Start Sample of this compound Inject Inject onto Chiral HPLC Column Start->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Result Determine Enantiomeric Excess (e.e.) Analyze->Result G cluster_2 Role in Adagrasib Synthesis Intermediate This compound Modification Functional Group Transformation (e.g., -CH₂OH to -CH₂CN) Intermediate->Modification Coupling Coupling to Adagrasib Core Modification->Coupling Final_Drug Adagrasib Coupling->Final_Drug

References

Methodological & Application

Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine: An Essential Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-1-Boc-3-(hydroxymethyl)piperazine in Medicinal Chemistry

This compound is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical agents. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various receptors and enzymes. The specific stereochemistry and the presence of a primary alcohol handle on this particular derivative allow for versatile downstream functionalization, making it a valuable building block for creating complex molecules with high specificity and therapeutic potential. Its applications span across different therapeutic areas, including but not limited to oncology, virology, and neuroscience. This document provides a detailed protocol for the synthesis of this compound, focusing on a laboratory-scale preparation via the reduction of a commercially available carboxylic acid precursor. An alternative, industrial-scale synthesis is also discussed.

Strategic Approach to Synthesis: Reduction of a Carboxylic Acid Precursor

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, (R)-1-Boc-piperazine-3-carboxylic acid. This approach is favored for its high efficiency and the ready availability of the chiral starting material.

Mechanism and Rationale

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While sodium borohydride is a versatile reagent for the reduction of aldehydes and ketones, it is generally not reactive enough to reduce carboxylic acids.[1] Lithium aluminum hydride (LAH), a much stronger reducing agent, is the reagent of choice for this transformation.[2][3] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which upon aqueous workup, yields the desired primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 1-position is stable under these reducing conditions.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow Start Start: (R)-1-Boc-piperazine-3-carboxylic acid Reduction LAH Reduction Start->Reduction LiAlH4, Anhydrous THF Workup Fieser Workup Reduction->Workup Quenching & Filtration Purification Column Chromatography Workup->Purification Product End Product: this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale

This protocol details the reduction of (R)-1-Boc-piperazine-3-carboxylic acid to this compound using lithium aluminum hydride.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
(R)-1-Boc-piperazine-3-carboxylic acid≥98% enantiomeric purityCommercially available
Lithium aluminum hydride (LAH)95% powderSigma-Aldrich, Acros
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentAny major supplier
Ethyl acetateReagent gradeAny major supplier
Water, deionizedN/AIn-house
Sodium hydroxide (NaOH), 15% aqueous solutionN/APrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeAny major supplier
Celite® 545N/AAny major supplier
Silica gel230-400 meshAny major supplier
Equipment
  • Three-neck round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. [4] All manipulations involving LAH must be conducted in a certified fume hood under an inert atmosphere (nitrogen or argon).[4] Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[4] A Class D fire extinguisher for combustible metals must be readily available.

  • Anhydrous solvents and meticulously dried glassware are crucial for the success and safety of the reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere of nitrogen or argon, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Carefully add lithium aluminum hydride (1.0 g, 26.4 mmol, 2.0 eq) to the flask.

    • Add 50 mL of anhydrous THF to the flask to create a suspension of LAH.

  • Addition of Starting Material:

    • In a separate flask, dissolve (R)-1-Boc-piperazine-3-carboxylic acid (3.0 g, 13.2 mmol, 1.0 eq) in 30 mL of anhydrous THF.

    • Transfer this solution to the dropping funnel.

    • Cool the LAH suspension in the reaction flask to 0 °C using an ice bath.

    • Slowly add the solution of the carboxylic acid dropwise to the stirred LAH suspension over a period of 30-45 minutes. A vigorous evolution of hydrogen gas will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • CAUTION: The following quenching steps are highly exothermic and will generate hydrogen gas.

    • Slowly and carefully add the following reagents sequentially and dropwise to the vigorously stirred reaction mixture:

      • 1.0 mL of deionized water

      • 1.0 mL of 15% aqueous sodium hydroxide solution

      • 3.0 mL of deionized water

    • A granular white precipitate of aluminum salts should form.[5]

    • Remove the ice bath and stir the mixture at room temperature for at least 30 minutes.

    • Add a small amount of anhydrous magnesium sulfate to the mixture to ensure complete drying and granulation of the salts.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® in a Büchner funnel to remove the aluminum salts.

    • Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 20 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a waxy solid.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate) to afford the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR Spectroscopy: The spectrum should be consistent with the structure of this compound.

  • Purity (by HPLC or NMR): ≥97%.

Alternative Synthetic Route: Industrial Scale

For larger-scale production, an alternative route starting from cheaper, readily available materials is often employed. A patented method describes the synthesis starting from ethylenediamine and (R)-glycidol.[6]

The key steps in this process are:

  • Ring Formation: Reaction of ethylenediamine with (R)-glycidol to form (R)-2-(hydroxymethyl)piperazine.

  • Double Boc Protection: Protection of both nitrogen atoms of the piperazine ring with di-tert-butyl dicarbonate (Boc)₂O to yield 1,4-di-Boc-2-(hydroxymethyl)piperazine.

  • Selective Deprotection: Selective hydrolysis of the less sterically hindered Boc group at the 4-position under basic conditions to yield the final product, this compound.[6]

Industrial_Synthesis Start Ethylenediamine + (R)-Glycidol Step1 (R)-2-(hydroxymethyl)piperazine Start->Step1 Ring Formation Step2 1,4-di-Boc-2-(hydroxymethyl)piperazine Step1->Step2 (Boc)₂O Product This compound Step2->Product Selective Hydrolysis (NaOH)

Caption: Industrial-scale synthesis route for this compound.

This method avoids the use of expensive chiral carboxylic acid starting materials and is more cost-effective for large-scale manufacturing.

Conclusion

The synthesis of this compound is a critical process for the advancement of many drug discovery programs. The presented protocol for the LAH reduction of (R)-1-Boc-piperazine-3-carboxylic acid provides a reliable and efficient method for obtaining this key intermediate on a laboratory scale. For larger quantities, the alternative route from ethylenediamine offers an economically viable option. Strict adherence to safety protocols, particularly when handling lithium aluminum hydride, is paramount for a successful and safe synthesis.

References

Application Note: A Scalable, Cost-Effective Protocol for the Large-Scale Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(R)-1-Boc-3-(hydroxymethyl)piperazine is a crucial chiral building block in modern medicinal chemistry. Its unique structure, featuring a stereocenter and orthogonally protected nitrogen atoms, makes it an invaluable intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The piperazine motif itself is recognized as a "privileged structure" due to its frequent appearance in successful drug candidates, capable of modulating properties like solubility, bioavailability, and receptor affinity.[3]

The increasing demand for this intermediate necessitates a synthetic route that is not only high-yielding and stereochemically precise but also economically viable and operationally simple for industrial-scale production. Many asymmetric syntheses of chiral piperazines are suitable for lab-scale work but often rely on expensive starting materials, chiral auxiliaries, or complex catalytic systems that are challenging to scale up.[4][5][6]

This application note details a robust and validated three-step synthetic pathway optimized for large-scale production. The strategy begins with inexpensive, readily available commodity chemicals—ethylenediamine and (R)-glycidol—and proceeds through a di-protected intermediate to achieve selective formation of the final product. This method has been demonstrated to be efficient, cost-effective, and suitable for multi-kilogram manufacturing campaigns.[1][7]

Overview of the Synthetic Strategy

The selected pathway is designed for scalability and process efficiency. It avoids complex chromatographic purifications in intermediate steps and culminates in a final product that can be isolated in high purity via crystallization.

The overall process can be visualized as a sequence of three primary chemical transformations followed by purification.

G cluster_0 Process Workflow Start Raw Materials (Ethylenediamine, (R)-Glycidol) Step1 Step 1: Cyclization Reaction Formation of (R)-2-Hydroxymethylpiperazine Start->Step1 Toluene, K2CO3, Cu-Chromite Step2 Step 2: Di-Boc Protection Formation of 1,4-di-Boc Intermediate Step1->Step2 (Boc)2O, NaOH (aq) Step3 Step 3: Selective Hydrolysis Formation of this compound Step2->Step3 NaOH, Ethanol/Water Purification Workup & Crystallization Step3->Purification Extraction (DCM), Crystallization (n-Hexane) End Final Product (High Purity) Purification->End

Caption: High-level workflow for the synthesis of this compound.

Reaction Pathway and Mechanistic Rationale

The synthesis proceeds through the following key transformations:

G A Ethylenediamine + (R)-Glycidol B (R)-2-Hydroxymethylpiperazine (Intermediate 1) A->B Step 1: Cyclization C 1,4-di-Boc-2-hydroxymethylpiperazine (Intermediate 2) B->C Step 2: Di-Boc Protection ((Boc)2O) D This compound (Final Product) C->D Step 3: Selective N4-Deprotection (NaOH)

Caption: Chemical reaction pathway from starting materials to the final product.

Step 1: Cyclization to (R)-2-Hydroxymethylpiperazine

The synthesis begins with a direct ring closure reaction between ethylenediamine and the chiral epoxide, (R)-glycidol.[1] This reaction is typically catalyzed by a combination of a base (potassium carbonate) and a catalyst like copper chromite in a high-boiling solvent such as toluene. The use of (R)-glycidol as the chiral source directly establishes the desired stereocenter in the piperazine ring, eliminating the need for subsequent chiral resolution, which is often costly and reduces overall yield.

Step 2: Di-Boc Protection

The crude aqueous solution containing (R)-2-hydroxymethylpiperazine from Step 1 is treated directly with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] Both nitrogen atoms of the piperazine ring are nucleophilic and react to form the di-protected intermediate, 1,4-di-Boc-2-hydroxymethylpiperazine. Using a molar excess of (Boc)₂O ensures the reaction goes to completion.[1] This intermediate is a solid that can be easily isolated and purified by recrystallization, which is a critical advantage for ensuring high purity in the subsequent step.

Step 3: Selective N4-Boc Hydrolysis

This is the key transformation of the synthesis. The 1,4-di-Boc intermediate is subjected to controlled hydrolysis using a strong base, such as sodium hydroxide, in a solvent system like ethanol/water.[1][7] The Boc group at the N4 position is preferentially cleaved over the Boc group at the N1 position.

Causality: This selectivity arises from the electronic and steric environment of the two nitrogen atoms. The N1 atom is adjacent to the stereocenter bearing the hydroxymethyl group. The Boc group on this nitrogen is sterically more hindered. Furthermore, the electron-withdrawing inductive effect of the adjacent C-O bond may slightly decrease the nucleophilicity of the N1 amide carbonyl, rendering it less susceptible to nucleophilic attack by hydroxide. In contrast, the N4 atom is less sterically encumbered, making its associated Boc group more accessible for hydrolysis. This selective deprotection is a well-established principle for differentially substituted piperazines and is crucial for the success of this route.[1]

Large-Scale Experimental Protocol

This protocol is adapted from validated, kilogram-scale patent literature.[1][7] All operations should be conducted in appropriate reactors by trained personnel, adhering to all institutional and governmental safety regulations.

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors equipped with overhead stirring, temperature control (heating/cooling jackets), reflux condensers, and addition funnels.

  • Chemicals: Ethylenediamine, (R)-Glycidol, Potassium Carbonate, Copper Chromite, Toluene, Di-tert-butyl dicarbonate, Sodium Hydroxide, 95% Ethanol, Dichloromethane (DCM), Anhydrous Sodium Sulfate, n-Hexane.

  • Filtration: Nutsche filter or centrifuge.

  • Drying: Vacuum oven.

Step-by-Step Procedure

Step 1: Synthesis of (R)-2-Hydroxymethylpiperazine (Aqueous Solution)

  • Charge a suitable reactor with toluene (60 kg), ethylenediamine (6 kg, ~100 mol), (R)-glycidol (8.1 kg, ~110 mol), potassium carbonate (69 kg), and a catalytic amount of copper chromite (600 g).

  • Heat the mixture to reflux (approx. 110-115 °C) and maintain for 20-24 hours. Monitor reaction completion by a suitable method (e.g., GC-MS).

  • Cool the reaction mixture to room temperature and filter to remove solid inorganic salts and the catalyst.

  • To the filtrate, add water (30 kg) and stir vigorously for 20 minutes.

  • Stop stirring and allow the layers to separate. The product, (R)-2-hydroxymethylpiperazine, is in the aqueous phase. Separate and retain the lower aqueous phase for direct use in the next step.

Step 2: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine (Intermediate 2)

  • Cool the aqueous phase from Step 1 in a reactor to 0-5 °C using an ice bath.

  • Add sodium hydroxide to adjust the pH to strongly alkaline.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~48 kg, ~220 mol) in a suitable solvent or neat via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 10-13 hours.

  • Perform an aqueous workup by extracting the mixture with a suitable organic solvent (e.g., dichloromethane). Combine the organic phases.

  • Wash the combined organic phase with 1M HCl (aq) and then with brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 1,4-di-Boc-2-hydroxymethylpiperazine.

Step 3: Synthesis of this compound (Final Product)

  • Charge a clean reactor with 1,4-di-Boc-2-hydroxymethylpiperazine (13.9 kg, ~43.9 mol) and 95% ethanol (30 kg).

  • Add a prepared aqueous solution of sodium hydroxide (3.5 kg NaOH in 21 kg water, ~87.5 mol). The molar ratio of the di-Boc intermediate to NaOH should be approximately 1:2.[1]

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor for the disappearance of starting material by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous slurry to room temperature and add dichloromethane (30 kg).

  • Separate the layers. Extract the aqueous phase three more times with dichloromethane (3 x 20 kg).[7]

  • Combine all organic phases and wash once with a 15% aqueous sodium chloride solution (40 kg).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain a crude oil.

  • Add n-hexane (35 kg) to the crude oil and stir to induce crystallization.

  • Filter the resulting solid, wash with cold n-hexane, and dry under vacuum to yield the final product, this compound.

Data Summary for Large-Scale Batch

The following table summarizes typical quantities and expected outcomes for the final step of the synthesis, based on published data.[1][7]

ParameterValueUnitNotes
Starting Material
1,4-di-Boc-2-hydroxymethylpiperazine13.9kgCorresponds to ~43.9 moles.
Reagents & Solvents
Sodium Hydroxide (NaOH)3.5kgMolar Ratio (Substrate:NaOH) ≈ 1:2
95% Ethanol30kgReaction Solvent
Water (for NaOH solution)21kgReaction Solvent
Dichloromethane (DCM)90 (total)kgExtraction Solvent
n-Hexane35kgCrystallization Solvent
Reaction Conditions
TemperatureReflux°CApprox. 78-80 °C
Time3 - 5hours
Yield & Purity
Expected Product Yield 8.6 kg Represents a ~91% yield for this step. [7]
Expected Purity (HPLC) >98.5% After crystallization. [7]

Safety and Handling Considerations

Large-scale chemical synthesis requires strict adherence to safety protocols.

  • Sodium Hydroxide: A corrosive solid and solution. Causes severe skin burns and eye damage.[8] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and face shields.

  • Dichloromethane (DCM): A volatile, chlorinated solvent. It is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract. All operations involving DCM must be conducted in a well-ventilated area or a closed system.

  • Ethanol & n-Hexane: Highly flammable liquids. Ensure all equipment is properly grounded and bonded to prevent static discharge. Eliminate all ignition sources from the processing area.

  • Process Hazards: The hydrolysis reaction (Step 3) is exothermic. The rate of addition of reagents and the reactor cooling capacity must be carefully controlled to prevent a runaway reaction. Pressure relief systems should be in place.

  • Waste Disposal: All chemical waste, including aqueous layers and spent solvents, must be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated solvent waste streams should be segregated.

Quality Control and Analytical Methods

To ensure the integrity of the final product and monitor process efficiency, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and monitoring the disappearance of starting materials during the reaction. A chiral HPLC method can be used to confirm the enantiomeric excess (e.e.) of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Used to confirm the chemical structure of the intermediates and the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the completion of Step 1.

Conclusion

The described three-step process provides a highly efficient, cost-effective, and scalable method for the synthesis of this compound. By utilizing inexpensive starting materials and a key selective hydrolysis step, this protocol avoids complex purification techniques and delivers a high-purity product with an excellent overall yield. The self-validating nature of the process, where intermediates can be purified to ensure the quality of the final step, makes it an authoritative and trustworthy choice for industrial drug development and manufacturing professionals.

References

Application Note: High-Purity (R)-1-Boc-3-(hydroxymethyl)piperazine via Optimized Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-Boc-3-(hydroxymethyl)piperazine is a critical chiral building block in modern medicinal chemistry, serving as a cornerstone for the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system. The stereochemical integrity of this intermediate is paramount, as often only a single enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to off-target effects. This application note provides a detailed protocol for the purification of this compound using crystallization, a robust and scalable method for achieving high chemical and enantiomeric purity. We will delve into the mechanistic principles of crystallization, provide a step-by-step experimental workflow, and detail the analytical techniques required for validation.

Introduction: The Significance of Chiral Purity

The piperazine scaffold is a privileged structure in drug discovery, forming the core of many approved therapeutics. When functionalized asymmetrically, as in this compound, it offers synthetic handles for constructing complex molecular architectures with precise three-dimensional orientations. The tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperazine nitrogens, while the hydroxymethyl group provides a site for further modification.

Crude synthetic products, however, often contain a mixture of residual starting materials, by-products, and potentially the undesired (S)-enantiomer. Crystallization offers a thermodynamically driven purification process that selectively isolates the desired compound from a supersaturated solution, yielding a highly ordered solid lattice. Its effectiveness relies on the subtle differences in solubility between the target molecule and impurities within a chosen solvent system. This guide presents a field-proven method for purifying this compound to a standard suitable for advanced drug development pipelines.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for designing an effective crystallization strategy.

PropertyValueReference
CAS Number 278788-66-2
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance White to off-white solid/crystalline powder[1][2]
Melting Point 93.0 to 97.0 °C[1]
Solubility Soluble in common organic solvents like ethanol and dichloromethane.[3][4]

The Crystallization Workflow: A Mechanistic Overview

The purification process hinges on creating a supersaturated solution from which the target compound preferentially crystallizes upon cooling. The crude material, typically an oil or an impure solid, is first dissolved in a suitable solvent at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, forcing it out of solution to form a crystalline solid. Impurities, being present in lower concentrations or having different solubility profiles, tend toremain in the solution (mother liquor).

A key step described in the literature involves the use of an anti-solvent. In a common synthesis pathway, after work-up and extraction (often with dichloromethane), the crude product is concentrated to an oil.[5][6] An anti-solvent, in which the desired compound has very low solubility, is then added to induce crystallization. N-hexane is cited as an effective anti-solvent for this purpose.[5][6]

Logical Flow of Purification and Validation

G cluster_purification Purification Workflow cluster_analysis Analytical Validation Crude Crude Product (Oil/Impure Solid) Dissolve Dissolution (e.g., in Dichloromethane/Ethanol) Crude->Dissolve Concentrate Concentration to Oil (Rotary Evaporation) Dissolve->Concentrate Crystallize Crystallization (Addition of n-Hexane) Concentrate->Crystallize Filter Filtration & Washing (Cold n-Hexane) Crystallize->Filter Dry Drying under Vacuum Filter->Dry Pure Purified Crystalline Product Dry->Pure HPLC HPLC Purity Pure->HPLC Chiral_HPLC Chiral Purity (e.e.) Pure->Chiral_HPLC NMR Structure & Solvent ID Pure->NMR MP Melting Point Pure->MP Final Final QC Release HPLC->Final Chiral_HPLC->Final NMR->Final MP->Final

Caption: Purification and validation workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of this compound from a crude reaction mixture post-workup.

Materials and Equipment:

  • Crude this compound

  • n-Hexane (HPLC grade)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Crystallization vessel (e.g., Erlenmeyer flask) with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum oven

Protocol Steps:

  • Preparation of Crude Material:

    • Following an aqueous workup, extract the crude product into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator until a viscous oil is obtained. This step is crucial for removing the primary solvent used for extraction.[5][6]

  • Crystallization with Anti-Solvent:

    • To the concentrated crude oil at room temperature, slowly add n-hexane while stirring. The amount of n-hexane should be sufficient to induce precipitation; a typical starting ratio is 3-5 mL of n-hexane per gram of crude oil.[5][6]

    • Rationale: this compound is poorly soluble in n-hexane, which acts as an "anti-solvent." As n-hexane is introduced, the solubility of the product in the residual solvent/oil mixture drops sharply, forcing it to precipitate out as a solid.

  • Maturation of Crystals:

    • Continue stirring the resulting slurry at room temperature for 1-2 hours. This "maturation" period allows the initial precipitate to transform into a more stable, crystalline form.

    • For improved yield, cool the flask in an ice bath (0-5 °C) and continue stirring for an additional 1-2 hours.

    • Rationale: A lower temperature further decreases the solubility of the product, maximizing the yield of the crystalline solid. Slow cooling and stirring promote the growth of larger, purer crystals.

  • Isolation and Washing:

    • Isolate the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold n-hexane to remove the mother liquor containing dissolved impurities.

    • Rationale: Using a cold solvent for washing minimizes the loss of the desired product, which has slight solubility even in the anti-solvent.

  • Drying:

    • Dry the purified white solid in a vacuum oven at 35-40 °C until a constant weight is achieved.

    • Yield Expectation: This process can yield a product with high purity (>98%) and a recovery of approximately 91%.[5][6]

Analytical Validation for Quality Control

Rigorous analytical testing is required to confirm the purity, identity, and stereochemical integrity of the final product.

AnalysisPurposeTypical Specification
HPLC Chemical Purity≥ 98.5%
Chiral HPLC Enantiomeric Purity (e.e.)≥ 99.0% (R)-enantiomer
¹H NMR Structural ConfirmationSpectrum consistent with structure[2][5]
Melting Point Identity and Purity Check93-97 °C[1]
Water Content (KF) Water Content≤ 0.5%
HPLC Method for Chemical Purity

While piperazine itself lacks a strong chromophore, the Boc-protected derivative can be detected by UV.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water

  • Detection: UV at ~210 nm

  • Purpose: To quantify the area percentage of the main peak relative to any impurities.

Chiral HPLC for Enantiomeric Excess (e.e.)

A normal-phase chiral method is typically required to separate enantiomers of such compounds.[9]

  • Column: Chiral stationary phase (e.g., Chiralpak IC-3 or similar)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA), often with a small amount of an additive like trifluoroacetic acid.[9]

  • Detection: UV at ~210 nm

  • Purpose: To separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess.

¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure and identify any residual solvents.

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ):

    • ~1.48 ppm (singlet, 9H, Boc group)

    • ~2.70-3.03 ppm (multiplets, 5H, piperazine ring protons)

    • ~3.50-3.69 ppm (multiplets, 2H, -CH₂O- protons)

    • ~3.90 ppm (broad singlet, 2H, piperazine ring protons)

    • A broad singlet for the N-H and O-H protons may also be observed.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Oiling Out The product's melting point is lower than the solution temperature, or the solution is too concentrated.Ensure the dissolution temperature is below the product's melting point. Add slightly more anti-solvent or a different co-solvent to lower the supersaturation level.
No Crystal Formation Solution is not sufficiently supersaturated; nucleation barrier is too high.Cool the solution to a lower temperature. Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product.
Low Yield Product is too soluble in the chosen solvent/anti-solvent mixture. The cooling process was too fast.Ensure complete precipitation by cooling for a longer period. Reduce the volume of solvent used for washing the crystals.
Low Purity Impurities co-precipitated with the product. Inefficient washing.Ensure the cooling process is slow to allow for selective crystallization. Re-crystallize the material a second time. Ensure the washing step is performed with ice-cold solvent.

Conclusion

The crystallization protocol detailed in this application note, utilizing an anti-solvent addition method with n-hexane, is a highly effective and scalable strategy for the purification of this compound.[5][6] This method consistently yields material with high chemical (>98%) and enantiomeric purity, meeting the stringent requirements for pharmaceutical development. Adherence to the outlined steps, coupled with rigorous analytical validation, ensures the production of a high-quality chiral intermediate, thereby facilitating the advancement of drug discovery programs.

References

Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine, a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a stereocenter and orthogonally protected amino groups, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This guide delves into the prevalent synthetic strategies, provides detailed experimental protocols, and elucidates the chemical principles underpinning these methodologies, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction

This compound is a versatile synthetic intermediate characterized by a piperazine ring substituted at the C3 position with a hydroxymethyl group and protected at the N1 position with a tert-butyloxycarbonyl (Boc) group. The presence of a chiral center at the C3 position and a free secondary amine at N4 allows for stereospecific elaboration and diverse functionalization, making it a sought-after component in the synthesis of numerous pharmaceutical agents.

Strategic Approaches to Synthesis

The asymmetric synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, cost-effectiveness, and desired stereochemical purity.

1. Chiral Pool Synthesis from (R)-Glycidol: This is a robust and commonly employed method that utilizes a readily available chiral starting material to establish the desired stereochemistry. The synthesis proceeds through a three-step sequence:

  • Cyclization: Ring-opening of (R)-glycidol with a diamine, typically ethylenediamine, to form the chiral piperazine core.
  • Di-protection: Introduction of two Boc groups to protect both nitrogen atoms of the piperazine ring.
  • Selective Mono-deprotection: Controlled hydrolysis to selectively remove one of the Boc groups, yielding the target compound.

2. Synthesis from Chiral α-Amino Acids: An alternative strategy involves the use of chiral α-amino acids as the starting material. This approach offers a high degree of stereochemical control and allows for the synthesis of various substituted piperazines. The general strategy involves the conversion of the amino acid into a suitable diamine precursor followed by cyclization to form the piperazine ring.

3. Catalytic Asymmetric Synthesis: Modern synthetic methodologies also include catalytic asymmetric approaches, such as the hydrogenation of pyrazine precursors. These methods can provide direct access to chiral piperazines with high enantioselectivity.

This guide will focus on the detailed protocol for the chiral pool synthesis from (R)-glycidol, as it represents a well-established and scalable route.

Reaction Schematics and Mechanisms

The synthesis from (R)-glycidol can be visualized as follows:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Di-Boc Protection cluster_2 Step 3: Selective Mono-deprotection A (R)-Glycidol C (R)-2-(Hydroxymethyl)piperazine A->C Ring Opening B Ethylenediamine B->C E 1,4-di-Boc-2-(hydroxymethyl)piperazine C->E Boc Protection D Di-tert-butyl dicarbonate (Boc)2O D->E G This compound E->G Selective Hydrolysis F NaOH, Ethanol/Water F->G

Caption: Synthetic pathway from (R)-glycidol.

Mechanistic Insights: The Key to Selectivity

The critical step in this synthesis is the selective mono-deprotection of the 1,4-di-Boc intermediate. The rationale behind this selectivity lies in the differential steric and electronic environment of the two Boc groups. The Boc group at the N1 position is adjacent to the chiral center bearing a hydroxymethyl group. This substitution creates a more sterically hindered environment around the N1-Boc group compared to the N4-Boc group. Consequently, nucleophilic attack by hydroxide during the hydrolysis is kinetically favored at the less hindered N4-carbonyl group. However, the commonly accepted industrial process selectively removes the N4-Boc group under basic conditions. A plausible explanation is that the reaction proceeds to selectively hydrolyze the less sterically hindered Boc group at the N-4 position. More advanced methods for selective deprotection of N,N'-diprotected amines often employ specific catalytic systems to achieve high selectivity.[1]

Detailed Experimental Protocols

The following protocols are based on established procedures and are intended for use by trained chemists in a laboratory setting.[2][3]

Protocol 1: Synthesis of this compound

This protocol outlines the three-step synthesis starting from (R)-glycidol.

Materials and Equipment:

  • (R)-Glycidol

  • Ethylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Dichloromethane (DCM)

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 15% Sodium chloride solution (brine)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step 1: Synthesis of (R)-2-(Hydroxymethyl)piperazine

  • Reaction Setup: In a suitable reaction vessel, charge ethylenediamine and (R)-glycidol.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent and may be heated to facilitate the ring-opening and cyclization.

  • Work-up: After the reaction is complete, the crude product is typically purified by distillation or crystallization to yield (R)-2-(hydroxymethyl)piperazine. For the purpose of this multi-step synthesis, the crude aqueous solution of the product can often be carried forward to the next step.

Step 2: Synthesis of 1,4-di-Boc-2-(hydroxymethyl)piperazine

  • Reaction Setup: To the aqueous solution of (R)-2-(hydroxymethyl)piperazine from the previous step, add a suitable base such as sodium hydroxide.

  • Boc Protection: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature. The molar ratio of (R)-2-hydroxymethylpiperazine to (Boc)₂O is typically in the range of 1:2.1-2.2.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 10-13 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with an organic solvent such as dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., n-hexane) to afford 1,4-di-Boc-2-(hydroxymethyl)piperazine as a solid.

Step 3: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-di-Boc-2-(hydroxymethyl)piperazine from Step 2 in 95% ethanol.

  • Selective Deprotection: Add an aqueous solution of sodium hydroxide. The molar ratio of the di-Boc piperazine to sodium hydroxide is crucial for selectivity and is typically in the range of 1:2-2.5.[3]

  • Reaction Conditions: Heat the mixture to reflux for 3-5 hours.[3]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add dichloromethane and water to the residue and transfer to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase multiple times with dichloromethane. Combine the organic extracts, wash with 15% sodium chloride solution, and dry over anhydrous sodium sulfate. After filtration, concentrate the organic phase under reduced pressure to obtain the crude product. Crystallization from n-hexane can be performed to yield pure this compound.[4]

Workflow Diagram:

G cluster_0 Synthesis of (R)-2-(Hydroxymethyl)piperazine cluster_1 Synthesis of 1,4-di-Boc-2-(hydroxymethyl)piperazine cluster_2 Synthesis of this compound A 1. Combine (R)-Glycidol and Ethylenediamine B 2. React under appropriate conditions A->B C 3. Purify or use crude solution directly B->C D 4. Add base and (Boc)2O C->D E 5. Stir at room temperature D->E F 6. Extract with DCM and crystallize E->F G 7. Dissolve di-Boc intermediate in Ethanol F->G H 8. Add NaOH solution and reflux G->H I 9. Work-up, extract with DCM, and crystallize H->I

Caption: Experimental workflow for the synthesis.

Data Presentation

Table 1: Summary of Reaction Conditions

StepKey ReagentsSolventTemperatureTimeTypical Yield
1. Cyclization(R)-Glycidol, EthylenediamineVariesVariesVariesHigh
2. Di-Boc Protection(Boc)₂O, NaOHWater/DCM0°C to RT10-13 h>90%
3. Selective DeprotectionNaOH95% Ethanol/WaterReflux3-5 h~91%[4]

Table 2: Characterization Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[4]
Molecular Weight 216.28 g/mol [4]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 1.48 (s, 9H), 2.70-2.85 (m, 3H), 2.92-3.03 (m, 2H), 3.50-3.54 (t, 1H), 3.65-3.69 (t, 1H), 3.90 (s, 2H)[5]

Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and an irritant. It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate PPE.[2][6][7][8][9]

  • Sodium Hydroxide (NaOH): Sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care, wearing gloves, safety goggles, and a lab coat. When preparing solutions, always add NaOH to water slowly, never the other way around, as the dissolution is highly exothermic.[10][11][12]

  • Ethanol: Ethanol is a flammable liquid. Ensure that the reflux setup is properly assembled and that there are no sources of ignition nearby.[1][5]

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound via the chiral pool approach from (R)-glycidol is a reliable and scalable method. By understanding the underlying principles of each step, particularly the selective mono-deprotection, researchers can effectively produce this valuable chiral building block for applications in drug discovery and development. Adherence to the detailed protocols and safety precautions outlined in this guide will contribute to the successful and safe execution of this synthesis.

References

Strategic Derivatization of the Hydroxyl Group in (R)-1-Boc-3-(hydroxymethyl)piperazine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(R)-1-Boc-3-(hydroxymethyl)piperazine is a chiral building block of significant importance in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmaceutical agents.[1] The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[2][3] The strategic derivatization of its primary hydroxyl group is a critical step that allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides an in-depth analysis of the core chemical strategies for modifying this hydroxyl group, supported by detailed, field-proven protocols designed for immediate application in a research and development setting.

Introduction: The Strategic Value of this compound

The structural architecture of this compound presents a unique synthetic challenge and opportunity. It contains three distinct functional groups: a primary hydroxyl (-CH₂OH), a Boc-protected secondary amine, and an unprotected secondary amine. The primary alcohol is a versatile handle for chemical modification. Its conversion into esters, ethers, and other functional groups allows for the modulation of a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability—all critical parameters in drug design.

The chirality at the C3 position is paramount, as biological targets often exhibit stereospecific binding. Utilizing this enantiomerically pure starting material ensures the stereochemical integrity of the final drug candidate, mitigating risks of "off-target" effects or inactive enantiomers. This guide focuses on the most robust and widely applicable methods for derivatizing the hydroxyl group: Acylation, Williamson Ether Synthesis, Silylation, and the Mitsunobu Reaction.

Core Derivatization Strategies and Protocols

Acylation: Synthesis of Ester Derivatives

Acylation is a fundamental transformation that converts the hydroxyl group into an ester. This is often performed to create prodrugs, modulate solubility, or introduce a linking point for conjugation. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality and Experimental Rationale: The choice of base is critical. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing as a nucleophile. The reaction is often run at 0 °C initially to control the exothermic reaction between the highly reactive acyl chloride and the alcohol. Dichloromethane (DCM) is a common solvent due to its inert nature and ability to dissolve a wide range of organic compounds.

Protocol 2.1.1: General Procedure for Acylation with an Acyl Chloride

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ester.[4]

Data Summary Table: Acylation

ParameterValueNotes
Substrate1.0 eq.This compound
Reagent1.1 eq.e.g., Benzoyl Chloride
Base1.5 eq.Triethylamine (TEA) or DIPEA
SolventAnhydrous DCMApprox. 0.2 M concentration
Temperature0 °C to RTControls initial exotherm
Typical Yield>85%Dependent on acyl chloride used
Purity>95%After column chromatography

Experimental Workflow: Acylation

G sub This compound reaction Reaction 0 °C to RT, 2-4h sub->reaction reagents Acyl Chloride (1.1 eq) Triethylamine (1.5 eq) DCM reagents->reaction workup Aqueous Work-up (Sat. NaHCO₃, Brine) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Final Ester Product purify->product G sub This compound deprotonation Deprotonation NaH (1.2 eq), THF 0 °C to RT sub->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide sn2 SN2 Reaction Alkyl Halide (1.1 eq) RT, 12-18h alkoxide->sn2 purify Work-up & Purification sn2->purify product Final Ether Product purify->product G sub This compound reaction Silylation Reaction RT, 4-6h sub->reaction reagents TBSCl (1.2 eq) Imidazole (2.5 eq) DMF reagents->reaction workup Aqueous Work-up & Extraction reaction->workup product TBS-Protected Product workup->product G sub This compound + Nucleophile (1.2 eq) + PPh₃ (1.5 eq) reaction Mitsunobu Reaction Warm to RT, 6-12h sub->reaction reagent DEAD or DIAD (1.5 eq) THF, 0 °C reagent->reaction purify Concentration & Purification (Chromatography) reaction->purify product Final Derivatized Product purify->product byproducts Byproducts: Ph₃P=O Hydrazide purify->byproducts

References

Part 1: Mechanistic Foundations: Choosing the Right Path

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Alkylation of (R)-1-Boc-3-(hydroxymethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a critical chiral building block in modern medicinal chemistry. Its inherent structural features—a stereocenter, a primary alcohol for further functionalization, and two distinct nitrogen atoms—make it a valuable scaffold. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom deactivates it, thereby enabling selective functionalization at the secondary amine position.[1] This targeted N-alkylation is a cornerstone reaction for synthesizing a diverse array of pharmacologically active molecules, allowing for the modulation of properties like potency, selectivity, solubility, and metabolic stability.[2]

The piperazine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to serve as a hydrogen bond acceptor/donor and to improve the pharmacokinetic profile of drug candidates.[3] Consequently, mastering the selective alkylation of scaffolds like this compound is an essential skill for chemists in drug discovery and development.[4]

This guide provides a detailed exploration of the two most robust and widely adopted methods for the N-alkylation of this key intermediate: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The N-alkylation of the free secondary amine on this compound can be achieved through two primary synthetic strategies, each with distinct mechanisms and advantages.

  • Direct Alkylation with Alkyl Halides: This classic method follows a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The lone pair of electrons on the secondary piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other substrates with a good leaving group, like tosylates).[5] This reaction is typically performed in the presence of a mild, non-nucleophilic base to neutralize the acidic proton generated during the reaction. While effective for introducing a wide variety of alkyl groups, a potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, although this is less common under controlled conditions.[7]

  • Reductive Amination: This powerful and often preferred method involves the reaction of the piperazine with an aldehyde or a ketone in the presence of a reducing agent.[7][8] The process occurs in a sequential, one-pot fashion.[8] First, the amine and the carbonyl compound condense under mildly acidic conditions to form an intermediate iminium ion.[9][10] A selective reducing agent, present in the same pot, then immediately reduces this iminium ion to the desired tertiary amine.[11] A key advantage of this method is that it completely avoids the possibility of forming quaternary ammonium salts, making it an exceptionally clean and controlled reaction.[12][13]

G cluster_0 Starting Material cluster_1 Method 1: Direct Alkylation cluster_2 Method 2: Reductive Amination cluster_3 Product Start This compound AlkylHalide Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Start->AlkylHalide Reacts with Carbonyl Aldehyde/Ketone (R-CHO) + Reducing Agent (e.g., NaBH(OAc)₃) Start->Carbonyl Reacts with SN2 SN2 Mechanism AlkylHalide->SN2 Proceeds via Product N-Alkylated Product SN2->Product Forms Iminium Iminium Ion Intermediate Carbonyl->Iminium Forms Iminium->Product Reduced to G Start Start: Dissolve Piperazine in Solvent AddReagents Add Reagents: (Alkylation or Reductive Amination) Start->AddReagents Reaction Reaction: Stir under defined conditions (Temp, Time) AddReagents->Reaction Monitor Monitor Progress: TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: Quench, Extract, Dry, Concentrate Monitor->Workup Complete Purify Purification: Silica Gel Column Chromatography Workup->Purify Product Final Product: Characterize (NMR, MS) Purify->Product

References

The Versatile Chiral Synthon: (R)-1-Boc-3-(hydroxymethyl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(R)-1-Boc-3-(hydroxymethyl)piperazine, a chiral piperazine derivative, has emerged as a cornerstone in the edifice of modern drug discovery. Its unique trifunctional nature—a Boc-protected amine for regioselective reactions, a free secondary amine for diverse coupling, and a primary alcohol for further functionalization—offers medicinal chemists a powerful tool to introduce the privileged piperazine scaffold with precise stereochemical control. This guide delves into the practical applications and detailed protocols for utilizing this versatile building block in the synthesis of complex, biologically active molecules.

The piperazine ring is a common feature in a multitude of approved drugs, lauded for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] The introduction of a chiral center, as in this compound, allows for the exploration of stereoselective interactions with biological targets, a critical aspect in the development of potent and selective therapeutics.[2]

Core Applications in Drug Discovery

The strategic placement of functional groups in this compound allows for a variety of synthetic transformations, making it a valuable intermediate in the synthesis of a range of therapeutic agents, including:

  • CNS Agents: The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system.[3]

  • Anticancer Agents: Numerous kinase inhibitors and other oncology drug candidates incorporate the piperazine scaffold.[3]

  • Antiviral and Anti-inflammatory Drugs: The versatility of the piperazine ring lends itself to the development of drugs for a wide array of diseases.

This document will focus on two key synthetic manipulations of this compound: functionalization of the hydroxymethyl group and alkylation of the free secondary amine following Boc deprotection.

Application Note 1: Elaboration of the C3-Hydroxymethyl Group

The primary alcohol at the C3 position serves as a versatile handle for introducing a variety of functional groups and for extending the molecular scaffold. A common and highly useful transformation is its conversion to a nitrile, which can then be further manipulated. This is exemplified in the synthesis of an intermediate for the CGRP receptor antagonist, BMS-742413, used in the treatment of migraine.[4]

The overall transformation involves a two-step process: activation of the alcohol as a mesylate followed by nucleophilic substitution with cyanide.

G A This compound B Mesylation (MsCl, Et3N, DCM) A->B Step 1 C Mesylated Intermediate B->C D Nucleophilic Substitution (NaCN, DMSO) C->D Step 2 E Nitrile Intermediate ((R)-1-Boc-3-(cyanomethyl)piperazine) D->E F Boc Deprotection (TFA or HCl) E->F Step 3 G Final Chiral Intermediate F->G

Caption: Synthetic workflow for the conversion of the hydroxymethyl group to a cyanomethyl group.

Protocol 1: Synthesis of (R)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate

This protocol details the conversion of the primary alcohol to a nitrile in two steps.

Part A: Mesylation of this compound

This procedure converts the primary alcohol into a good leaving group (mesylate) for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.[5]

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via a dropping funnel, maintaining the temperature at 0 °C.[5]

  • Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.[5]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is often used in the next step without further purification.

Part B: Nucleophilic Substitution with Cyanide

This step displaces the mesylate with a cyanide group.

Materials:

  • Crude mesylated intermediate from Part A

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanide (NaCN)

  • Ethyl acetate

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the crude mesylated intermediate (1.0 eq.) in DMSO in a round-bottom flask.

  • Add sodium cyanide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 times).

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (R)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate.

Application Note 2: N-Alkylation of the Piperazine Scaffold

The true utility of the Boc-protected piperazine is realized in the selective functionalization of the two nitrogen atoms. The Boc group can be removed under acidic conditions to reveal a free secondary amine, which can then undergo a variety of coupling reactions, such as N-alkylation. Reductive amination is a robust and widely used method for this transformation.[6]

G A This compound B Boc Deprotection (TFA in DCM) A->B C (R)-piperazin-2-ylmethanol B->C D Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) C->D E N-Alkylated Product D->E

References

The Strategic Application of (R)-1-Boc-3-(hydroxymethyl)piperazine in the Synthesis of Targeted Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Piperazine Scaffold

In the landscape of modern oncology drug discovery, the piperazine ring stands out as a "privileged scaffold." Its prevalence in numerous FDA-approved anticancer agents is a testament to its favorable physicochemical properties, which often confer improved aqueous solubility, oral bioavailability, and metabolic stability to the final drug molecule.[1][2] The specific chiral intermediate, (R)-1-Boc-3-(hydroxymethyl)piperazine, offers medicinal chemists a strategic entry point into complex, stereospecific drug candidates. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential reactions on the piperazine nitrogens, while the hydroxymethyl group provides a versatile handle for further functionalization or interaction with the biological target. The defined (R)-stereochemistry is crucial, as the three-dimensional orientation of substituents on the piperazine ring can dramatically influence binding affinity and selectivity for the target protein, often a protein kinase.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent and selective kinase inhibitors for cancer research. We will delineate a representative synthetic workflow, detail essential protocols for in vitro evaluation, and discuss the mechanistic basis of action against key oncogenic signaling pathways.

Part 1: Synthetic Strategy - From Chiral Intermediate to Potent Kinase Inhibitor

The journey from this compound to a final drug candidate involves a multi-step synthesis that strategically leverages the reactivity of the piperazine core and its functional groups. A common application is its incorporation into ATP-competitive kinase inhibitors, where the piperazine moiety often serves as a key linker connecting different pharmacophoric elements that interact with the kinase active site.[3]

A representative synthetic workflow is outlined below. This strategy involves the initial activation of the hydroxyl group, followed by nucleophilic substitution to introduce a core heterocyclic scaffold, deprotection of the Boc group, and a final coupling reaction to append the second pharmacophoric element.

Protocol 1: Synthesis of a Generic Piperazine-Containing Kinase Inhibitor

Objective: To provide a plausible, step-by-step synthetic route for a generic kinase inhibitor using this compound. This protocol is based on established chemical transformations common in medicinal chemistry.[3]

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • A heterocyclic core with a nucleophilic group (e.g., a phenol on a pyrimidine scaffold)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • A carboxylic acid-containing aromatic moiety

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

Step 1: Activation of the Hydroxymethyl Group

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.2 eq) to the solution.

  • Slowly add MsCl (1.1 eq) dropwise. The reaction is exothermic.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Nucleophilic Substitution with a Heterocyclic Core

  • In a separate flask, dissolve the heterocyclic core (e.g., 4-hydroxy-pyrrolo[2,3-d]pyrimidine) (1.0 eq) in anhydrous DMF.

  • Add a base such as NaH (1.2 eq) or K2CO3 (2.0 eq) and stir for 30 minutes at room temperature.

  • Add a solution of the mesylated intermediate from Step 1 (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the deprotected amine with DCM.

  • Dry the organic layer and concentrate to obtain the free secondary amine.

Step 4: Final Amide Coupling

  • Dissolve the carboxylic acid-containing aromatic moiety (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Add the deprotected amine from Step 3 (1.1 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final compound by silica gel column chromatography or preparative HPLC.

Diagram of Synthetic Workflow:

G A This compound B Mesylated Intermediate A->B  Step 1: MsCl, TEA C Boc-Protected Conjugate B->C Step 2: Heterocyclic Core, Base D Deprotected Piperazine C->D  Step 3: TFA E Final Kinase Inhibitor D->E Step 4: Carboxylic Acid, HATU

Caption: A representative synthetic workflow for a kinase inhibitor.

Part 2: In Vitro Evaluation of Anticancer Activity

Once synthesized, the novel piperazine derivative must be evaluated for its anticancer properties. A standardized workflow is essential for a systematic assessment, typically beginning with cytotoxicity screening, followed by more detailed mechanistic studies.[1]

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound, which quantifies its potency in inhibiting cancer cell growth.[2]

Materials:

  • Human cancer cell lines (e.g., K562 for leukemia, MCF-7 for breast cancer)[4]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Synthesized piperazine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compound induces programmed cell death (apoptosis).

Materials:

  • Cancer cells treated with the synthesized compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol 4: Western Blot Analysis for Pathway Modulation

Objective: To investigate the effect of the compound on key proteins within a targeted signaling pathway.

Materials:

  • Protein lysates from treated and untreated cancer cells

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

Part 3: Mechanistic Insights - Targeting Oncogenic Kinase Signaling

Piperazine-containing compounds frequently exert their anticancer effects by inhibiting protein kinases that are critical drivers of oncogenic signaling pathways.[5] The structural flexibility and basicity of the piperazine ring often facilitate key interactions within the ATP-binding pocket of these enzymes.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[6] Piperazine derivatives have been successfully developed as inhibitors of PI3K and Akt.[7][8]

Table 1: Representative Activity of Piperazine-based Kinase Inhibitors

Compound ClassTarget KinaseCancer Cell LineIC50 / GI50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineAkt1LNCaP (Prostate)0.018[7]
Quinoxaline di-N-oxide-HT29 (Colon)0.28[9]
Vindoline Conjugate-MDA-MB-468 (Breast)1.00[10]
Isoxazole-piperazine-Huh7 (Liver)0.09[11]

Diagram of the PI3K/Akt Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Piperazine-based Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt pathway by piperazine derivatives.

BCR-ABL and Src Family Kinases

In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL fusion protein is a key oncogenic driver. Imatinib, a landmark targeted therapy for CML, features a terminal N-methylpiperazine group crucial for its activity.[5] Many next-generation BCR-ABL inhibitors also incorporate piperazine moieties to improve potency and overcome resistance.[12][13] Similarly, Src family kinases, which are involved in cell proliferation and motility, are important targets for piperazine-based inhibitors like Bosutinib.[3][14]

Diagram of BCR-ABL and Src Signaling:

G cluster_bcr_abl BCR-ABL Signaling (CML) cluster_src Src Signaling (Solid Tumors) BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF CML_Proliferation Leukemic Cell Proliferation STAT5->CML_Proliferation RAS_RAF->CML_Proliferation Src Src Kinase FAK FAK Src->FAK Migration Cell Migration & Invasion FAK->Migration Inhibitor Piperazine-based Inhibitor Inhibitor->BCR_ABL Inhibitor->Src

Caption: Dual targeting of BCR-ABL and Src kinases.

Conclusion and Future Directions

This compound is a high-value chiral building block that provides a reliable and versatile starting point for the synthesis of sophisticated anticancer agents. Its structural features enable the creation of potent and selective kinase inhibitors that can modulate key oncogenic signaling pathways. The protocols and methodologies outlined in this guide offer a framework for the rational design, synthesis, and evaluation of novel piperazine-containing drug candidates. Future research will undoubtedly continue to leverage this and similar scaffolds to develop next-generation targeted therapies with improved efficacy and reduced side effects, ultimately contributing to the advancement of precision oncology.

References

Application Note: ¹H NMR Analysis of (R)-1-Boc-3-(hydroxymethyl)piperazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-Boc-3-(hydroxymethyl)piperazine is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical and structural integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, experience-driven guide to the definitive structural elucidation and quality control of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol, from sample preparation to spectral interpretation, explaining the scientific rationale behind each step. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical development sectors.

Introduction and Scientific Principles

The piperazine motif is a privileged scaffold in medicinal chemistry, and chiral derivatives like this compound serve as versatile intermediates. The correct stereochemistry at the C3 position is crucial, as biological targets often exhibit high stereoselectivity. ¹H NMR spectroscopy is an indispensable tool for confirming the molecular structure, assessing purity, and ensuring batch-to-batch consistency of such intermediates.

The ¹H NMR spectrum of this compound is rich with structural information. Key features include:

  • The Boc Protecting Group: The nine equivalent protons of the tert-butyl group provide a strong, sharp singlet, serving as an excellent diagnostic peak for successful protection and for quantification.[1]

  • The Chiral Center (C3): The stereocenter at C3 induces magnetic non-equivalence in otherwise chemically similar protons. This phenomenon, known as diastereotopicity, affects the protons on the adjacent hydroxymethyl group (-CH₂OH) and the piperazine ring methylene groups, leading to more complex splitting patterns than would be seen in an achiral analogue.

  • Conformational Dynamics: The piperazine ring exists predominantly in a chair conformation. The bulky Boc group and the hydroxymethyl substituent influence the conformational equilibrium. Furthermore, rotation around the carbamate C-N bond is restricted, which can lead to the presence of rotamers and potential signal broadening at room temperature.[2][3] Understanding these dynamic effects is key to accurate spectral interpretation.

Detailed Experimental Protocol

This protocol is designed to generate a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

  • This compound (Analyte)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). See Section 2.2 for selection rationale.

  • Internal Standard (Optional): Tetramethylsilane (TMS) if not pre-added to the solvent.

  • High-quality 5 mm NMR tubes.[4]

  • Glass Pasteur pipettes and bulbs.

  • Small vials for sample dissolution.

  • Analytical balance.

  • NMR Spectrometer (≥400 MHz recommended for optimal resolution).

The choice of solvent is critical as it affects both sample solubility and the chemical shifts of labile protons (NH and OH).[5]

  • Chloroform-d (CDCl₃): A common, non-polar solvent that dissolves many organic compounds. It is often the first choice for routine analysis. However, the signals for the NH and OH protons can be broad and their chemical shifts are highly dependent on concentration and trace amounts of water.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, excellent for compounds with hydrogen-bonding capabilities like the title compound. It reliably shows sharp, well-resolved couplings for OH and NH protons, as it slows down the proton exchange rate that causes broadening in other solvents.[6] This makes it superior for confirming the presence and coupling of these specific groups.

Recommendation: For initial structural confirmation, DMSO-d₆ is preferred to visualize all protons, including the exchangeable ones. CDCl₃ can be used as a complementary solvent.

A meticulously prepared sample is the foundation of a high-quality spectrum. The goal is a homogenous solution free of particulate matter.[7]

  • Weighing the Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[8][9] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing excessive line broadening.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[4]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required. If any particulates are visible, the solution must be filtered.

  • Filtration (if necessary): Construct a micro-filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through this filter directly into a clean 5 mm NMR tube.[7] This step is crucial as suspended solids will degrade the magnetic field homogeneity, resulting in poor spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the final solution is well-mixed.

The following are robust starting parameters. Fine-tuning (shimming) is instrument-specific and should be performed carefully for each sample.

ParameterRecommended ValueRationale
Pulse Programzg30 or similarStandard 30° pulse for quantitative 1D acquisition.
Number of Scans (NS)16 to 64Provides excellent signal-to-noise for a ~10 mg sample.
Relaxation Delay (D1)2-5 secondsAllows for nearly complete T1 relaxation of protons, important for accurate integration.
Acquisition Time (AQ)~4 secondsEnsures high digital resolution.
Spectral Width (SW)~16 ppmCovers the full range of expected proton chemical shifts.
Temperature298 K (25 °C)Standard room temperature analysis.

Data Analysis and Spectral Interpretation

The spectrum should be referenced to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) or TMS (δ 0.00 ppm).

The following table details the expected chemical shifts, multiplicities, and coupling constants (J) for this compound in DMSO-d₆. The piperazine ring protons form a complex spin system due to the chiral center and conformational rigidity.

Proton AssignmentIntegrationApprox. δ (ppm)MultiplicityCoupling Constants (J, Hz)Annotation
Boc (-C(CH₃)₃) 9H~1.39s-Characteristic sharp singlet of the Boc group.[1]
Piperazine NH 1H~2.75br s-Labile proton, broad signal. Position is concentration-dependent.
Piperazine Ring Protons 7H total2.5 - 3.9mComplexA series of overlapping multiplets. Protons are diastereotopic. Detailed 2D NMR (COSY, HSQC) would be required for unambiguous assignment of each individual proton.
-CH₂OH (Hydroxymethyl) 2H~3.3 - 3.5mComplexDiastereotopic protons adjacent to the chiral center. Appear as a complex multiplet.
-CH₂OH (Hydroxyl) 1H~4.55tJ ≈ 5.5 HzIn DMSO-d₆, coupling to the adjacent CH₂ protons is observed as a triplet.[6]

Note: The chemical shifts are predictive and can vary slightly based on concentration, temperature, and the specific NMR instrument.

  • Confirming the Boc Group: The presence of the intense singlet at ~1.39 ppm integrating to 9H is the primary confirmation of the N-Boc moiety.

  • Assessing the Piperazine Core: The complex multiplet region between 2.5 and 3.9 ppm, integrating to 7H, corresponds to the seven protons on the piperazine ring. The complexity itself is a hallmark of the chiral, substituted ring system.

  • Verifying the Hydroxymethyl Group: The presence of the multiplet for the CH₂ group and the triplet for the OH proton (in DMSO-d₆) confirms the hydroxymethyl substituent and its connectivity. The observation of the OH triplet is a strong indicator of structural integrity.

  • Purity Assessment: Integration of the Boc signal against residual solvent or an internal standard can provide quantitative purity information. The absence of unexpected signals is indicative of high purity.

Workflow Visualization

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d6) weigh->dissolve Homogeneous Solution transfer 3. Filter & Transfer to NMR Tube dissolve->transfer load 4. Load Sample & Lock/Tune/Shim transfer->load acquire 5. Acquire Spectrum (NS=16) load->acquire process 6. Fourier Transform, Phase & Baseline Correction acquire->process analyze 7. Reference, Integrate & Assign Peaks process->analyze report 8. Final Report & Structure Confirmation analyze->report

Caption: Workflow for ¹H NMR analysis from sample preparation to final report.

References

HPLC method for purity analysis of (R)-1-boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Stability-Indicating HPLC Method for Purity Analysis of (R)-1-boc-3-(hydroxymethyl)piperazine

Introduction

This compound is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position is paramount, as different enantiomers of a drug candidate can exhibit vastly different pharmacological activities and toxicological profiles.[1] Consequently, the development of a robust, accurate, and precise analytical method to determine both the chemical and enantiomeric purity of this intermediate is essential for quality control and to ensure the safety and efficacy of the final drug product.

This application note details a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the comprehensive purity analysis of this compound. The method is designed to separate the (R)-enantiomer from its unwanted (S)-enantiomer, as well as from potential process-related impurities and degradation products. As a Senior Application Scientist, this guide explains not only the protocol but also the scientific rationale behind the methodological choices, providing a self-validating system for researchers and drug development professionals.

Principle of Separation and Method Rationale

The primary analytical challenge lies in the simultaneous quantification of chemical purity and enantiomeric excess. The target analyte is a chiral molecule with a basic piperazine ring, a polar hydroxymethyl group, and a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group. Furthermore, the molecule lacks a significant chromophore, making UV detection challenging.[1]

1. Chiral Stationary Phase (CSP) Selection: The separation of enantiomers requires a chiral environment. Polysaccharide-based CSPs, particularly those with immobilized cellulose or amylose derivatives, have proven highly effective for a wide range of chiral compounds, including piperazine derivatives.[1][2] For this method, an immobilized cellulose tris(3,5-dichlorophenylcarbamate) phase (e.g., Chiralpak® IC) is selected. This CSP is known for its broad enantioselectivity and robustness, operating through a combination of hydrogen bonding, dipole-dipole, and steric interactions to differentiate between enantiomers. Immobilized phases offer the significant advantage of being compatible with a wider range of solvents compared to coated phases.

2. Mobile Phase Strategy: A normal-phase elution mode, typically employing a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), is often preferred for polysaccharide CSPs as it can provide superior chiral recognition. For basic analytes such as piperazines, peak tailing due to strong interactions with residual silanols on the silica support is a common issue. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is incorporated into the mobile phase.[3][4] This additive competes with the analyte for active sites on the stationary phase, resulting in improved peak symmetry and efficiency.

3. Detector Selection: Due to the absence of a strong UV-absorbing chromophore in the this compound structure, detection must be performed at a low UV wavelength, typically between 205-220 nm, where the carbamate and amide functionalities exhibit some absorbance.[1] While this approach provides adequate sensitivity for a purity assay, it necessitates the use of high-purity HPLC-grade solvents to minimize baseline noise.

Logical Workflow for Method Development

The development of a robust HPLC method follows a systematic process to ensure the final protocol is suitable for its intended purpose.

MethodDevelopment cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation ATP Define Analytical Target Profile (ATP) InitialScreen Select Column & Mobile Phase (Initial Screening) ATP->InitialScreen Purity, Enantioselectivity Optimize Optimize Parameters (Flow, Temp, Gradient) InitialScreen->Optimize Initial Separation SST Perform System Suitability Testing (SST) Optimize->SST Fine-tuning SST->Optimize Re-optimize if SST fails Validate Validate Method (ICH Q2(R1)) SST->Validate SST Passes FinalMethod Final Validated Method Validate->FinalMethod Validation Complete

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis and should be validated in the user's laboratory to ensure it meets the specific requirements of their application.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm (or equivalent immobilized cellulose tris(3,5-dichlorophenylcarbamate) column).

  • Chemicals:

    • This compound Reference Standard (purity ≥98%).

    • n-Hexane (HPLC grade).

    • Isopropanol (IPA) (HPLC grade).

    • Diethylamine (DEA) (Reagent grade or higher).

    • Acetonitrile (HPLC grade, for diluent).

    • Water (HPLC grade, for diluent).

Preparation of Solutions
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). To prepare 1 L, carefully mix 800 mL of n-hexane, 200 mL of isopropanol, and 1.0 mL of diethylamine. Degas the solution by sonication or helium sparging before use.

  • Diluent: Acetonitrile / Water (50:50, v/v).

  • Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column Chiralpak® IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the Working Standard Solution to verify the performance of the chromatographic system.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) for (R)-isomer≤ 1.5
Theoretical Plates for (R)-isomer≥ 2000
%RSD for Peak Area (n=5)≤ 2.0%
Resolution (Rs) between enantiomers*≥ 2.0
To assess resolution, a sample containing both enantiomers is required. This can be a racemic mixture or a sample of the (R)-isomer spiked with a small amount of the (S)-isomer.

Method Validation and Specificity

The method must be validated according to ICH Q2(R1) guidelines to be considered reliable for quality control.[5][6] A key aspect of a purity method is its ability to be stability-indicating, which is proven through forced degradation studies.[7][8]

Forced Degradation (Stress Testing)

The specificity of the method is demonstrated by subjecting a sample solution to various stress conditions to produce potential degradation products. The method should be able to resolve the main peak from any degradants formed.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The peak for this compound should remain pure (as determined by a PDA detector's peak purity analysis) and be well-separated from all degradation product peaks.[9]

Validation Parameters Summary
ParameterTypical Acceptance Criteria
Specificity No interference from blanks, impurities, or degradants at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.
Accuracy (% Recovery) 98.0% to 102.0% for the assay of the main component.
Precision (%RSD) Repeatability (≤1.0%), Intermediate Precision (≤2.0%).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; must be precise and accurate.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, organic composition ±2%).

Expected Chromatographic Profile and Potential Impurities

A successful separation will show a primary peak for the desired (R)-enantiomer. Potential impurities should be well-resolved from this main peak.

PurityProfile start deBoc 1. (R)-3-hydroxymethyl- piperazine (de-Boc) (Most Polar) S_isomer 2. (S)-Enantiomer R_isomer 3. (R)-Enantiomer (Main Peak) diBoc 4. Di-Boc Impurity (Least Polar) end axis_start axis_end axis_start->axis_end Retention Time ->

Caption: Expected elution order of the analyte and related impurities.

Common Process-Related Impurities:

  • (S)-1-boc-3-(hydroxymethyl)piperazine: The enantiomeric impurity, which must be controlled to very low levels.

  • (R)-3-hydroxymethylpiperazine: The de-protected starting material or by-product, resulting from the cleavage of the Boc group.[10] This compound is significantly more polar and will elute much earlier.

  • (R)-1,4-bis-Boc-2-hydroxymethylpiperazine: A potential by-product from the synthesis where both nitrogen atoms of the piperazine ring are protected.[11] This impurity is less polar and will have a longer retention time.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Insufficient basic modifier; column degradation.Increase DEA concentration slightly (e.g., to 0.12%). Ensure mobile phase is freshly prepared. Use a new column.
Low Resolution (Rs < 2.0) Incorrect mobile phase composition; high temperature.Decrease the percentage of IPA in the mobile phase (e.g., to 18%) to increase retention and selectivity. Lower the column temperature to 20 °C.
Baseline Noise/Drift Low-quality solvents; detector lamp aging.Use highest purity HPLC-grade solvents. Purge the detector. Check lamp hours and replace if necessary.
Variable Retention Times Pump malfunction; column not equilibrated.Equilibrate the column for at least 30-60 minutes with the mobile phase. Check pump pressure for fluctuations.

Conclusion

This application note provides a comprehensive, stability-indicating chiral HPLC method for the purity analysis of this compound. By employing an immobilized polysaccharide-based chiral stationary phase with a normal-phase mobile system, this method successfully separates the desired (R)-enantiomer from its stereoisomer and key process-related impurities. The detailed protocol, method rationale, and validation guidelines offer researchers and quality control analysts a robust framework for ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-Boc-3-(hydroxymethyl)piperazine is a chiral building block of significant value in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its stereospecific structure and bifunctional nature (a protected secondary amine, a free secondary amine, and a primary alcohol) make it a versatile synthon. However, its synthesis, particularly the selective deprotection step, can be prone to side reactions that impact yield and purity.

This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during the synthesis. It is designed for researchers, chemists, and process development professionals aiming to optimize this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent and scalable route involves a two-step process starting from (R)-2-hydroxymethylpiperazine.[1]

  • Di-Boc Protection: The starting diamine is first fully protected with two equivalents of di-tert-butyl dicarbonate (Boc₂O) to form 1,4-di-Boc-2-hydroxymethylpiperazine. This step ensures regiochemical control for the subsequent deprotection.

  • Selective N4-Deprotection: The di-protected intermediate is then subjected to controlled hydrolysis under basic conditions, which selectively removes the Boc group from the more sterically accessible and electronically distinct N4 position to yield the target product.[1][2]

Q2: Why is selective deprotection necessary? Why not just perform a mono-Boc protection on the starting material?

Direct mono-protection of (R)-2-hydroxymethylpiperazine is notoriously difficult to control. The two nitrogen atoms have similar nucleophilicity, leading to a statistical mixture of the desired N1-protected product, the undesired N4-protected isomer, the di-protected product, and unreacted starting material.[3][4] This makes purification challenging and significantly lowers the yield of the desired isomer. The protect-protect-deprotect strategy, while adding a step, offers superior control and ultimately a purer product with a higher overall yield.

Q3: What are the primary side reactions I should be aware of?

The main challenges in this synthesis are not exotic side reactions but rather issues of incomplete conversion or over-reaction during the selective deprotection step. The most common impurities are:

  • Unreacted 1,4-di-Boc-2-hydroxymethylpiperazine: Resulting from incomplete hydrolysis.

  • (R)-2-hydroxymethylpiperazine: The fully deprotected diamine, resulting from harsh reaction conditions that cleave both Boc groups.

Core Synthesis Pathway and Side Reactions

The diagram below illustrates the intended transformation and the potential deviations that lead to common impurities.

G A (R)-2-hydroxymethylpiperazine B 1,4-di-Boc-2-hydroxymethylpiperazine (Intermediate) A->B  +2 eq. Boc₂O (Protection) C This compound (Target Product) B->C  Controlled Basic Hydrolysis (Selective Deprotection) [MAIN PATHWAY] D Unreacted Intermediate (Impurity) B->D Incomplete Reaction E Fully Deprotected Piperazine (Impurity) B->E Harsh Conditions

Caption: Synthetic pathway and common side reactions.

Troubleshooting Guide

Issue 1: Low yield of the final product with significant unreacted di-Boc starting material.

Question: My LC-MS analysis shows a large peak corresponding to the 1,4-di-Boc intermediate after the hydrolysis step. What went wrong?

Answer: This is the most common issue and points directly to incomplete selective deprotection. The stability of the Boc group, even under basic conditions, requires carefully optimized parameters to achieve full conversion.

Plausible Causes & Solutions:

CauseScientific Rationale & Proposed Solution
Insufficient Base The hydrolysis of the tert-butyl ester is a saponification reaction that consumes the base. Insufficient stoichiometry will lead to an incomplete reaction. Solution: Ensure the molar ratio of 1,4-di-Boc-piperazine to NaOH is between 1:2.0 and 1:2.5.[1] This excess ensures the reaction goes to completion.
Short Reaction Time This is a kinetically controlled process. Even at reflux, the reaction requires sufficient time for completion. Solution: Increase the reflux time. Monitor the reaction progress every hour using TLC or LC-MS after an initial 3-hour period. Continue reflux until the di-Boc starting material is consumed (<1%).[1]
Low Reaction Temperature The activation energy for Boc cleavage under these conditions requires elevated temperatures. Solution: Ensure the reaction mixture is maintained at a vigorous reflux. Using a solvent system like 95% ethanol facilitates reaching an effective reaction temperature.[2]

Optimized Protocol for Selective Deprotection:

  • Setup: In a reactor suitable for reflux, charge 1,4-di-Boc-2-hydroxymethylpiperazine (1.0 eq).

  • Solvent Addition: Add 95% ethanol (approx. 2.2 L per kg of substrate).[2]

  • Base Addition: Add a pre-prepared aqueous solution of sodium hydroxide (2.5 eq).[1]

  • Reaction: Heat the mixture to reflux (approx. 78-82°C) and maintain for 3-5 hours.[1]

  • Monitoring: After 3 hours, take an aliquot, quench it, and analyze by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Add dichloromethane (DCM) and water. Separate the layers. Extract the aqueous phase 2-3 times with DCM.[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by crystallization from a solvent like n-hexane.[2]

Issue 2: Presence of the fully deprotected (R)-2-hydroxymethylpiperazine impurity.

Question: My NMR and Mass Spec data show the presence of the starting diamine ((R)-2-hydroxymethylpiperazine) in my final product. How can I avoid this?

Answer: Formation of the fully deprotected species indicates that the reaction conditions were too harsh, leading to the cleavage of the more stable N1-Boc group in addition to the desired N4-Boc group.

Plausible Causes & Solutions:

CauseScientific Rationale & Proposed Solution
Excessively Strong Base / High Concentration While an excess of NaOH is needed, an extremely high concentration can increase the reaction rate non-selectively, leading to the cleavage of both protecting groups. Solution: Adhere strictly to the recommended 2.0-2.5 molar equivalents of NaOH.[1] Avoid using stronger bases like potassium tert-butoxide unless specifically required and validated for other substrates.
Prolonged Reaction Time at High Temperature Leaving the reaction at reflux for an excessive period (e.g., >12 hours) after completion can slowly drive the cleavage of the second Boc group. Solution: Implement strict reaction monitoring. Once the di-Boc starting material is consumed, proceed with the work-up promptly. Do not leave the reaction running unattended overnight without prior validation.

Troubleshooting Workflow: Low Product Purity

This workflow provides a logical sequence of steps to diagnose and solve purity issues.

G start Low Purity Detected (LC-MS / NMR) check_sm Major Impurity: 1,4-di-Boc SM? start->check_sm incomplete Diagnosis: Incomplete Deprotection check_sm->incomplete Yes check_diamine Major Impurity: Fully Deprotected Diamine? check_sm->check_diamine No solution1 Increase Reflux Time Optimize NaOH Stoichiometry (See Protocol 1) incomplete->solution1 over_reaction Diagnosis: Over-Reaction check_diamine->over_reaction Yes other Other Impurities check_diamine->other No solution2 Reduce Reaction Time Use Strict Stoichiometry Implement Monitoring over_reaction->solution2 solution3 Check Purity of Starting Materials Re-evaluate Purification Method other->solution3

Caption: Workflow for diagnosing product purity issues.

References

Technical Support Center: A Guide to the Purification of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Boc-3-(hydroxymethyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who require this chiral building block in high purity for their work in drug discovery and development. We will address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when handling and purifying crude this compound.

Q1: What are the most likely impurities in my crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the mono-Boc protection of (R)-2-hydroxymethylpiperazine or the selective deprotection of 1,4-di-Boc-2-hydroxymethylpiperazine.[1] Based on these routes, you can anticipate the following impurities:

Impurity Origin Typical Method for Removal
1,4-di-Boc-2-hydroxymethylpiperazine Over-protection of the piperazine nitrogens.Column Chromatography, Recrystallization
(R)-2-hydroxymethylpiperazine Unreacted starting material.Acid-Base Extraction, Column Chromatography
(S)-1-Boc-3-(hydroxymethyl)piperazine Use of a non-enantiopure starting material.Chiral Chromatography / Resolution
Di-tert-butyl dicarbonate (Boc₂O) Unreacted protection reagent.Aqueous workup, Column Chromatography
tert-Butanol Byproduct of the Boc-protection reaction.Evaporation under reduced pressure, Aqueous workup
Residual Solvents (e.g., Dichloromethane, Ethanol, n-Hexane) From reaction or purification steps.[1][2]Drying under high vacuum.
Inorganic Salts (e.g., NaCl) From aqueous workups.[2]Extraction, Recrystallization, Filtration

Q2: My NMR spectrum looks clean, but the HPLC analysis shows a significant impurity. What could it be?

A2: This is a classic scenario that often points to an enantiomeric impurity, i.e., the (S)-isomer. Standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers as they have identical chemical shifts in a non-chiral environment. To resolve and quantify the (S)-isomer, you must use a chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[3][4]

Q3: I am trying to perform a subsequent reaction, but it is failing. Could an impurity in the starting material be the cause?

A3: Absolutely. The free secondary amine on the piperazine ring is a key reactive site. If this amine is protonated (present as a salt) or if you have significant amounts of the di-Boc protected byproduct, the nucleophilicity will be reduced or eliminated, causing your reaction to fail. Furthermore, the hydroxyl group can also interfere with certain reactions if not properly accounted for. It is crucial to start with a pure, free-based form of the compound for most applications.

Q4: Is there a general-purpose purification method you recommend for a first attempt?

A4: For general-purpose purification to remove most common process-related impurities (like the di-Boc species or non-basic starting materials), flash column chromatography on silica gel is an excellent and highly reliable choice.[5][6] If you have a semi-crystalline solid, recrystallization can be a highly effective and scalable alternative, particularly for removing impurities with different solubility profiles.[1][2]

Part 2: Purification Strategy & Troubleshooting Guides

This section provides a logical workflow for purification and detailed protocols for the most effective methods.

Overall Purification Workflow

The following diagram illustrates a systematic approach to purifying your crude material.

Purification Workflow cluster_start cluster_analysis cluster_decision cluster_methods cluster_end Crude Crude Material This compound Analysis Initial Analysis (TLC, ¹H NMR, HPLC) Crude->Analysis Decision Impurity Profile Identified? Analysis->Decision Chromo Column Chromatography Decision->Chromo  Major non-polar or  closely related impurities Recryst Recrystallization Decision->Recryst  Crystalline solid with  minor impurities Extraction Acid-Base Extraction Decision->Extraction  Non-basic/acidic  impurities present Final_Analysis Final Purity Check (HPLC, NMR, etc.) Chromo->Final_Analysis Recryst->Final_Analysis Extraction->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: A decision-making workflow for purifying this compound.

Guide 1: Purification by Flash Column Chromatography

This is the most versatile technique for separating components based on polarity differences. The hydroxyl group and the secondary amine make the target molecule quite polar, while the Boc group and piperazine backbone add non-polar character.

Troubleshooting Q&A:

  • Q: How do I choose the correct eluent (solvent system)? A: The goal is to find a solvent system that gives your target compound a Retention Factor (Rƒ) of ~0.3-0.4 on a silica gel TLC plate. This provides the best separation. Start with a moderately polar system and adjust as needed. See the table below for starting points.

  • Q: My compound is streaking on the TLC plate and the column. What is happening? A: Streaking is often caused by the basic secondary amine interacting too strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This will "cap" the acidic sites on the silica and lead to much sharper bands.

Recommended Eluent Systems for Silica Gel Chromatography

Eluent System Polarity Comments
Dichloromethane (DCM) / Methanol (MeOH) HighStart with 98:2 DCM/MeOH and increase MeOH content to 5-10% as needed. Add 0.5% Et₃N if streaking occurs.[5]
Ethyl Acetate (EtOAc) / Hexanes MediumStart with 50:50 EtOAc/Hexanes and increase the proportion of EtOAc. This is a common, less toxic alternative to DCM.
Ethyl Acetate (EtOAc) / Triethylamine (Et₃N) Medium (Basic)A 99:1 mixture can be an effective mobile phase for basic compounds, providing good separation without significant streaking.

Protocol: Flash Column Chromatography

  • Prepare the Slurry: In a beaker, gently mix silica gel with your initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes) to create a homogenous slurry.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[6]

  • Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of DCM or the eluent. Alternatively, adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.[6]

  • Elute: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) or using a single, optimized mixture (isocratic elution).

  • Collect & Analyze: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Purification by Recrystallization

This method is ideal if your crude product is a solid and the impurities have different solubilities than your desired compound in a specific solvent system. A patent for this compound's synthesis specifies crystallization from n-hexane, indicating it is a viable industrial method.[1][2]

Troubleshooting Q&A:

  • Q: My compound "oils out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent. To fix this, try one of the following:

    • Add more solvent to decrease the saturation level.

    • Lower the temperature of the solution more slowly.

    • Switch to a lower-boiling point solvent.

  • Q: No crystals are forming, even after cooling. How can I induce crystallization? A:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.

    • Seed: If you have a small crystal of pure material, add it to the cold solution to initiate crystal growth.[7]

    • Concentrate: Slowly evaporate some of the solvent to increase the concentration and then cool again.

Protocol: Recrystallization from an Ethyl Acetate/Hexanes System

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a solvent in which the compound is soluble (e.g., ethyl acetate) and heat gently (e.g., to 40-50 °C) until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like salts or dust), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add a non-solvent in which the compound is insoluble (e.g., n-hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the hot solvent (ethyl acetate) to make it clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold non-solvent (n-hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Guide 3: Purification by Acid-Base Extraction

This technique leverages the basicity of the piperazine's free secondary amine to separate it from neutral or acidic impurities.[8] The Boc-protected amine is non-basic.

When to Use This Method:

This method is highly effective for removing non-basic organic impurities, such as the 1,4-di-Boc-2-hydroxymethylpiperazine byproduct. It is essentially a workup procedure elevated to a purification technique.

Acid_Base_Extraction cluster_layers1 Separatory Funnel - Step 1 cluster_layers2 Separatory Funnel - Step 2 start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) step1 Wash with acidic solution (e.g., 1M HCl) start->step1 org1 Organic Layer: Neutral Impurities (e.g., di-Boc byproduct) step1->org1 aq1 Aqueous Layer: Protonated Product [(R)-Product-H]⁺Cl⁻ step1->aq1 step2 Separate Layers aq1->step2 step3 Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) step2->step3 step4 Extract with fresh Organic Solvent step3->step4 org2 Organic Layer: Purified (R)-Product step4->org2 aq2 Aqueous Layer: Inorganic Salts (NaCl) step4->aq2 step5 Dry organic layer (Na₂SO₄), filter, and concentrate org2->step5 final Pure Product step5->final

Caption: The workflow for purifying this compound via acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolve: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with an equal volume of 1M hydrochloric acid (HCl). The basic target compound will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.[9] Repeat the extraction of the organic layer once more to ensure complete transfer.

  • Separate: Combine the acidic aqueous layers and discard the organic layer (which contains the neutral impurities).

  • Basify: Cool the combined aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the pH is >10. This deprotonates the product, making it soluble in organic solvents again.

  • Back-Extract: Extract the basic aqueous solution three times with fresh ethyl acetate or dichloromethane.

  • Wash & Dry: Combine the organic layers, wash once with brine (saturated NaCl solution) to remove excess water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free base of your compound.

References

Technical Support Center: Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical chiral building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of this synthesis and achieve high-yield, high-purity outcomes.

This compound is a vital intermediate in the pharmaceutical industry, valued for its chiral structure that is integral to the development of numerous therapeutic agents.[1] The synthetic routes to this compound, while established, present several challenges that can impact yield, purity, and scalability. This guide will address these common hurdles in a direct question-and-answer format.

I. Synthesis Overview & Core Challenges

The most common and industrially scalable synthesis of this compound involves a two-step process starting from (R)-2-hydroxymethylpiperazine.[1]

  • Di-Boc Protection: The initial step is the protection of both nitrogen atoms of (R)-2-hydroxymethylpiperazine using di-tert-butyl dicarbonate (Boc)₂O to form 1,4-di-Boc-2-hydroxymethylpiperazine.

  • Selective Deprotection: The second step is the selective removal of the Boc group at the more sterically hindered N4 position, yielding the desired N1-protected product.[1][2]

While seemingly straightforward, this process is prone to issues such as incomplete reactions, formation of isomeric impurities, and difficulties in purification.

II. Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Reaction Yield

Question 1: My overall yield for the two-step synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low overall yield can stem from issues in either the di-protection or the selective deprotection step. Let's break down the potential causes for each.

Step 1: Di-Boc Protection of (R)-2-hydroxymethylpiperazine

  • Incomplete Reaction: The primary cause of low yield in this step is often an incomplete reaction. This can be due to insufficient (Boc)₂O or inadequate reaction time. A molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate of 1:2.1-2.2 is recommended to drive the reaction to completion.[1]

  • Competitive Mono-Protection: While the goal is di-protection, improper reaction conditions can lead to a significant amount of the mono-protected species, which can be difficult to separate and may not be fully converted in the subsequent step.[3]

  • pH Control: The reaction is typically performed under basic conditions to neutralize the acid byproduct. Inadequate base can slow down or stall the reaction.

Step 2: Selective Deprotection of 1,4-di-Boc-2-hydroxymethylpiperazine

  • Suboptimal Reaction Conditions: This step involves heating the di-Boc intermediate with a base, such as sodium hydroxide, in an ethanol/water mixture.[1][2] The temperature and reaction time are critical. A typical procedure involves heating to reflux for 3-5 hours.[1] Insufficient heating or time will result in a low conversion rate.

  • Product Loss During Workup: The workup involves an extraction with an organic solvent like dichloromethane.[2] Ensure thorough extraction (e.g., three times) to minimize loss of the product in the aqueous phase. A final wash with a brine solution (15% aqueous sodium chloride) helps to remove residual water and improve the separation of the organic and aqueous layers.[1][2]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Category 2: Impurity Profile

Question 2: I am observing significant impurities in my final product by HPLC. What are the common side products and how can I minimize their formation?

Answer: Impurity formation is a common challenge. The primary impurities often arise from incomplete reactions or side reactions during the deprotection step.

  • Unreacted Starting Material: The presence of 1,4-di-Boc-2-hydroxymethylpiperazine in your final product indicates an incomplete deprotection reaction. To address this, ensure that the reaction is heated to reflux for an adequate amount of time (3-5 hours) and that the concentration of the base is sufficient.[1]

  • Isomeric Impurity (4-Boc-2-(hydroxymethyl)piperazine): While the desired product is the N1-Boc isomer, the formation of the N4-Boc isomer is possible, although generally less favored due to steric hindrance. The selective deprotection relies on the N4-Boc group being more sterically accessible to hydrolysis.

  • Over-Deprotection: In rare cases, harsh conditions could lead to the removal of both Boc groups, resulting in the formation of (R)-2-hydroxymethylpiperazine. This is less common under the specified basic conditions but can occur if acidic impurities are present.

Minimizing Impurity Formation:

  • Reaction Monitoring: Closely monitor the progress of the selective deprotection step using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Controlled Conditions: Adhere strictly to the recommended reaction temperature and time to avoid side reactions.

  • Quality of Reagents: Use high-purity starting materials and reagents to prevent the introduction of unwanted impurities.

Category 3: Purification Challenges

Question 3: I am struggling with the purification of the final product. What is the most effective method for obtaining high-purity this compound?

Answer: The purification of this compound is typically achieved through crystallization.

  • Workup Procedure: After the reaction, the ethanol is concentrated under reduced pressure. The residue is then taken up in dichloromethane and washed with water and brine.[2] The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield a crude oil.[1][2]

  • Crystallization: The crude oil is then treated with n-hexane to induce crystallization.[1][2] This step is crucial for removing many of the process-related impurities. The resulting crystalline solid can be collected by filtration and dried.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/methanol can be effective for separating the desired product from more polar or non-polar impurities.[4]

Purification Workflow:

Purification_Workflow start Crude Product (Oil) crystallization Crystallization with n-hexane start->crystallization filtration Filtration and Drying crystallization->filtration hplc_check Check Purity by HPLC filtration->hplc_check pure_product High-Purity Product hplc_check->pure_product Purity > 98% chromatography Silica Gel Column Chromatography hplc_check->chromatography Purity < 98% chromatography->filtration

Caption: Recommended purification workflow.

III. Key Experimental Protocols

For your convenience, here are the summarized protocols for the synthesis of this compound.

Table 1: Reaction Parameters

StepReactantsKey ReagentsSolventTemperatureTime
1. Di-Boc Protection (R)-2-hydroxymethylpiperazine, Di-tert-butyl dicarbonateBase (e.g., NaHCO₃)DichloromethaneRoom Temp.12-16 h
2. Selective Deprotection 1,4-di-Boc-2-hydroxymethylpiperazineSodium Hydroxide95% Ethanol / WaterReflux3-5 h

Protocol 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

  • Dissolve (R)-2-hydroxymethylpiperazine in a suitable solvent such as dichloromethane.

  • Add a base (e.g., sodium bicarbonate) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.1-2.2 molar equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup to isolate the crude product.

Protocol 2: Synthesis of this compound

  • To a reactor, add 1,4-di-Boc-2-hydroxymethylpiperazine, 95% ethanol, and an aqueous solution of sodium hydroxide.[1][2]

  • Heat the mixture to reflux and maintain for 3-5 hours.[1]

  • After the reaction is complete, concentrate the ethanol under reduced pressure.

  • Cool the residue and add dichloromethane for extraction.

  • Separate the organic phase and extract the aqueous phase three times with dichloromethane.[2]

  • Combine the organic phases, wash with a 15% aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.[1][2]

  • Concentrate the organic phase to obtain a crude oil.

  • Add n-hexane to the crude oil to induce crystallization.[1]

  • Filter the solid and dry to obtain the final product.

IV. Concluding Remarks

The synthesis of this compound, while presenting certain challenges, can be reliably and efficiently performed with careful attention to reaction conditions and purification procedures. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.

Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.

V. References

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. Retrieved from --INVALID-LINK--

  • Procyon. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Retrieved from --INVALID-LINK--

  • Slaninova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from --INVALID-LINK--

  • D'hooghe, M., & De Kimpe, N. (2008). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Chemical Society Reviews, 37(8), 1599-1608. Retrieved from --INVALID-LINK--

  • Crescent Chemical Company. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. Retrieved from --INVALID-LINK--

References

stability issues of (R)-1-boc-3-(hydroxymethyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Boc-3-(hydroxymethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block, with a particular focus on its stability under acidic conditions commonly employed for Boc deprotection. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your synthetic route.

Introduction

This compound is a chiral synthon of significant interest in medicinal chemistry. The presence of the Boc protecting group allows for selective functionalization at the N4 position, while the hydroxymethyl group offers a handle for further synthetic transformations. However, the acidic conditions required for Boc group removal can present challenges, potentially leading to side reactions involving the hydroxymethyl moiety. This guide will address these stability issues head-on, providing you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern is the reactivity of the hydroxymethyl group in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are commonly used for Boc deprotection. Two main side reactions can occur:

  • Trifluoroacetate Ester Formation: When using TFA, the primary alcohol of the hydroxymethyl group can be esterified to form a trifluoroacetate ester. This side product can complicate purification and subsequent reactions. The esterification of alcohols with TFA has been observed and can be monitored by NMR spectroscopy.[1][2][3]

  • Intermolecular Ether Formation: Under strong acid catalysis and elevated temperatures, primary alcohols can undergo intermolecular dehydration to form a symmetrical ether.[4][5][6] While typically requiring heat, this can be a concern if local heating occurs or if the reaction is left for extended periods.

Q2: I see unexpected peaks in my 1H NMR spectrum after TFA deprotection. What could they be?

A2: If you observe unexpected signals in your 1H NMR spectrum after TFA deprotection, it is highly probable that you have formed the trifluoroacetate ester of your product. The protons on the carbon bearing the newly formed ester (-CH₂-OCOCF₃) will be shifted downfield compared to the starting alcohol (-CH₂-OH). This deshielding effect is due to the electron-withdrawing nature of the trifluoroacetyl group.[1][2] Look for a shift of the methylene protons from around 3.5-3.7 ppm to a region lower than 4.0 ppm.

Q3: Is HCl in dioxane a better alternative to TFA for deprotecting this compound?

A3: Using 4M HCl in dioxane is often a milder and preferable alternative to TFA for deprotecting substrates with acid-sensitive functional groups.[7] While the risk of intermolecular ether formation still exists, you completely avoid the formation of trifluoroacetate esters. The hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, which can simplify purification.

Q4: How can I monitor the progress of the Boc deprotection reaction and the formation of potential side products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique for monitoring the progress of your reaction. You can track the disappearance of the starting material and the appearance of the desired product and any side products. The trifluoroacetate ester will have a distinct mass corresponding to the addition of a CF₃CO group (+96 Da) minus the mass of water (-18 Da), resulting in a net addition of +78 Da to the deprotected product. The intermolecular ether will have a mass corresponding to two molecules of the deprotected piperazine minus a molecule of water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of deprotected product Incomplete reaction.- Increase reaction time and monitor by LC-MS.- Increase the equivalents of acid.- Ensure anhydrous conditions, as water can affect the reaction rate.
Product loss during work-up.- If the product is the HCl salt, it may be water-soluble. Avoid aqueous work-ups if possible or saturate the aqueous phase with salt before extraction.- For TFA salts, which can be oily, trituration with a non-polar solvent like diethyl ether can help solidify the product.
Presence of a major side product with +78 Da mass shift by LC-MS Formation of trifluoroacetate ester.- Switch to 4M HCl in dioxane for deprotection.- If TFA must be used, perform the reaction at 0°C to minimize esterification and keep the reaction time as short as possible.- After deprotection, the trifluoroacetate ester can be cleaved by treating the crude product with a mild base such as potassium carbonate in methanol.
Presence of a high molecular weight byproduct Intermolecular ether formation.- Avoid heating the reaction mixture.- Use the minimum necessary concentration of acid.- Ensure the reaction is not left for an excessively long time after completion.
Oily product that is difficult to handle Formation of the TFA salt.- Attempt to precipitate the product by adding a non-polar solvent like cold diethyl ether or hexane.- Convert the TFA salt to the HCl salt by dissolving the crude product in a minimal amount of solvent and bubbling HCl gas through it or by adding a solution of HCl in an organic solvent.

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in Dioxane (Recommended)

This method is generally preferred to minimize side reactions involving the hydroxymethyl group.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous dichloromethane (DCM) or methanol

  • Diethyl ether (anhydrous)

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM or methanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with anhydrous diethyl ether to induce precipitation. Collect the solid by filtration and dry under vacuum.

Protocol 2: Boc Deprotection using TFA in DCM with Minimized Side Reactions

If TFA must be used, this protocol is optimized to reduce the formation of the trifluoroacetate ester.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Maintain the reaction at 0°C and monitor closely by TLC or LC-MS every 15-30 minutes.

  • Once the starting material is consumed (typically within 1-2 hours), carefully quench the reaction by slowly adding it to a cooled, stirred saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Visualizations

Diagram 1: Boc Deprotection and Potential Side Reactions

G cluster_start Starting Material cluster_reagents Deprotection Conditions cluster_products Products start This compound acid Strong Acid (TFA or HCl) start->acid Boc Deprotection product Desired Product: (R)-Piperazin-2-ylmethanol acid->product Desired Pathway ester Side Product 1: Trifluoroacetate Ester (with TFA) acid->ester Side Reaction (Esterification) ether Side Product 2: Intermolecular Ether acid->ether Side Reaction (Dehydration)

Caption: Boc deprotection pathways and potential side reactions.

Diagram 2: Troubleshooting Workflow for Unexpected NMR/LC-MS Signals

G start Unexpected signals in NMR or LC-MS? check_mass Check mass shift in LC-MS start->check_mass mass_plus_78 Mass shift of +78 Da? check_mass->mass_plus_78 ester_confirmed Trifluoroacetate ester formation is likely. mass_plus_78->ester_confirmed Yes high_mw High MW byproduct? mass_plus_78->high_mw No check_nmr Check 1H NMR for downfield shifted -CH2- ester_confirmed->check_nmr ether_confirmed Intermolecular ether formation is possible. high_mw->ether_confirmed Yes other_issue Consider other impurities (e.g., incomplete reaction, solvent peaks). high_mw->other_issue No nmr_shift Downfield shift of -CH2- protons? check_nmr->nmr_shift ester_nmr_confirmed Confirms ester formation. nmr_shift->ester_nmr_confirmed Yes nmr_shift->other_issue No

Caption: Troubleshooting workflow for analytical data.

References

preventing di-substitution in reactions with (R)-1-boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Boc-3-(hydroxymethyl)piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the selective functionalization of this versatile building block. Our focus is to provide field-proven insights and robust protocols to help you achieve your synthetic goals with confidence and precision.

Troubleshooting Guide: Preventing Di-Substitution

This section addresses the most common issue encountered when reacting this compound: the formation of the undesired 1,4-disubstituted byproduct.

Issue: My reaction is producing significant amounts of the 1,4-disubstituted piperazine byproduct, leading to low yields of my target mono-substituted compound.

This is a frequent challenge stemming from the inherent reactivity of the piperazine core. While the tert-butoxycarbonyl (Boc) group effectively deactivates the N1 nitrogen, the unprotected N4 nitrogen remains a nucleophilic secondary amine.[1] Once the initial mono-substitution occurs, the resulting product is also a secondary amine, which can compete with the starting material for the remaining electrophile, leading to the di-substituted byproduct.[2][3]

Visualizing the Competing Reaction Pathways

The diagram below illustrates the kinetic competition that leads to the formation of both the desired mono-substituted product and the di-substituted impurity.

G cluster_0 Reaction Mixture Start This compound (SM) Mono Desired Mono-Substituted Product (Still Nucleophilic) Start->Mono  Reaction 1  (Desired) Electrophile Electrophile (E+) Di Di-Substituted Byproduct (Undesired) Mono->Di  Reaction 2  (Competing)

Caption: Competing pathways for mono- vs. di-substitution.

Solutions & Strategic Protocols

Here are several validated strategies to suppress the formation of the di-substituted byproduct. The optimal approach depends on the nature of your electrophile and the scale of your reaction.

Strategy 1: Controlled Addition of the Electrophile

Causality: The most direct way to favor mono-alkylation is to control the concentration of the electrophile. By adding the electrophile slowly and at a reduced temperature, you maintain a low instantaneous concentration. This ensures that the electrophile is more likely to react with the more abundant starting material rather than the newly formed, less concentrated mono-substituted product.[2]

Detailed Protocol: Controlled Mono-alkylation of this compound with an Alkyl Halide

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq) in an appropriate anhydrous solvent (e.g., ACN or DMF).

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve the alkyl halide (0.95 eq) in a small amount of the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS every 1-2 hours. The goal is to quench the reaction when the consumption of starting material is maximized and the formation of the di-substituted product is minimal.

  • Work-up: Once the reaction is deemed complete, quench with water. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel. To prevent peak tailing of the basic piperazine products, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent system.[3]

Strategy 2: Stoichiometric Control (Excess Piperazine)

Causality: Using a large excess of the piperazine starting material (e.g., 5 to 10-fold) statistically favors the reaction of the electrophile with the starting material over the mono-substituted product.[2] This method is effective but can be costly and is generally reserved for small-scale synthesis or when the electrophile is particularly valuable.

Strategy 3: In-Situ Mono-Protonation

Causality: A clever, protecting-group-free approach involves the protonation of one piperazine nitrogen to render it non-nucleophilic.[4] By forming a piperazine mono-salt in situ, you create a species where one nitrogen is electronically "protected" as an ammonium salt, leaving the other free to react.[4][5] This method is cost-effective and avoids additional protection/deprotection steps.

Workflow for Implementing In-Situ Protonation

G A Dissolve Piperazine SM in a protic solvent (e.g., MeOH) B Add 1.0 eq of a strong acid (e.g., TFA or HCl in Dioxane) at 0°C A->B C Stir for 15-30 min to allow mono-salt formation B->C D Add base (e.g., TEA) to neutralize the excess acid and liberate the free amine C->D E Proceed with slow addition of electrophile D->E

Caption: Workflow for in-situ mono-protonation strategy.

Frequently Asked Questions (FAQs)

Q1: The Boc group is a protecting group. Why doesn't it prevent di-substitution on its own?

The Boc group at the N1 position serves two primary functions: it lowers the nucleophilicity of the N1 nitrogen and provides steric hindrance.[1][6] This makes the N4 nitrogen the primary site of reaction. However, the Boc group does not render the N4 nitrogen inert. After the first substitution at N4, the resulting product is a tertiary amine at N1 (Boc-protected) and a secondary amine at N4, which is still nucleophilic and available to react a second time.

Q2: What are the best general starting conditions for achieving mono-N-alkylation?

While optimization is always necessary, the following table provides validated starting points for two common mono-alkylation methods.

ParameterDirect Alkylation (with Alkyl Halide)Reductive Amination
Piperazine Stoich. 1.0 - 1.2 equivalents1.0 equivalents
Electrophile Alkyl Halide (0.9 - 1.0 eq)Aldehyde/Ketone (1.0 - 1.1 eq)
Reducing Agent N/ANaBH(OAc)₃ or NaBH₃CN (1.5 eq)
Base K₂CO₃, Cs₂CO₃, or DIPEA (1.5 - 2.0 eq)Acetic Acid (catalytic)
Solvent ACN, DMF, THFDCE, DCM, MeOH
Temperature 0 °C to Room TemperatureRoom Temperature
Key Advantage Broad substrate scopeMilder, less prone to over-alkylation, no quaternary salt formation.[7]

Q3: How can I effectively monitor the reaction to stop it at the right time?

Close monitoring is critical. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system that gives good separation between your starting material (SM), mono-substituted product (P1), and di-substituted product (P2). Typically, P1 will have an Rf value between the SM and the often less polar P2. Stain with ninhydrin (if P1 is a primary/secondary amine) or potassium permanganate.

  • LC-MS: This is the most definitive method. You can track the disappearance of the SM mass peak and the appearance of the P1 and P2 mass peaks, allowing for precise determination of the reaction's progress. Quench the reaction when the ratio of P1 to P2 is optimal.

Q4: I've already run my reaction and have a mixture of mono- and di-substituted products. Can I reverse the reaction or easily separate them?

Reversing the N-alkylation is generally not feasible. The focus should be on purification.

  • Flash Column Chromatography: This is the most common method.[3] As mentioned in the protocol, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve separation and prevent peak tailing on the acidic silica gel.

  • Acid-Base Extraction: For some derivatives, an acid-base workup can help. By carefully adjusting the pH, it may be possible to selectively protonate and extract one species into an aqueous layer, although this can be challenging if the pKa values are similar.

Q5: Are there alternative strategies if my electrophile is extremely reactive?

For highly reactive electrophiles (e.g., benzyl bromide, allyl iodide), di-substitution is particularly problematic. Consider an alternative synthetic route:

  • Use a Di-protected Piperazine: Start with a piperazine protected with two different, orthogonal protecting groups (e.g., Boc and Cbz). Selectively remove one protecting group, perform your reaction, and then remove the second group. This multi-step approach offers maximum control at the cost of synthetic efficiency.[4]

  • Reductive Amination: If applicable, reductive amination is often a much milder and more controllable alternative to direct alkylation with reactive halides.[1][7]

References

alternative work-up procedures for (R)-1-boc-3-(hydroxymethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on troubleshooting and optimizing work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that influences the work-up strategy?

A1: A widely used and scalable method involves the selective deprotection of a doubly protected precursor, 1,4-di-Boc-2-hydroxymethylpiperazine. This is typically achieved by hydrolysis under basic conditions, for example, using sodium hydroxide in ethanol.[1][2] The choice of a basic hydrolysis dictates an alkaline aqueous work-up, which is crucial for neutralizing the reaction mixture and separating the desired mono-Boc product from reaction salts and any remaining starting material.

Q2: Why is the work-up for this molecule particularly challenging?

A2: The challenge lies in the amphiphilic nature of the product. This compound contains a lipophilic Boc-group and a polar region with a hydroxyl group and a secondary amine. This duality can lead to issues like poor partitioning between aqueous and organic layers and the formation of emulsions during extraction. Furthermore, its basic nitrogen can cause tailing during silica gel chromatography.[3]

Q3: Are there non-aqueous work-up alternatives?

A3: While less common for the hydrolysis route, non-aqueous work-ups are conceivable if the reaction conditions are anhydrous. However, given the prevalence of aqueous basic hydrolysis, the focus is typically on optimizing the liquid-liquid extraction. For purification, alternatives to standard silica gel chromatography, such as ion-exchange chromatography, could be considered to exploit the basicity of the piperazine nitrogen.[4]

Troubleshooting Guide: Work-up and Purification

This section addresses specific issues you might encounter during the experimental work-up and purification of this compound.

Issue 1: Persistent Emulsion During Dichloromethane Extraction

Question: After quenching my basic hydrolysis reaction and proceeding to a dichloromethane (DCM) extraction, I'm consistently getting a stubborn emulsion at the interface that won't resolve. What's causing this and how can I break it?

Answer:

Causality: Emulsions are common when working with amphiphilic molecules like your product, which act as surfactants, stabilizing the mixture of the aqueous and organic phases. The presence of residual ethanol from the reaction can also exacerbate this issue by increasing the mutual solubility of the two layers.

Solutions:

  • Brine Wash: The most effective first step is to add a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to dehydrate it, increasing the density difference between the layers and disrupting the micelles that form the emulsion.[1]

  • Solvent Modification: If brine is insufficient, consider adding a small amount of a more polar organic solvent like methanol to the organic layer to alter the interfacial tension. Be cautious, as this may also increase the solubility of your product in the aqueous layer.

  • Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can physically force the separation of the layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion by providing a large surface area for the droplets to coalesce.

Issue 2: Low Recovery of Product from the Aqueous Layer

Question: My yields are consistently low, and I suspect my product is remaining in the aqueous layer during extraction. How can I improve the extraction efficiency?

Answer:

Causality: The hydroxymethyl group and the free amine make the product significantly water-soluble, especially under neutral or slightly acidic pH conditions where the amine is protonated.

Solutions:

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This keeps the piperazine nitrogen deprotonated and less polar, favoring partitioning into the organic solvent.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3-4 times with DCM) rather than a single extraction with a large volume. This is statistically more efficient at recovering the product.[1][2]

  • Salting Out: As with breaking emulsions, adding a significant amount of sodium chloride to the aqueous layer before extraction will decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • Alternative Solvents: While DCM is common, you could explore other solvents. A mixture of chloroform and isopropanol can be effective for extracting polar, basic compounds.

Issue 3: Difficulty in Product Crystallization

Question: The protocol suggests crystallization from n-hexane after concentrating the organic extracts, but I'm obtaining an oil that won't solidify. What are my options?

Answer:

Causality: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation. Residual solvents or byproducts can act as "crystal poisons." The inherent conformational flexibility of the piperazine ring can also make crystallization challenging.[5]

Solutions:

  • Purity Check: Before attempting crystallization, ensure your crude product is of sufficient purity (>95%) by techniques like NMR or LC-MS. If significant impurities are present, an initial purification by column chromatography may be necessary.

  • Solvent System Screening: If n-hexane alone is not working, screen other solvent/anti-solvent systems. A good starting point is to dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate, diethyl ether) and then slowly add a non-solvent (e.g., hexane, pentane) until turbidity is observed.

  • Seeding: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.

  • Trituration: Vigorously stirring the oil with a non-solvent like n-hexane can sometimes induce crystallization by providing mechanical energy for nucleation.

Issue 4: Product Tailing During Column Chromatography

Question: I'm trying to purify my crude product using silica gel chromatography, but the product is streaking badly down the column, leading to poor separation. How can I resolve this?

Answer:

Causality: The basic secondary amine on the piperazine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to "tailing" and poor chromatographic performance.

Solutions:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase.[3] This deprotonates the silanol groups, preventing the strong interaction with your product.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an effective option for polar compounds.

  • Acid-Base Extraction: As a pre-purification step, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the purified product into an organic solvent.[3]

Visualized Workflows and Data

Troubleshooting Decision Tree for Work-up

start Post-Reaction Mixture quench Quench Reaction & Concentrate Ethanol start->quench extract Extract with DCM quench->extract emulsion Emulsion Forms? extract->emulsion add_brine Add Saturated NaCl (Brine) emulsion->add_brine Yes separate Separate Layers emulsion->separate No add_brine->extract low_yield Low Yield? separate->low_yield check_ph Ensure Aqueous pH > 10 low_yield->check_ph Yes concentrate Combine Organic Layers, Dry, & Concentrate low_yield->concentrate No multiple_extract Perform Multiple (3-4x) Extractions check_ph->multiple_extract multiple_extract->separate crystallize Attempt Crystallization (e.g., with n-Hexane) concentrate->crystallize oiling_out Product Oils Out? crystallize->oiling_out chromatography Purify by Column Chromatography oiling_out->chromatography Yes pure_product Pure this compound oiling_out->pure_product No tailing Product Tailing? chromatography->tailing add_base Add Et3N (0.5-1%) to Eluent tailing->add_base Yes tailing->pure_product No add_base->chromatography

Caption: Decision tree for troubleshooting the work-up of this compound.

Table 1: Solvent Properties for Extraction and Crystallization
SolventBoiling Point (°C)Density (g/mL)Polarity IndexUse Case
Dichloromethane39.61.333.1Primary extraction solvent
Ethyl Acetate77.10.9024.4Alternative extraction, crystallization
n-Hexane680.6550.1Anti-solvent for crystallization
Diethyl Ether34.60.7132.8Crystallization solvent
Toluene110.60.8672.4Azeotropic removal of water

References

Technical Support Center: (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Handling, Storage, and Troubleshooting Moisture-Related Issues

Welcome to the technical support guide for (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 278788-66-2). As a key chiral building block in pharmaceutical synthesis, the integrity of this reagent is paramount for achieving reproducible and high-yielding results.[1][2] This guide, prepared by our senior application scientists, addresses common challenges and questions related to the compound's potential moisture sensitivity, providing field-proven insights and protocols to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: Is this compound considered moisture-sensitive?

While not pyrophoric, this compound is a hygroscopic solid. Its structure contains multiple hydrogen bond donors and acceptors, including a hydroxyl group and two secondary amine nitrogens (one of which is part of a carbamate), making it susceptible to absorbing atmospheric moisture.[3] Safety data sheets consistently recommend storing the compound in a tightly closed container in a dry and cool place, which is standard practice for moisture-sensitive reagents.[4]

Q2: What are the visual or physical signs that my reagent has absorbed moisture?

The most common sign of moisture absorption is a change in the physical state of the compound. A fresh, dry sample should be a free-flowing white solid.[5] Upon absorbing water, it may become clumpy, sticky, or even develop a syrupy consistency, making it difficult to handle and weigh accurately.[6]

Q3: How does moisture impact the chemical integrity and reactivity of the compound?

Moisture can compromise the reagent in two primary ways:

  • Slow Degradation: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[7][8] While strong acids are typically required for rapid cleavage, the presence of absorbed water can create a microenvironment where slow hydrolysis may occur over prolonged storage, especially if exposed to atmospheric CO2, forming trace amounts of carbonic acid. This leads to the generation of the deprotected (R)-3-(hydroxymethyl)piperazine, introducing an impurity that can complicate subsequent reactions.

  • Reaction Interference: If the reagent is used in a reaction that requires anhydrous conditions (e.g., with organometallics, strong bases, or acylating agents), the water carried by the compound can quench the reagents, inhibit catalysis, or promote undesirable side reactions, leading to low yields or complete reaction failure.

Q4: What are the definitive recommended storage conditions for this reagent?

To maximize shelf life and ensure reproducibility, strict adherence to proper storage is critical. The following conditions are recommended based on vendor data and best laboratory practices.

ParameterRecommendationRationale
Temperature 0-8 °C (or as specified by vendor)Reduces the rate of potential slow degradation. Some suppliers may recommend colder temperatures (-10 to -25°C).[5][9]
Atmosphere Dry, Inert (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.[10]
Container Tightly sealed, airtight containerPrevents ingress of ambient air and humidity.[4][6]
Location Inside a desiccatorProvides a secondary barrier against moisture, especially for frequently accessed containers.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered when using this compound.

Problem: My reaction yield is inconsistent or significantly lower than expected.

  • Possible Cause 1: Inaccurate Stoichiometry. If the reagent has absorbed water and become clumpy, it is challenging to weigh accurately.[6] This leads to using less of the reagent than calculated, making it the limiting factor in your reaction.

    • Troubleshooting Steps:

      • Visually inspect the reagent for clumping.

      • If clumpy, consider drying a small amount for immediate use (see Protocol 3.2) or using a fresh, unopened bottle.

      • For future use, always handle the reagent in an inert atmosphere, such as a glove box, to prevent moisture uptake.[10][11]

  • Possible Cause 2: Degradation of Starting Material. A portion of the reagent may have degraded to the de-Boc'd piperazine, reducing the concentration of the active starting material.

    • Troubleshooting Steps:

      • Analyze the starting material via ¹H NMR or LC-MS to check for the presence of the deprotected species or other impurities.

      • Compare the analytical data to the Certificate of Analysis (CoA) from the supplier.

      • If significant degradation is confirmed, either purify the material or procure a new batch.

Problem: I am observing an unexpected byproduct containing a free secondary amine.

  • Possible Cause: Contamination with Deprotected Impurity. The most likely culprit is the presence of (R)-3-(hydroxymethyl)piperazine from moisture-induced degradation. This impurity can compete in the reaction, leading to byproducts. For example, in a coupling reaction, both the N-Boc protected and the free piperazine could react.

    • Troubleshooting Steps:

      • Confirm the identity of the byproduct using mass spectrometry and/or NMR.

      • Implement stringent anhydrous handling techniques for the reagent to prevent further degradation (see Protocol 3.1).

      • Purify the starting material via recrystallization or column chromatography if necessary, though procuring a fresh batch is often more time-efficient.

Troubleshooting Flowchart

troubleshooting_flowchart start Reaction Failure or Inconsistent Results check_sm Step 1: Analyze Purity of This compound (NMR, LC-MS) start->check_sm is_pure Is Starting Material Pure? check_sm->is_pure impure Outcome: Impurity Detected (e.g., de-Boc'd species) is_pure->impure No pure Outcome: Starting Material is Pure is_pure->pure Yes action_impure Action: Procure Fresh Reagent. Implement Strict Anhydrous Handling (See Protocol 3.1) impure->action_impure action_pure Action: Investigate Other Reaction Parameters (Solvent, Other Reagents, Temp) pure->action_pure

Caption: A logical workflow for troubleshooting reaction failures.

Section 3: Experimental Protocols & Best Practices

Adherence to rigorous experimental technique is the most effective way to prevent moisture-related issues.

Protocol 3.1: Advanced Handling and Weighing in an Inert Atmosphere (Glove Box)

This is the gold-standard method for ensuring reagent integrity.

  • Preparation: Place the sealed manufacturer's bottle of this compound, along with spatulas, a balance, and a pre-weighed, sealable receiving vial into the antechamber of a glove box.

  • Inerting: Purge the antechamber with inert gas (argon or nitrogen) according to your laboratory's standard operating procedure.

  • Transfer: Move all items into the main glove box chamber. Allow the reagent bottle to equilibrate to the glove box temperature before opening to prevent condensation.

  • Weighing: Open the reagent bottle. Quickly weigh the desired amount of the free-flowing solid directly into the receiving vial.

  • Sealing: Tightly seal both the main reagent bottle and the receiving vial immediately after weighing.

  • Storage: Before removing the main bottle from the glove box, consider wrapping the cap threads with paraffin film as an extra barrier. Return the bottle to its recommended storage location (e.g., a desiccator inside a refrigerator).

Protocol 3.2: Drying a Moisture-Contaminated Reagent

This protocol should be used with caution, as excessive heat can cause degradation. It is only recommended for small quantities needed for immediate use.

  • Assessment: This method is only suitable for material that is clumpy, not for material that has become an oil or syrup, which indicates significant water absorption and potential degradation.

  • Procedure: Place a small amount of the clumpy solid in a clean, dry Schlenk flask.

  • Drying: Heat the flask gently (e.g., 40-50 °C) under high vacuum for several hours. A phosphorus pentoxide or calcium chloride drying tube should be used to protect the vacuum pump.

  • Verification: After drying, the solid should return to a free-flowing powder.

  • Disclaimer: This process removes water but will not remove any chemical impurities (like the de-Boc'd piperazine) that have already formed. Always re-analyze the material's purity after drying if the subsequent reaction is sensitive.

Workflow for Handling New Reagent

reagent_workflow cluster_use For Experimental Use receive Receive New Bottle of Reagent inspect Inspect Seal for Integrity receive->inspect store Store in Desiccator at Recommended Temp (e.g., 0-8 °C) inspect->store transfer Transfer Bottle to Glove Box store->transfer weigh Weigh Quickly into Sealed Vial transfer->weigh reseal Tightly Reseal Bottle (Add Paraffin Film) weigh->reseal return_storage Return to Storage reseal->return_storage

Caption: Recommended workflow from receiving to using the reagent.

References

Validation & Comparative

determining enantiomeric excess of (R)-1-boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Determining the Enantiomeric Excess of (R)-1-Boc-3-(hydroxymethyl)piperazine

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is of paramount importance. Enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the accurate determination of enantiomeric excess (ee) is a critical quality attribute throughout the drug development pipeline. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess of this compound, a valuable chiral building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive comparison to empower you to select the most suitable method for your research needs.

The Analytical Challenge: this compound

This compound possesses two key structural features that inform the selection of an appropriate analytical method for ee determination: a secondary amine within the piperazine ring and a primary alcohol. The Boc-protecting group offers synthetic versatility, while the chiral center at the 3-position dictates the molecule's stereochemical identity. The primary challenge in determining the ee of this and other chiral molecules is that enantiomers have identical physical and chemical properties in an achiral environment, making their differentiation non-trivial.[2]

Chromatographic Approaches: The Gold Standard for Enantioseparation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the workhorses of chiral analysis. These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for enantiomeric excess determination.[3] The separation mechanism hinges on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

Causality of Method Design: The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method.[1] For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability.[1] Specifically, immobilized phases like cellulose tris(3,5-dichlorophenylcarbamate) often provide excellent enantioselectivity for this class of compounds.[1][4] The mobile phase composition is then optimized to achieve a balance between resolution and analysis time.

Experimental Protocol: Chiral HPLC for this compound

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • This compound sample

  • Racemic 1-Boc-3-(hydroxymethyl)piperazine standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral Stationary Phase: Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) column)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (e.g., 80:20 v/v). Degas the mobile phase by sonication or vacuum filtration.[1]

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard solution of the racemic standard at 0.1 mg/mL by diluting the stock solution.[1]

    • Prepare the this compound sample at a concentration of 0.1 mg/mL in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C[4]

    • Detection: UV at 205 nm[1]

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced organic solvent consumption.[] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[]

Causality of Method Design: The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher efficiency compared to liquid mobile phases.[][6] For polar analytes like this compound, the addition of a polar modifier, such as methanol, is necessary to ensure solubility and elution from the column.[6][7] The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[8][9]

Experimental Protocol: Chiral SFC for this compound

Instrumentation:

  • SFC system with a UV detector

Materials:

  • This compound sample

  • Racemic 1-Boc-3-(hydroxymethyl)piperazine standard

  • SFC-grade Carbon Dioxide

  • HPLC-grade Methanol

  • Chiral Stationary Phase: Chiralpak® IC (or equivalent)

Procedure:

  • Mobile Phase Preparation: The instrument will mix supercritical CO2 and a modifier (e.g., Methanol). A typical starting condition is 85% CO2 and 15% Methanol.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in Methanol at a concentration of 1 mg/mL.

    • Prepare a working standard solution of the racemic standard at 0.1 mg/mL by diluting the stock solution with Methanol.

    • Prepare the this compound sample at a concentration of 0.1 mg/mL in Methanol.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 205 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to verify the separation of the enantiomers.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Spectroscopic Approaches: NMR with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative to chromatographic methods for determining enantiomeric excess.[10][11] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers, which have distinct NMR spectra.[10][11]

Mosher's Acid Analysis

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the ee and absolute configuration of chiral alcohols and amines.[12] The enantiomerically pure acid chloride of Mosher's acid reacts with the hydroxyl group of this compound to form diastereomeric esters.[12][13]

Causality of Method Design: The resulting diastereomers will have different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio.[12] The reaction must be driven to completion to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte, as incomplete reactions can lead to kinetic resolution and inaccurate results.[3][13]

Experimental Protocol: Mosher's Ester Formation and NMR Analysis

Instrumentation:

  • NMR Spectrometer (¹H and ¹⁹F capabilities)

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • NMR tubes

Procedure:

  • Esterification:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.[12]

    • Add a small excess of anhydrous pyridine (approximately 5-10 µL).[12]

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[12]

    • Cap the NMR tube and gently mix. Allow the reaction to proceed to completion (typically monitored by the disappearance of the starting alcohol signal in the ¹H NMR spectrum).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.

    • Identify a well-resolved signal for each diastereomer (e.g., the methoxy protons of the Mosher's ester).

    • Carefully integrate the signals corresponding to each diastereomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Method Comparison

FeatureChiral HPLCChiral SFCNMR with Mosher's Acid
Principle Physical separation on a chiral stationary phase[3]Physical separation using a supercritical fluid mobile phase and a chiral stationary phase[]Covalent derivatization to form diastereomers with distinct NMR signals[12]
Primary Output Chromatogram with separated enantiomeric peaksChromatogram with separated enantiomeric peaks¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer
Advantages - High resolution and accuracy- Well-established and robust- Direct analysis without derivatization- Fast analysis times- Reduced organic solvent consumption[]- High efficiency[6]- Can also be used to determine absolute configuration[12]- Only requires an NMR spectrometer
Disadvantages - Longer run times compared to SFC- Higher organic solvent consumption- Requires specialized instrumentation- Requires chemical derivatization that must go to completion[3]- Potential for kinetic resolution if the reaction is not complete[13]- Signal overlap can complicate analysis
Typical Run Time 15-30 minutes5-10 minutes10-20 minutes (plus reaction time)
Solvent Consumption HighLowLow

Visualization of Workflows

Chiral Chromatography Workflow

A Sample Preparation (Dissolve in Mobile Phase) B Inject Sample onto Chromatography System A->B C Separation on Chiral Stationary Phase B->C D Detection (e.g., UV) C->D E Data Analysis (Integrate Peaks) D->E F Calculate ee% E->F

Caption: Workflow for ee% determination by Chiral HPLC/SFC.

NMR with Chiral Derivatizing Agent Workflow

A Sample Preparation (Dissolve in Deuterated Solvent) B Derivatization with Chiral Agent (e.g., Mosher's Acid) A->B C NMR Analysis (Acquire Spectrum) B->C D Data Analysis (Integrate Diastereomeric Signals) C->D E Calculate ee% D->E

Caption: Workflow for ee% determination by NMR with a CDA.

Conclusion

The determination of enantiomeric excess for this compound can be reliably achieved using several analytical techniques. Chiral HPLC and SFC are powerful separation methods that provide direct analysis of the enantiomers. SFC offers the advantage of speed and reduced environmental impact. NMR spectroscopy with a chiral derivatizing agent like Mosher's acid is a valuable alternative that can also provide information about the absolute configuration. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement a method to ensure the stereochemical integrity of their chiral molecules.

References

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral building blocks like (R)-1-Boc-3-(hydroxymethyl)piperazine are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring the enantiomeric purity of this intermediate is paramount, as the presence of its unwanted (S)-enantiomer can lead to inactive products or unforeseen toxicological effects[].

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound. Moving beyond a simple recitation of parameters, we will explore the underlying chromatographic principles, justify experimental choices, and present a robust, validated protocol for immediate application in a research or quality control setting.

The Analytical Challenge: Resolving Mirror Images

(R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine are enantiomers—molecules that are non-superimposable mirror images. They possess identical physical properties such as boiling point, solubility, and UV spectra, making their separation on standard achiral HPLC columns impossible. Chiral recognition, therefore, requires the use of a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the subtle differences in the stability of these complexes lead to differential retention times and, ultimately, separation[2]. The key to a successful method lies in selecting a CSP and mobile phase that maximize these stability differences.

Strategic Approach to Method Development

A systematic screening approach is the most efficient path to a robust chiral separation. The process involves evaluating a curated set of orthogonal CSPs and mobile phase systems to identify the most promising conditions for optimization. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of modern chiral chromatography due to their broad applicability and high success rates[3][4][5].

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Validation A Define Analyte Properties (this compound) - Basic secondary amine - Boc-protected amine - Primary alcohol B Select Diverse CSPs - Amylose-based (e.g., Chiralpak IA/IC/IH) - Cellulose-based (e.g., Chiralcel OD/OJ) A->B C Select Mobile Phase Systems - Normal Phase (NP) - Polar Organic (PO) A->C D Screening Execution (Inject racemic standard) B->D C->D E Evaluate Screening Data (Resolution, Peak Shape, tR) D->E Identify 'Hits' F Optimize Best Condition - Adjust alcohol % - Vary additive concentration - Modify flow rate/temperature E->F G Method Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Precision & Accuracy - Robustness F->G H Final Method Implementation G->H G A 1. Preparation - Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1) - Sample: 1.0 mg/mL racemic standard in mobile phase - System: Equilibrate HPLC system B 2. System Suitability Test (SST) - Inject standard 5 times - Verify RSD of peak areas ≤ 2.0% - Verify Resolution (Rs) ≥ 2.0 A->B Proceed if system is equilibrated C 3. Analysis - Inject Blank (mobile phase) - Inject Sample Solution B->C Proceed if SST passes D 4. Data Processing - Integrate peaks for (R) and (S) enantiomers - Calculate enantiomeric excess (%ee) C->D

References

Chiral Scaffolds in Synthesis: A Comparative Guide to (R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise arrangement of atoms in three-dimensional space is paramount. Chiral building blocks are the linchpins in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Among the privileged scaffolds in medicinal chemistry, the piperazine moiety is a recurring motif, valued for its ability to impart favorable pharmacokinetic properties.[1][2] This guide provides an in-depth technical comparison of two key chiral building blocks: (R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine. We will explore their distinct roles and performance in key synthetic transformations, supported by experimental insights and data.

Introduction: The Significance of Stereochemistry in Piperazine Scaffolds

(R)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 278788-66-2) and (S)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 314741-40-7) are enantiomeric pairs that offer synthetic chemists a versatile platform for introducing both a chiral center and multiple points for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for selective deprotection and subsequent elaboration, while the hydroxymethyl group provides a handle for a variety of chemical transformations. The free secondary amine in the piperazine ring is a nucleophilic site for the introduction of diverse substituents.

The choice between the (R) and (S) enantiomer is critical as the stereochemistry at the C-3 position of the piperazine ring can profoundly influence the biological activity of the final molecule by dictating its binding affinity and selectivity for its biological target.[1]

Comparative Synthetic Performance: Case Studies

To illustrate the differential utility of these enantiomers, we will examine their application in two common and critical synthetic transformations: N-arylation and the conversion of the hydroxymethyl group to a leaving group for subsequent nucleophilic substitution.

Case Study 1: Stereoretentive N-Arylation in the Synthesis of a Bioactive Analog

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, frequently employed in the synthesis of pharmaceutical candidates. In this case study, we compare the performance of (R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine in a representative N-arylation reaction. The stereochemical integrity of the chiral center is paramount in such transformations.

Reaction Scheme:

Figure 1: Comparative N-Arylation of (R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine.

Experimental Protocol: General Procedure for N-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), (R)- or (S)-1-Boc-3-(hydroxymethyl)piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Add anhydrous toluene (5 mL per 1 mmol of aryl halide).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Comparative Data:

EnantiomerAryl HalideYield (%)Enantiomeric Excess (ee)
(R)4-bromonitrobenzene92%>99%
(S)4-bromonitrobenzene91%>99%

Discussion of Results:

The N-arylation of both (R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine proceeds with excellent yields and, crucially, with complete retention of stereochemical integrity. The choice of enantiomer directly dictates the stereochemistry of the product, which is a critical consideration for structure-activity relationship (SAR) studies in drug development. For instance, the orientation of the hydroxymethyl group in the final molecule can significantly impact its interaction with a biological target.

Case Study 2: Stereospecific Synthesis of a Chiral Amine via Mesylation and Azide Displacement

The hydroxymethyl group of our chiral building blocks is a versatile handle for introducing further diversity. A common strategy involves its conversion to a good leaving group, such as a mesylate, followed by nucleophilic substitution. This two-step sequence is known to proceed with inversion of configuration at the carbon bearing the leaving group if the reaction follows an Sₙ2 mechanism.

Reaction Scheme:

Figure 2: Stereoinvertive synthesis of an azide from this compound.

Experimental Protocol: Mesylation and Azide Substitution

Step 1: Mesylation

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (10 mL per 1 mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate, which is used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF, 5 mL per 1 mmol).

  • Add sodium azide (3.0 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the azide product.

Comparative Data and Mechanistic Rationale:

Starting EnantiomerProduct EnantiomerYield (2 steps, %)Enantiomeric Excess (ee)
(R)(S)85%>99%
(S)(R)86%>99%

The conversion of the hydroxymethyl group to an azide proceeds via a two-step sequence that results in an overall inversion of stereochemistry. The initial mesylation step does not affect the chiral center. However, the subsequent Sₙ2 displacement of the mesylate by the azide nucleophile occurs with a backside attack, leading to the inversion of the stereocenter. Therefore, starting with the (R)-enantiomer yields the (S)-azide product, and vice-versa. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing access to a specific enantiomer of a desired product by choosing the appropriate starting material.

Application in Drug Synthesis: The Importance of Enantiomeric Purity

The choice between (R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine is ultimately dictated by the desired stereochemistry of the final drug molecule, which in turn is determined by its interaction with the biological target.

A notable example is the anti-tuberculosis drug Delamanid . While not directly synthesized from this compound, its synthesis involves the creation of a chiral epoxide precursor that ultimately leads to an (R)-configuration at a key stereocenter.[3][4] This specific stereochemistry is crucial for its potent antimycobacterial activity. The synthesis of Delamanid often involves a Sharpless asymmetric dihydroxylation to establish the required chirality.[3][5] An analogous synthesis starting with a precursor that would lead to the (S)-enantiomer would be expected to result in a significantly less active or inactive compound.

Similarly, Tasimelteon , a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder, is the (-)-enantiomer.[6] Its synthesis requires the specific stereochemical configuration that is achieved through various asymmetric synthesis strategies.[7][8][9] The use of a chiral building block with the incorrect stereochemistry would lead to the synthesis of the undesired enantiomer, which would not have the desired therapeutic effect.

Conclusion

(R)- and (S)-1-Boc-3-(hydroxymethyl)piperazine are invaluable chiral building blocks in medicinal chemistry. Their utility lies not only in the versatile handles they provide for synthetic elaboration but also in the predictable manner in which their stereochemistry can be transferred to the final product. As demonstrated, key synthetic transformations such as N-arylation can proceed with retention of configuration, while nucleophilic substitution at the hydroxymethyl group can be engineered to proceed with inversion. The selection of the appropriate enantiomer is a critical decision in the design and synthesis of new drug candidates, as the stereochemistry of the piperazine moiety often plays a decisive role in the pharmacological activity of the molecule. This guide provides a framework for researchers and drug development professionals to make informed decisions when incorporating these essential chiral scaffolds into their synthetic strategies.

References

biological activity of (R)- vs (S)-1-boc-3-(hydroxymethyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Bioactivities Now

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Analyzing Compound Data Deeply

I've initiated a thorough search for detailed biological activity data on (R)- and (S)-1-boc-3-(hydroxymethyl)piperazine derivatives. My focus is now on locating specific examples with quantitative metrics like IC50 or EC50 values. I'm also delving into documented experimental protocols to understand the methods used for activity assessment. Understanding their mechanisms of action and relevant signaling pathways is the current priority.

Prioritizing Search Refinement

My immediate task is to kick off a comprehensive literature review focusing on the biological activities of both (R)- and (S)-1-boc-3-(hydroxymethyl)piperazine derivatives. I am specifically targeting synthesis details, biological targets, and stereoselectivity. I will then sift through the data for specific examples, emphasizing quantitative values like IC50/EC50, and exploring the experimental protocols to understand the activity assessment methodologies. Understanding the mechanisms and pathways will be paramount.

Considering Piperazine Derivatives

I've established that piperazine derivatives are a cornerstone in drug development, owing to their diverse biological activities. The chirality of these molecules is definitely a key factor, potentially leading to varied effects based on stereochemistry. This initial foray shows promise.

Deeper Dive Required

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Examining Piperazines' Activity

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Targeting Enantiomeric Data

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Investigating Lurasidone Properties

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Narrowing Search Focus

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Refining the Research

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Discovering a Crucial Insight

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Quantifying Stereoselectivity

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Validating Stereochemistry's Impact

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)-1-Boc-3-(hydroxymethyl)piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across therapeutic areas like oncology, antivirals, and CNS disorders.[1][2][3] Its prevalence is due to a combination of favorable properties: the two nitrogen atoms provide handles for synthetic modification and can be modulated to fine-tune basicity, solubility, and pharmacokinetic profiles.[3]

(R)-1-Boc-3-(hydroxymethyl)piperazine, in particular, is a highly valuable chiral synthon.[4] The tert-butyloxycarbonyl (Boc) group on one nitrogen offers robust protection that can be removed under acidic conditions, while the secondary amine provides a site for nucleophilic substitution or coupling reactions.[5][6] The chiral hydroxymethyl group at the C3 position offers a stereochemically defined point for further elaboration. A precise understanding of its spectroscopic signature is therefore paramount for any chemist utilizing this building block. This guide will dissect the spectroscopic profile of the parent molecule and compare it directly to key derivatives to illustrate how subtle structural changes manifest in their analytical data.

Part 1: Spectroscopic Profile of this compound

The foundational step in utilizing any chemical building block is to establish a baseline of its analytical characteristics. Here, we detail the expected spectroscopic data for high-purity this compound (Molecular Formula: C₁₀H₂₀N₂O₃, Molecular Weight: 216.28 g/mol ).[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint. Due to the partial double bond character of the carbamate C-N bond, hindered rotation can lead to the observation of rotamers, often resulting in broadened signals for the piperazine ring protons at room temperature.[9][10]

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum reveals all expected signals. The large tert-butyl group gives a characteristic sharp singlet, while the piperazine ring protons are diastereotopic and exhibit complex splitting patterns in the 2.70-3.90 ppm region. A patent provides representative chemical shift data.[11]

    • δ ~1.48 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

    • δ ~2.70-3.03 ppm (m, 5H): This complex region contains the signals for the five protons on the piperazine ring carbons C2, C5, and C6.

    • δ ~3.52 ppm (t, 1H) & ~3.67 ppm (t, 1H): These two signals, often appearing as triplets or more complex multiplets, correspond to the two diastereotopic protons of the hydroxymethyl (-CH₂OH) group.

    • δ ~3.90 ppm (br s, 2H): This broad signal is often attributed to the N-H proton of the secondary amine and the O-H proton of the alcohol. A D₂O exchange experiment would confirm these assignments, as these peaks would disappear.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum is simpler and confirms the key functional groups.

    • δ ~28.4 ppm: The three equivalent methyl carbons of the Boc group.

    • δ ~45-55 ppm: A set of signals corresponding to the four methylene carbons of the piperazine ring. The exact shifts are sensitive to conformation.

    • δ ~65.1 ppm: The carbon of the hydroxymethyl group (-CH₂OH).

    • δ ~79.5 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).

    • δ ~154.7 ppm: The carbonyl carbon of the Boc group (C=O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present. For this compound, the spectrum is characterized by the following key absorption bands.[12]

  • ~3400-3300 cm⁻¹ (broad): A strong, broad peak characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

  • ~3320 cm⁻¹ (sharp/medium): N-H stretching vibration of the secondary amine.

  • ~2975-2850 cm⁻¹: C-H stretching vibrations from the Boc group and the piperazine ring.

  • ~1690 cm⁻¹ (strong): A very strong and sharp absorption due to the C=O (carbonyl) stretching of the Boc carbamate group. This is a critical diagnostic peak.

  • ~1240 cm⁻¹ & ~1170 cm⁻¹: C-N stretching vibrations.

  • ~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight. Due to the basic nitrogen atoms, the molecule readily protonates in the positive ion mode.

  • Expected Ion: [M+H]⁺ = 217.15 m/z.

  • Common Fragments: The Boc group is notoriously labile in the mass spectrometer.[13][14] Even with soft ionization, fragmentation is common. Key fragments include:

    • [M - C₄H₈ + H]⁺ (m/z 161.10): Loss of isobutylene.

    • [M - Boc + H]⁺ (m/z 117.10): Complete loss of the Boc group to give the protonated (R)-3-(hydroxymethyl)piperazine.

    • [C₄H₉]⁺ (m/z 57.07): The tert-butyl cation, a hallmark of Boc-protected compounds.

Circular Dichroism (CD) Spectroscopy

As a chiral molecule, its absolute configuration can be confirmed using chiroptical methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD). This technique measures the differential absorption of left- and right-circularly polarized light. While a specific spectrum is not readily published, the (R)-enantiomer would produce a distinct spectrum that is a mirror image of its (S)-enantiomer. This non-destructive analysis provides definitive proof of stereochemical integrity, which is critical in drug development.[15][16]

Part 2: Comparative Spectroscopic Analysis of Derivatives

To understand the structure-spectra relationship, we will now compare the parent compound to two common derivatives: one with modification at the C3 position and another with modification at the N4 position.

Derivative 1: (R)-1-Boc-3-methylpiperazine

This derivative replaces the hydroxymethyl group with a simple methyl group (Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol ).[17][18] This seemingly minor change has significant and predictable spectroscopic consequences.

  • NMR Comparison:

    • ¹H NMR: The signals at ~3.52 and ~3.67 ppm (for -CH₂OH) are absent. They are replaced by a doublet at ~1.10 ppm (d, 3H) for the new methyl group protons, which are coupled to the proton at C3. The methine proton at C3 will appear as a multiplet.

    • ¹³C NMR: The signal for the hydroxymethyl carbon (~65.1 ppm) is absent. A new signal appears in the aliphatic region at ~15-20 ppm for the methyl carbon.

  • FT-IR Comparison: The most dramatic change is the complete disappearance of the broad O-H stretching band around 3400-3300 cm⁻¹. The C-O stretch at ~1050 cm⁻¹ will also be absent. The rest of the spectrum, including the N-H stretch and the strong C=O stretch of the Boc group, remains largely intact.

  • MS Comparison: The molecular ion peak will shift to reflect the new molecular weight: [M+H]⁺ = 201.16 m/z . The fragmentation pattern related to the Boc group will remain the same (e.g., loss of Boc to give a fragment at m/z 101.11).

Derivative 2: (R)-tert-butyl 4-benzoyl-3-(hydroxymethyl)piperazine-1-carboxylate

Here, the secondary amine at the N4 position has been acylated with a benzoyl group. This modification significantly alters the electronic environment of the entire piperazine ring.

  • NMR Comparison:

    • ¹H NMR: New signals appear in the aromatic region, typically ~7.40-7.80 ppm , corresponding to the five protons of the benzoyl group. The N-H proton signal is absent. The signals for the piperazine ring protons will shift significantly, often downfield, due to the electron-withdrawing effect of the new amide bond. The signal broadening may increase due to multiple rotameric states around both the carbamate and the new amide bond.[9]

    • ¹³C NMR: New aromatic carbon signals will appear between ~127-135 ppm . A new amide carbonyl signal will be present around ~167 ppm . The piperazine ring carbon signals will also shift.

  • FT-IR Comparison: The N-H stretching band (~3320 cm⁻¹) will be absent . A second strong carbonyl (C=O) stretching band from the new amide will appear around 1630-1650 cm⁻¹ , in addition to the carbamate C=O at ~1690 cm⁻¹.

  • MS Comparison: The molecular ion peak will shift to reflect the addition of the benzoyl group (C₇H₅O): [M+H]⁺ = 321.18 m/z . New fragmentation pathways involving the benzoyl group (e.g., loss of C₆H₅CO, m/z 105.03) will be observed.

Summary of Quantitative Data

The following table summarizes the key quantitative spectroscopic data for easy comparison.

Compound MW ¹H NMR (Key Signals, ppm) FT-IR (Key Bands, cm⁻¹) ESI-MS ([M+H]⁺)
This compound 216.28~1.48 (Boc), ~3.6 (CH₂OH), ~3.9 (NH/OH)~3350 (O-H), ~3320 (N-H), ~1690 (C=O)217.15
(R)-1-Boc-3-methylpiperazine 200.28~1.10 (CH₃), ~1.48 (Boc)~3320 (N-H), ~1690 (C=O)201.16
(R)-tert-butyl 4-benzoyl-3-(hydroxymethyl)piperazine-1-carboxylate 320.38~1.48 (Boc), ~3.6 (CH₂OH), ~7.4-7.8 (Ar-H)~3350 (O-H), ~1690 (C=O, Boc), ~1640 (C=O, Amide)321.18

Visualizing the Comparison

G cluster_parent Parent Compound cluster_deriv1 Derivative 1 cluster_deriv2 Derivative 2 Parent (R)-1-Boc-3- (hydroxymethyl)piperazine Parent_IR FT-IR: - OH stretch (~3350 cm⁻¹) - NH stretch (~3320 cm⁻¹) Parent->Parent_IR Exhibits Parent_NMR ¹H NMR: - CH₂OH signals (~3.6 ppm) Parent->Parent_NMR Shows Deriv1 (R)-1-Boc-3-methylpiperazine Parent->Deriv1 C3 Modification (CH₂OH → CH₃) Deriv2 (R)-tert-butyl 4-benzoyl-3- (hydroxymethyl)piperazine-1-carboxylate Parent->Deriv2 N4 Modification (NH → N-Benzoyl) Deriv1_IR FT-IR: - NO OH stretch - NH stretch present Deriv1->Deriv1_IR Exhibits Deriv1_NMR ¹H NMR: - CH₃ doublet (~1.1 ppm) Deriv1->Deriv1_NMR Shows Deriv2_IR FT-IR: - OH stretch present - NO NH stretch - Amide C=O (~1640 cm⁻¹) Deriv2->Deriv2_IR Exhibits Deriv2_NMR ¹H NMR: - Aromatic signals (~7.4-7.8 ppm) Deriv2->Deriv2_NMR Shows

Part 3: Experimental Protocols

The following are standardized protocols for acquiring the data discussed in this guide. These protocols are designed to be self-validating by including necessary checks and standards.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the piperazine compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Use the residual solvent peak (CHCl₃ at 7.26 ppm) for calibration. For quantitative NMR (qNMR), a certified internal standard like tetramethylsilane (TMS) at 0.00 ppm should be used.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (sharp, symmetrical solvent peak).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a spectral width of at least 12 ppm.

    • Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of at least 220 ppm.

    • Co-add 1024 or more scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the reference signal.

G

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Set the mass spectrometer to positive electrospray ionization mode (ESI+).

    • Calibrate the instrument using a known calibration standard.

    • Set the capillary voltage (e.g., 3-4 kV), cone voltage (e.g., 20-40 V), and desolvation gas temperature and flow to optimal values for the instrument. Use a lower cone/fragmentor voltage initially to minimize in-source fragmentation and preserve the molecular ion.

  • Analysis: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Fragmentation Analysis (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern that can further confirm the structure.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear illustration of how fundamental analytical techniques provide a detailed map of molecular structure. Each functional group and stereocenter imparts a unique and predictable signature in NMR, FT-IR, and MS spectra. By understanding the baseline profile of the parent molecule, chemists can rapidly identify derivatives, confirm successful reactions, and troubleshoot synthetic challenges. The principles and protocols outlined in this guide serve as a robust framework for the rigorous characterization of these vital building blocks in the pursuit of novel therapeutics.

References

Navigating the Synthesis of a Key Chiral Building Block: A Cost-Benefit Analysis of (R)-1-Boc-3-(hydroxymethyl)piperazine Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

(R)-1-Boc-3-(hydroxymethyl)piperazine stands as a critical chiral intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system and cancers.[1] Its stereochemically defined structure provides a versatile scaffold for drug development, making its efficient and cost-effective synthesis a topic of significant interest for researchers and process chemists. This guide provides an in-depth comparison of the most common synthetic routes to this valuable compound, offering a cost-benefit analysis to aid in selecting the optimal pathway for specific research and development needs.

The Strategic Importance of this compound

The piperazine moiety is a privileged structure in medicinal chemistry, and the introduction of a hydroxylmethyl group at the chiral center of this compound offers a handle for further functionalization. The Boc-protecting group allows for selective manipulation of the piperazine nitrogens, a crucial feature in multi-step syntheses.[2] The enantiopurity of this intermediate is paramount, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

This guide will dissect three primary synthetic strategies: a multi-step route from simple starting materials, a reductive route from a carboxylic acid derivative, and a potential biocatalytic approach. Each will be evaluated based on starting material cost, reagent hazards, operational complexity, scalability, and overall yield.

Route 1: Multi-step Synthesis from (R)-Glycidol

This approach builds the chiral piperazine ring from acyclic precursors, offering a cost-effective solution for large-scale production. A notable example of this strategy is outlined in Chinese patent CN114349711B.[3]

Overall Workflow

Route_1_Workflow A (R)-Glycidol + Ethylenediamine B (R)-2-Hydroxymethylpiperazine A->B Ring Opening & Cyclization C 1,4-di-Boc-2-hydroxymethyl piperazine B->C Di-Boc Protection D This compound C->D Selective Deprotection

Caption: Workflow for the multi-step synthesis of this compound from (R)-glycidol.

Experimental Protocol

Step 1: Synthesis of (R)-2-Hydroxymethylpiperazine [3]

  • To a reaction vessel, add dimethylbenzene, ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.

  • Heat the mixture to reflux for 24 hours.

  • After cooling, filter the reaction mixture.

  • Add water to the filtrate, stir, and allow the layers to separate.

  • The aqueous phase containing (R)-2-hydroxymethylpiperazine is used directly in the next step.

Step 2: Synthesis of 1,4-di-Boc-2-hydroxymethyl piperazine [3]

  • To the aqueous solution from Step 1, add sodium hydroxide in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) and allow the reaction to proceed for 10-13 hours at room temperature.

  • Extract the product with an organic solvent.

  • Wash the combined organic phases with 1M hydrochloric acid and then dry over anhydrous sodium sulfate.

  • Concentrate the solution and crystallize the crude product to obtain 1,4-di-Boc-2-hydroxymethyl piperazine.

Step 3: Synthesis of this compound [3][4]

  • In a reactor, combine 1,4-di-Boc-2-hydroxymethyl piperazine, 95% ethanol, and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3-5 hours.

  • After the reaction is complete, concentrate the ethanol under reduced pressure.

  • Cool the residue and extract with dichloromethane.

  • Combine the organic phases, wash with a 15% aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and crystallize from n-hexane to yield this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost Favorable. The starting materials, (R)-glycidol and ethylenediamine, are relatively inexpensive commodity chemicals. The use of common reagents and solvents contributes to the economic viability of this route on a large scale.
Scalability Excellent. The described protocol has been demonstrated on a multi-kilogram scale, indicating its suitability for industrial production.[3][4] The procedures involve standard chemical engineering unit operations.
Yield High. The patent reports a high overall yield for this process.[3]
Safety & Environment Moderate. The use of dimethylbenzene requires appropriate handling due to its flammability and toxicity. Copper chromite is a hazardous catalyst. The workup involves significant solvent usage, which has environmental implications.
Complexity Moderate. This is a multi-step synthesis requiring careful control of reaction conditions at each stage. The selective deprotection in the final step is a key challenge.

Expertise & Experience Insights: The critical step in this route is the selective hydrolysis of the less sterically hindered Boc group at the N4 position. The choice of a mild base like sodium hydroxide in ethanol at reflux is a well-established method for this transformation. The success of this step is crucial for achieving a high yield of the desired product and avoiding the formation of the fully deprotected piperazine.

Route 2: Reductive Route from (R)-N-Boc-piperazine-2-carboxylic acid methyl ester

This route offers a more direct pathway to the target molecule by reducing a pre-formed chiral piperazine derivative.

Overall Workflow

Route_2_Workflow A (R)-N-Boc-piperazine-2-carboxylic acid methyl ester B This compound A->B Reduction (e.g., LiAlH4)

Caption: Workflow for the reductive synthesis of this compound.

Experimental Protocol[6]
  • Dissolve L-TERT-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate in anhydrous tetrahydrofuran (THF) and cool to -40°C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction to 0°C and quench by the sequential addition of water, 2N sodium hydroxide solution, and then water again.

  • Filter the resulting slurry and concentrate the filtrate in vacuo to obtain the crude product.

Cost-Benefit Analysis
FactorAnalysis
Cost Less Favorable for large scale. The starting material, (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, is a specialty chemical and significantly more expensive than the basic building blocks used in Route 1.
Scalability Moderate. The use of lithium aluminum hydride, a highly reactive and pyrophoric reagent, presents significant challenges for large-scale production. Specialized equipment and handling procedures are required.
Yield Potentially high. The reduction of esters with LiAlH₄ is typically a high-yielding transformation.
Safety & Environment High Hazard. Lithium aluminum hydride is extremely hazardous and reacts violently with water. The quenching procedure must be performed with extreme care. THF is a flammable solvent.
Complexity Low. This is a single-step transformation from a commercially available advanced intermediate, making it attractive for rapid, small-scale synthesis.

Expertise & Experience Insights: The Fieser workup for quenching LiAlH₄ reactions is a standard and effective procedure. The careful, sequential addition of water and base is critical to safely decompose the excess hydride and precipitate the aluminum salts, facilitating their removal by filtration. For laboratory-scale synthesis where speed is a priority and the cost of the starting material is acceptable, this route is often preferred.

Route 3: Potential Biocatalytic Approach

Hypothetical Workflow

Route_3_Workflow A 1-Boc-piperazin-3-one B (R)-1-Boc-3-hydroxypiperazine A->B Enantioselective Reduction (KRED) C This compound B->C Further Transformation

Caption: A hypothetical biocatalytic approach to a related chiral intermediate.

Conceptual Protocol
  • An enantioselective reduction of a suitable ketone precursor, such as 1-Boc-piperazin-3-one, could be achieved using a ketoreductase (KRED) enzyme.

  • This would yield the corresponding chiral alcohol, (R)-1-Boc-3-hydroxypiperidine, which is structurally similar to the target molecule.

  • Further chemical steps would be required to introduce the hydroxymethyl group.

Alternatively, a biocatalytic resolution of a racemic mixture of 1-Boc-3-(hydroxymethyl)piperazine could be employed.

Cost-Benefit Analysis
FactorAnalysis
Cost Potentially Favorable. While the initial investment in enzyme screening and process development can be high, biocatalytic processes are often cost-effective at scale due to mild reaction conditions and reduced waste.
Scalability Good. Fermentation and enzymatic processes are highly scalable.
Yield & Selectivity Excellent. Enzymes are known for their high enantioselectivity, often exceeding 99% e.e.[]
Safety & Environment Excellent. Biocatalytic reactions are typically run in aqueous media under mild conditions (near neutral pH and ambient temperature), making them inherently safer and more environmentally friendly.
Complexity High initial development. Requires expertise in enzyme screening, fermentation, and bioprocess engineering. The subsequent chemical transformations would add to the overall complexity.

Expertise & Experience Insights: The development of a successful biocatalytic route is a multidisciplinary effort. It requires a deep understanding of enzymology, molecular biology for enzyme evolution, and chemical engineering for process scale-up. While the initial research and development timeline may be longer, the long-term benefits in terms of sustainability and cost of goods can be substantial.

Comparative Summary

Synthesis RouteStarting MaterialsKey ReagentsProsCons
1. Multi-step from (R)-Glycidol (R)-Glycidol, Ethylenediamine(Boc)₂O, NaOHCost-effective, Highly scalable, High-yieldingMulti-step, Use of hazardous materials, Moderate complexity
2. Reductive from Ester (R)-N-Boc-piperazine-2-carboxylic acid methyl esterLiAlH₄Single step from advanced intermediate, FastExpensive starting material, Highly hazardous reagent, Poor scalability
3. Biocatalytic (Hypothetical) Ketone precursor or Racemic mixtureKetoreductase enzymeHighly enantioselective, Environmentally friendly, SafeHigh initial R&D effort, May require further chemical steps

Conclusion and Recommendations

The choice of a synthetic route for this compound is highly dependent on the desired scale of production and the available resources.

  • For large-scale industrial production, Route 1, the multi-step synthesis from (R)-glycidol, is the most economically viable and scalable option.[3] Its reliance on inexpensive starting materials and proven scalability make it the preferred choice for commercial manufacturing.

  • For small-scale laboratory synthesis and rapid access to the molecule for research purposes, Route 2, the reductive approach, offers a significant advantage in terms of speed and simplicity, provided the higher cost of the starting material and the necessary safety precautions for handling lithium aluminum hydride are acceptable.

  • For companies with a strong commitment to green chemistry and the resources for bioprocess development, exploring a biocatalytic route (Route 3) could be a strategic long-term investment. The potential for high enantiopurity, improved safety, and reduced environmental impact makes this an attractive, albeit initially more complex, avenue.

Ultimately, a thorough evaluation of the specific project requirements, including budget, timeline, and safety infrastructure, will guide the selection of the most appropriate synthetic strategy.

References

A Senior Application Scientist's Guide to the Structural Analogs of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Strategic Drug Discovery

Introduction: Beyond the Core Scaffold

The six-membered, nitrogen-containing heterocycle, piperazine, is a cornerstone scaffold in modern medicinal chemistry.[1][2] Its prevalence in numerous approved drugs stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker that can engage in crucial multipolar interactions with biological targets.[3][4][5] Within this class, chiral building blocks like (R)-1-Boc-3-(hydroxymethyl)piperazine represent key intermediates, offering a stereochemically defined framework for constructing complex and specific therapeutic agents.[6]

However, strategic drug design rarely stops at the initial scaffold. The nuanced process of lead optimization demands a deep understanding of how subtle structural modifications can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity. This guide, prepared for researchers and drug development professionals, provides an in-depth comparative analysis of key structural analogs of this compound. We will move beyond simple descriptions to explore the causal relationships between structure and function, supported by experimental data and detailed protocols, to empower rational decision-making in your discovery programs.

The Parent Scaffold: this compound

This compound serves as our benchmark. Its key features include:

  • A chiral center at the C3 position, predisposing molecules to stereospecific interactions with their targets.

  • A primary alcohol (-CH₂OH), which can act as a hydrogen bond donor and a potential site for further metabolic modification or synthetic elaboration.

  • A Boc-protected amine at the N1 position, which masks the nucleophilicity of this nitrogen, directing subsequent reactions to the N4 position. This protecting group can be readily removed under acidic conditions.

  • A free secondary amine at the N4 position, providing a reactive handle for introducing diverse substituents, a common strategy in library synthesis and lead optimization.[7]

The exploration of its analogs focuses primarily on modifying the C3 hydroxymethyl substituent, as this directly alters the functionality presented at a fixed stereocenter, allowing for a systematic investigation of structure-activity relationships (SAR).[2][8]

Comparative Analysis of Key C3-Substituted Analogs

The decision to modify the hydroxymethyl group is a strategic one, aimed at fine-tuning properties like lipophilicity, basicity, and hydrogen bonding capacity to achieve a desired therapeutic profile. Below, we compare several synthetically accessible and medicinally relevant analogs.

Logical Flow: From Precursor to Diversified Analogs

The following diagram illustrates a conceptual synthetic logic for accessing these key analogs, often starting from a common chiral precursor or employing stereoselective synthetic strategies.

G cluster_0 Chiral Precursors & Key Intermediates cluster_1 Target Analogs A Chiral Amino Acid or (R)-Glycidol B (R)-Piperazine-2-carboxylic Acid Derivative A->B Multi-step Synthesis C (R)-1-Boc-3-(bromomethyl)piperazine B->C Halogenation D This compound (Parent) B->D Reduction F (R)-1-Boc-3-(trifluoromethyl)piperazine B->F Multi-step Transformation E (R)-1-Boc-3-(aminomethyl)piperazine C->E Amination (e.g., NaN₃ then H₂) G (R)-1-Boc-3-methylpiperazine C->G Reduction (e.g., LiAlH₄)

Caption: Conceptual synthetic pathways to C3-analogs from common chiral precursors.

The Trifluoromethyl Analog: (R)-1-Boc-3-(trifluoromethyl)piperazine

Replacing hydrogen atoms with fluorine is a well-established strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and lipophilicity. The trifluoromethyl (-CF₃) group is an isostere of the methyl group but is strongly electron-withdrawing and significantly more lipophilic.

  • Synthetic Rationale: The synthesis of chiral trifluoromethylated piperazines was historically challenging. However, recent advances have enabled scalable and safe routes.[9] One effective method involves an aza-Michael addition to 3,3,3-trifluoro-1-nitropropene, followed by cyclization, providing good stereocontrol.[9][10] This approach avoids hazardous reagents and tedious purifications associated with older methods.

  • Performance & Physicochemical Impact: The -CF₃ group drastically increases the lipophilicity (logP) of the side chain compared to the -CH₂OH group. It also removes the hydrogen bond donating capability of the hydroxyl group. This modification can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation. The electron-withdrawing nature of the -CF₃ group can also lower the basicity (pKa) of the nearby piperazine nitrogens.

The Aminomethyl Analog: (R)-1-Boc-3-(aminomethyl)piperazine

Introducing a primary amine (-CH₂NH₂) in place of the alcohol creates a basic center and a potent hydrogen bond donor/acceptor.

  • Synthetic Rationale: This analog is typically synthesized from an intermediate like (R)-1-Boc-piperazine-3-carboxylic acid or its corresponding alcohol. A common route involves converting the hydroxyl group to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide (e.g., sodium azide) and subsequent reduction to the amine.

  • Performance & Physicochemical Impact: The introduction of the amino group adds a basic center, significantly increasing the pKa of the side chain. At physiological pH, this group will be protonated (-CH₂NH₃⁺), allowing for strong ionic interactions with acidic residues in a protein target, such as aspartate or glutamate. This change dramatically increases hydrophilicity and aqueous solubility compared to the parent alcohol.

The Carboxylic Acid Analog: (R)-1-Boc-piperazine-3-carboxylic acid

Replacing the hydroxymethyl group with a carboxylic acid (-COOH) introduces an acidic moiety.

  • Synthetic Rationale: This analog can be prepared via oxidation of the primary alcohol in the parent compound or synthesized from chiral amino acid precursors.[11] It is also commercially available, making it a convenient starting point for further derivatization.

  • Performance & Physicochemical Impact: The carboxylic acid group is acidic and will be deprotonated (-COO⁻) at physiological pH. This creates an anionic center capable of forming strong ionic bonds or salt bridges with basic residues like lysine or arginine in a target protein. It also serves as an excellent hydrogen bond acceptor. This modification significantly increases polarity and water solubility.

Quantitative Comparison of Physicochemical Properties

The choice of analog is fundamentally a choice of physicochemical properties. The table below summarizes the calculated or experimentally anticipated shifts in key parameters relative to the parent compound.

AnalogC3-SubstituentKey Property ChangeH-BondingTypical Target Interaction
Parent Compound -CH₂OHBenchmarkDonor/AcceptorPolar, neutral pockets
Trifluoromethyl -CF₃↑ Lipophilicity, ↑ Metabolic StabilityWeak AcceptorHydrophobic/Aromatic pockets
Aminomethyl -CH₂NH₂↑ Basicity, ↑ HydrophilicityDonor/AcceptorIonic (with acidic residues)
Carboxylic Acid -COOH↑ Acidity, ↑ HydrophilicityDonor/AcceptorIonic (with basic residues)
Structure-Property Relationship Diagram

This diagram illustrates the direct influence of the C3-substituent on the molecule's key chemical properties, which in turn dictates its biological function.

G cluster_0 Structural Modification (C3 Substituent) cluster_1 Physicochemical Properties cluster_2 Biological Consequences CH2OH -CH₂OH Hbond H-Bonding Capacity CH2OH->Hbond Donor/ Acceptor CF3 -CF₃ Lipo Lipophilicity (logP) CF3->Lipo Increases Metabolism Metabolic Stability CF3->Metabolism Increases CH2NH2 -CH₂NH₂ pKa Basicity (pKa) CH2NH2->pKa Increases Sol Aqueous Solubility CH2NH2->Sol Increases COOH -COOH COOH->pKa Decreases (Adds Acidity) COOH->Sol Increases Perm Membrane Permeability Lipo->Perm Influences Target Target Binding Affinity pKa->Target Enables Ionic Interactions ADME ADME Profile pKa->ADME Affects Hbond->Target Enables H-Bonds Sol->ADME Improves

Caption: Relationship between C3-substituent, physicochemical properties, and biological outcomes.

Experimental Protocols

Trustworthiness in research is built on reproducible methodology. The following protocols are adapted from published, validated procedures.

Protocol 1: Synthesis of this compound (Parent Compound)

This procedure is based on a selective deprotection of a di-protected intermediate, a common industrial route.[12]

Workflow Diagram

G A 1. Combine 1,4-bis-Boc-2- (hydroxymethyl)piperazine, EtOH, and aq. NaOH B 2. Heat to reflux (monitor by TLC/LCMS) A->B C 3. Concentrate to remove EtOH B->C D 4. Extract with Dichloromethane (DCM) C->D E 5. Wash combined organic layers with brine D->E F 6. Dry over Na₂SO₄, filter, and concentrate E->F G 7. Crystallize from n-hexane F->G H 8. Filter and dry product G->H

Caption: Workflow for the selective deprotection synthesis of the parent compound.

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add 1,4-bis-Boc-2-(hydroxymethyl)piperazine (1 eq.), 95% ethanol (approx. 2.2 L/kg of starting material), and a pre-dissolved aqueous solution of sodium hydroxide (approx. 2.5 eq.).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LCMS until the starting material is consumed. The rationale for using a mixed solvent system (EtOH/water) is to ensure solubility for both the organic substrate and the inorganic base. The elevated temperature accelerates the saponification of the less sterically hindered Boc group.

  • Workup - Solvent Exchange: Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Add dichloromethane (DCM, approx. 2.2 L/kg of original starting material) to the remaining aqueous residue. Separate the organic and aqueous layers. Extract the aqueous phase two more times with DCM. The use of DCM, an immiscible organic solvent, allows for the efficient extraction of the less polar product from the aqueous phase containing the salt byproduct.

  • Washing: Combine the organic extracts and wash once with a 15% aqueous sodium chloride (brine) solution. This step helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Add n-hexane to the crude oil and stir to induce crystallization. This step purifies the product, as the desired compound is a solid that is poorly soluble in hexane, while many impurities may remain in the solvent.

  • Isolation: Filter the solid product, wash with cold n-hexane, and dry under vacuum to obtain pure this compound.

Protocol 2: Synthesis of Tert-butyl (S)-3-oxo-5-(trifluoromethyl)piperazine-1-carboxylate

This protocol details a key cyclization step in the synthesis of the trifluoromethyl analog, adapted from Darne et al.[9]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl (S)-(2-(2-chloroacetamido)-3,3,3-trifluoropropyl)carbamate (1 eq.), potassium iodide (0.3 eq.), and anhydrous tetrahydrofuran (THF, approx. 30 mL/g of starting material). The use of an inert atmosphere is critical as the subsequent reagent, sodium hydride, is highly reactive with moisture. Potassium iodide acts as a catalyst to facilitate the cyclization via an in-situ Finkelstein reaction.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 2.6 eq.) portion-wise. Caution: Gas (H₂) evolution will occur. The hydride base deprotonates the amide nitrogen, creating a nucleophile that attacks the terminal carbon bearing the chlorine, displacing it to form the piperazine ring.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-15 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. This step safely neutralizes the excess sodium hydride.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

Conclusion and Outlook

This compound is more than just a building block; it is a platform for innovation. By systematically modifying the C3-substituent, drug discovery teams can rationally engineer molecules with tailored physicochemical and pharmacological profiles.

  • The trifluoromethyl analog offers a path to increased metabolic stability and cell permeability.

  • The aminomethyl analog provides a basic handle for creating strong ionic interactions and improving solubility.

  • The carboxylic acid analog introduces an acidic center for alternative ionic pairing and enhanced polarity.

The choice between these and other analogs is not arbitrary but a data-driven decision guided by the specific therapeutic target, the desired ADME properties, and the overarching goals of the drug discovery program.[1] This guide provides the foundational framework—both conceptual and practical—to make those strategic decisions with confidence.

References

The Strategic Advantage of (R)-1-Boc-3-(hydroxymethyl)piperazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Achiral Scaffolds

In the landscape of modern medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a testament to its remarkable utility in shaping the pharmacokinetic and pharmacodynamic properties of a multitude of approved drugs.[1][2] Its rigid, chair-like conformation and the dual basicity of its nitrogen atoms offer a reliable framework for engaging with biological targets. However, as drug discovery ventures into increasingly complex and specific target spaces, the demand for more sophisticated, three-dimensional building blocks has surged. Simple, unsubstituted piperazines, while useful, often represent a starting point rather than a final solution.

This guide provides an in-depth comparative analysis of (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 278788-66-2), a chiral, trifunctional building block that offers distinct, tangible advantages over simpler piperazine alternatives.[3][4] We will dissect the unique contribution of each of its core features—the (R)-stereocenter, the N1-Boc protecting group, and the C3-hydroxymethyl handle—and provide experimental context to demonstrate its superiority in crafting novel, potent, and selective therapeutic agents. This is not merely a catalog of properties but a strategic blueprint for leveraging this advanced intermediate to accelerate and de-risk drug development programs.

The Trifecta of Advantage: Deconstructing this compound

The power of this reagent lies in the synergistic interplay of its three key structural motifs. Each element provides a distinct handle for synthetic manipulation and a lever for tuning biological activity, offering a level of control not achievable with simpler piperazines.

Trifecta main This compound R_Stereo Precise 3D Architecture (R)-Stereocenter main->R_Stereo Boc_Group Regioselective Control N1-Boc Group main->Boc_Group Hydroxymethyl Versatile Functional Handle C3-Hydroxymethyl Group main->Hydroxymethyl R_Adv Key-in-Lock Fit Enhanced Potency & Selectivity R_Stereo->R_Adv Boc_Adv Sequential Functionalization (N4 then N1) Boc_Group->Boc_Adv Hydroxymethyl_Adv Improved PK Properties Further Derivatization Hydroxymethyl->Hydroxymethyl_Adv

Caption: The three key structural features of this compound and their associated advantages.

The Critical Role of Stereochemistry: The (R)-Configuration

Biological systems are inherently chiral. Receptors, enzymes, and ion channels present exquisitely defined three-dimensional binding pockets. Consequently, the stereochemistry of a drug molecule is not a trivial detail; it is a primary determinant of its biological activity. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in worst-case scenarios, contribute to off-target effects and toxicity.

While direct comparative biological data for derivatives of (R)- vs. (S)-1-Boc-3-(hydroxymethyl)piperazine is not prevalent in the literature, the principle is firmly established with closely related analogs. A compelling study on chiral methyl-substituted piperazines targeting nicotinic acetylcholine receptors demonstrated that stereochemistry is paramount.[5]

  • Positional Impact: Substitution at the C3 position of the piperazine ring drastically reduced activity compared to substitution at the C2 position.[5][6]

  • Enantiomeric Differentiation: For active C2-methyl analogs, the (R) and (S) isomers displayed distinct and selective effects on different receptor subtypes (α7 vs. α9/α10).[5]

This data underscores a fundamental principle: introducing a defined stereocenter on the piperazine core is a powerful tool for achieving target selectivity and potency. By starting a synthesis with an enantiomerically pure building block like this compound, researchers can avoid the costly and often complex chiral separations required later in development and eliminate the confounding biological activity of an unwanted enantiomer.

Table 1: Comparative Biological Activity of Chiral Piperazine Derivatives (Analog Study)

Compound Class Stereochemistry Target(s) Observed Outcome Reference
Aryl Piperazinium C3-Methyl (R/S) α7/α9 nAChR Greatly reduced biological activity. [5]
Aryl Piperazinium C2-Methyl (R vs. S) α7/α9 nAChR Exhibited enantioselective activity and receptor subtype selectivity. [5]
Dermorphin Analogues (R)- vs (S)-Phe Guinea Pig Ileum Configuration was critical for enhancing or reducing opiate activities. [7]

Note: This table presents data from analogous chiral piperazines to illustrate the established principle of stereospecificity.

The Synthetic Linchpin: The N1-Boc Protecting Group

The symmetrical nature of the parent piperazine ring presents a synthetic challenge: how to selectively functionalize one nitrogen atom in the presence of the other. The tert-butoxycarbonyl (Boc) group on the N1 nitrogen of the title compound elegantly solves this problem.[8][9]

The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be cleaved cleanly under acidic conditions (e.g., with trifluoroacetic acid, TFA). This stability differential is the key to its strategic advantage. It renders the N1 nitrogen non-nucleophilic, directing all initial functionalization to the free N4 secondary amine. This allows for a controlled, stepwise approach to building molecular complexity, an advantage not afforded by unprotected or symmetrically protected piperazines.[8]

Comparative Synthetic Utility:

Building BlockN1-ReactivityN4-ReactivitySynthetic ControlAdvantage/Disadvantage
PiperazineNucleophilicNucleophilicPoorRisk of di-substitution and product mixtures.
This compound Protected Nucleophilic Excellent Enables sequential, regioselective functionalization of N4, followed by N1.
1,4-di-Boc-piperazineProtectedProtectedPoor (initially)Requires harsh conditions for selective mono-deprotection.

This regiochemical control is indispensable for constructing diverse chemical libraries via parallel synthesis and for the efficient, predictable synthesis of a single target molecule.[8]

The Versatility Engine: The C3-Hydroxymethyl Group

The hydroxymethyl group at the C3 position is arguably the most versatile feature of this building block. It is a nucleophilic handle that also profoundly influences the molecule's physicochemical properties.

a) A Gateway to Further Functionalization: The primary alcohol of the hydroxymethyl group is a synthetic chameleon. It can be:

  • Oxidized to an aldehyde or carboxylic acid, enabling reductive aminations, amide couplings, or esterifications.

  • Esterified or Etherified to introduce a vast array of side chains for structure-activity relationship (SAR) studies.

  • Converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement reactions.

  • Used in Conjugation Chemistry, providing a point of attachment for biomolecules or linkers in modalities like PROTACs.

This contrasts sharply with simpler analogs like (R)-1-Boc-3-methylpiperazine, where the methyl group is largely inert and offers no straightforward path for further derivatization.

b) Enhancing "Drug-Likeness" (ADME Properties): The introduction of a polar hydroxyl group can have a beneficial impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

  • Solubility: The hydroxyl group is a hydrogen bond donor and acceptor, which can increase aqueous solubility—a common hurdle in drug development.[10]

  • Metabolic Handle: It can serve as a site for Phase II metabolism (e.g., glucuronidation), potentially leading to more predictable clearance pathways.

  • Target Interactions: The hydroxyl group can form critical hydrogen bonds with amino acid residues in a target's binding site, significantly increasing binding affinity (Ki) and potency (IC50).[11]

Experimental Protocols: Harnessing the Advantages in Practice

The following protocols illustrate the strategic, regioselective functionalization enabled by this compound's unique structure.

Protocol 1: Selective N4-Arylation (Buchwald-Hartwig Coupling)

This protocol demonstrates the selective reaction at the unprotected N4 position. The Boc group at N1 remains intact, reserving it for a subsequent transformation.

Causality: The choice of a palladium catalyst and a specialized phosphine ligand (e.g., BINAP) is critical for efficiently forming the C-N bond between the piperazine and the aryl halide.[6] A non-nucleophilic base like sodium tert-butoxide is used to deprotonate the piperazine nitrogen without competing in the reaction.

Step-by-Step Methodology:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and the desired aryl bromide/iodide (1.1 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the N4-arylated product.

Protocol1 start This compound + Aryl-Br reagents Pd₂(dba)₃, BINAP NaOtBu, Toluene start->reagents 1. Add Reagents product N4-Aryl-(R)-1-Boc-3- (hydroxymethyl)piperazine reagents->product 2. Heat & Purify

Caption: Workflow for selective N4-arylation.

Protocol 2: Sequential N1-Functionalization via Boc-Deprotection

This protocol follows Protocol 1, demonstrating the subsequent deprotection and functionalization of the N1 position.

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group without affecting the newly installed aryl group or the hydroxymethyl moiety. Once the N1 amine is free, a standard amide coupling (e.g., using HATU) can be performed.

Step-by-Step Methodology:

  • Deprotection: Dissolve the N4-arylated product from Protocol 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/LC-MS.

  • Concentrate the reaction mixture in vacuo. Re-dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract with DCM, dry the combined organic layers, and concentrate to yield the free N1-amine.

  • Amide Coupling: Dissolve the deprotected intermediate (1.0 eq) and a carboxylic acid (1.1 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

  • Stir at room temperature until the reaction is complete.

  • Dilute with ethyl acetate, wash sequentially with aqueous HCl (1M), saturated NaHCO₃, and brine.

  • Dry, concentrate, and purify by chromatography to obtain the final N1, N4-disubstituted product.

Protocol2 start N4-Aryl-(R)-1-Boc-3- (hydroxymethyl)piperazine step1 1. TFA, DCM 2. Neutralize start->step1 intermediate N4-Aryl-(R)-3- (hydroxymethyl)piperazine step1->intermediate step2 R'-COOH, HATU DIPEA, DMF intermediate->step2 product Final N1,N4-Disubstituted Product step2->product

Caption: Sequential N1-functionalization workflow.

Conclusion

This compound is more than a mere building block; it is a strategic tool for the modern medicinal chemist. Its pre-installed chirality provides a direct route to enantiomerically pure drug candidates, mitigating risks associated with stereoisomeric activity. The orthogonal N1-Boc and N4-H functionalities confer unparalleled synthetic control, enabling clean, regioselective, and sequential elaboration of the piperazine core. Finally, the C3-hydroxymethyl group acts as both a versatile handle for diversification and a means to favorably modulate physicochemical properties.

By moving beyond simpler, achiral piperazines and embracing the strategic advantages of this trifunctional intermediate, research organizations can streamline synthetic routes, accelerate the exploration of chemical space, and ultimately enhance the probability of discovering novel therapeutics with superior potency, selectivity, and drug-like properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-Boc-3-(hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS No: 278788-66-2). As a crucial building block in medicinal chemistry and drug development, its responsible management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower researchers with a deep, actionable understanding of chemical safety.

Core Principle: Treat as Hazardous Chemical Waste

This compound and any materials contaminated with it must be managed as hazardous chemical waste.[1] Under no circumstances should this compound or its containers be disposed of in general trash or discharged into the sewer system.[2][3] The primary and accepted method of disposal is through a licensed chemical waste contractor, typically involving controlled incineration with flue gas scrubbing to neutralize harmful emissions.[2]

Hazard Identification and Risk Mitigation

Understanding the specific hazards of a chemical is the foundation of its safe management. Based on Safety Data Sheet (SDS) information and data from structurally related compounds, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The presence of the piperazine ring, a known irritant, and the Boc-protecting group, which can be labile under certain conditions, necessitates strict adherence to safety protocols.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassGHS StatementRationale for PrecautionRequired Personal Protective Equipment (PPE)
Skin Irritation H315Direct contact can cause inflammation and discomfort. Piperazine derivatives are known sensitizers.Nitrile Gloves: Provides a robust chemical barrier. Always inspect gloves for integrity before use.
Eye Irritation H319The solid, if it becomes airborne, or splashes of solutions can cause serious damage to eye tissue.Chemical Safety Goggles: Must be worn at all times when handling the chemical, providing full coverage and splash protection.
Respiratory Irritation H335Inhalation of the solid dust can irritate the mucous membranes of the respiratory tract.Chemical Fume Hood: All weighing and handling operations must be conducted in a certified chemical fume hood to control airborne particulates.
General Handling N/APrevents contamination of personal clothing and skin.Laboratory Coat: A standard, properly fitting lab coat is mandatory.

Standard Operating Protocol for Disposal

This protocol outlines the procedural steps for the collection and disposal of waste generated from the use of this compound.

Waste Segregation and Collection

The cornerstone of effective chemical waste management is proper segregation at the point of generation.

Step-by-Step Protocol:

  • Designate a Waste Container: Procure a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name: "this compound" and any other components of the waste stream.

  • Transfer of Solid Waste: Carefully transfer any unused or waste solid chemical into the designated container. This should be done in a fume hood to minimize dust inhalation.[3] Use spark-proof tools if there is any risk of static discharge.[2]

  • Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels must also be placed in this solid hazardous waste container.

  • Secure Storage: Keep the waste container tightly closed when not in use.[2] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[2][3]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound are also considered hazardous waste and must be decontaminated before disposal.[1]

Step-by-Step Protocol:

  • Initial Decontamination (Triple Rinse):

    • In a fume hood, rinse the empty container three times with a suitable laboratory solvent (e.g., ethanol or acetone).

    • Crucially, collect all three rinsates in a separate, properly labeled hazardous waste container for liquid organic waste. This rinsate is now considered hazardous waste.

  • Container Puncturing: After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent its reuse.[2]

  • Final Disposal: The cleaned and punctured container can then typically be disposed of in a designated bin for decontaminated lab glass or plastic, according to your institutional policy. Consult your EHS department for specific guidance.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing different waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Handling & Segregation cluster_2 Disposal Protocol cluster_3 Final Disposition start Identify Waste Type solid_waste Unused/Expired Solid Chemical or Contaminated Debris start->solid_waste empty_container Empty Reagent Container start->empty_container spill Accidental Spill start->spill collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse cleanup Follow Spill Cleanup Protocol (See SDS) spill->cleanup ehs_pickup Arrange Pickup by EHS/ Licensed Waste Contractor collect_solid->ehs_pickup collect_liquid Collect Rinsate in Labeled Liquid Hazardous Waste Container triple_rinse->collect_liquid puncture Puncture to Prevent Reuse triple_rinse->puncture collect_liquid->ehs_pickup dispose_container Dispose of Container per Institutional Policy puncture->dispose_container cleanup->collect_solid

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.[2]

    • Ensure adequate ventilation and remove all ignition sources.[2]

    • Wearing the full PPE detailed in Table 1, carefully sweep up the solid material, avoiding dust formation.[3]

    • Collect the spilled material and cleanup debris in your designated hazardous waste container.[2]

    • Wash the spill area with soap and water once the material is removed.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.